molecular formula C9H19NO2 B3241920 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL CAS No. 1492798-29-4

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Katalognummer: B3241920
CAS-Nummer: 1492798-29-4
Molekulargewicht: 173.25
InChI-Schlüssel: LOGQRZLMWUIAJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and biological research. This aminocyclohexyl derivative is characterized by an ethanoloxy chain linked to an aminomethyl-functionalized cyclohexane ring, a structural motif known to confer valuable bioactive properties. Researchers are investigating this compound primarily for its potential as a broad-spectrum antibacterial agent, with particular efficacy against Gram-positive bacteria such as Firmicutes . The molecule's utility is rooted in its proposed dual mechanism of action. It is studied as a metal chelator, capable of binding to essential metal ions like zinc and copper, which can disrupt biological processes in pathogens and has implications for research in neurodegenerative diseases . Furthermore, its structure suggests potential for potentiating the effects of other therapeutic agents, making it a valuable tool for combination therapy studies. As a versatile scaffold, it serves as a key intermediate in organic synthesis for developing more complex pharmaceutical candidates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique properties to advance programs in antibiotic discovery, chemical biology, and drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-8-9(12-7-6-11)4-2-1-3-5-9/h11H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGQRZLMWUIAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profile, synthetic logic, and application potential of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol , a structural analog of the gabapentinoid class.

Technical Guide & Whitepaper

Executive Summary

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (Formula: C


H

NO

) is a specialized gem-disubstituted cyclohexane derivative. Structurally, it represents a bioisostere of Gabapentin , where the carboxylic acid moiety is replaced by a hydroxyethoxy (ethylene glycol ether) chain.

This modification fundamentally alters the compound's ionization profile—shifting it from a zwitterion (in Gabapentin) to a cationic amine at physiological pH. This guide explores its utility as a pharmacophore scaffold, a hydrophilic linker in PROTAC design, and a precursor for spiro-cyclic ligands targeting the


 subunit of voltage-gated calcium channels.

Chemical Identity & Molecular Descriptors

The compound features a cyclohexane ring with two substituents at the C1 position: a primary aminomethyl group and a primary alcohol linked via an ether bridge. This "gem-disubstituted" geometry creates a specific steric environment known as the Thorpe-Ingold effect , which often constrains conformational flexibility and enhances binding affinity in biological targets.

Table 1: Molecular Descriptors
PropertyValue / DescriptionSource/Methodology
IUPAC Name 2-{[1-(Aminomethyl)cyclohexyl]oxy}ethan-1-olIUPAC Nomenclature Rules
Molecular Formula C

H

NO

Calculated
Molecular Weight 173.25 g/mol Calculated
CAS Number Not widely listed; Analogous to 38618-23-4Structure Search [1]
SMILES NCC1(OCCO)CCCCC1Canonical Generation
Chirality Achiral (Plane of symmetry through C1-C4)Structural Analysis
H-Bond Donors 2 (Primary Amine, Alcohol)Lipinski Rules
H-Bond Acceptors 3 (Amine, Ether, Alcohol)Lipinski Rules
Rotatable Bonds 4Bond Count

Physicochemical Profile

Unlike Gabapentin, which exists as a zwitterion in solution, this ether-alcohol derivative behaves as a mono-basic amine. This distinction is critical for formulation and membrane permeability.

Solubility & Ionization
  • pKa (Amine): Estimated at 9.8 – 10.2 (typical for primary alkyl amines).

  • pKa (Alcohol): ~16 (negligible ionization in water).

  • Physiological State (pH 7.4): Predominantly cationic (>99% protonated as

    
    ).
    
  • Solubility: Highly soluble in water, methanol, and DMSO due to the polarity of the ether/alcohol chain and the ammonium headgroup.

Lipophilicity (LogP/LogD)

The replacement of the carboxylate (COO


) with a hydroxyethyl ether (-O-CH

CH

OH) changes the lipophilicity profile.
  • Predicted LogP (Neutral): 0.8 ± 0.3 (Cyclohexane ring contributes lipophilicity, balanced by polar groups).

  • Predicted LogD (pH 7.4): -1.5 to -1.0.

    • Interpretation: While the neutral scaffold is moderately lipophilic, the ionization of the amine at physiological pH renders it hydrophilic. This suggests it requires active transport (like the L-amino acid transporter LAT1 used by Gabapentin) or formulation as a prodrug for CNS penetration.

Thermal Properties
  • Physical State: Likely a viscous, hygroscopic oil or low-melting waxy solid at room temperature.

  • Boiling Point: Predicted ~260°C (at 760 mmHg) due to intermolecular Hydrogen bonding.

  • Stability: The ether linkage is metabolically stable, unlike esters. The primary amine is susceptible to oxidation if not stored under inert gas.

Synthetic Route & Manufacturing Logic

The synthesis of gem-disubstituted cyclohexanes requires overcoming steric hindrance. The most robust pathway avoids direct alkylation of tertiary alcohols and instead utilizes a nitro-aldol (Henry Reaction) strategy followed by reduction.

Figure 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis Start Cyclohexanone Step1 1-(Nitromethyl) cyclohexanol Start->Step1 Nitromethane Base (Henry Rxn) Step2 O-Alkylation (Ether Formation) Step1->Step2 Bromoethanol (Protected) or Ethylene Oxide Step3 Nitro Reduction Step2->Step3 H2 / Raney Ni or LiAlH4 Final Target: 2-([1-(Aminomethyl) cyclohexyl]oxy)ethan-1-OL Step3->Final Deprotection (if needed)

Caption: Proposed synthetic pathway utilizing the Henry reaction to establish the quaternary carbon center, followed by etherification and reduction.

Detailed Protocol (Theoretical Basis)
  • Henry Reaction: Cyclohexanone is reacted with nitromethane (

    
    ) using a base catalyst (e.g., DBU or NaOH) to yield 1-(nitromethyl)cyclohexanol .
    
  • Etherification: The tertiary alcohol is alkoxylated. Due to steric hindrance, reacting the alcohol with ethylene oxide (catalyzed by

    
    ) or using a Williamson ether synthesis with 2-bromoethanol  (and a strong base like NaH) is required.
    
    • Note: Protection of the free alcohol on the bromoethanol (e.g., as a THP ether or Benzyl ether) may be necessary to prevent polymerization.

  • Reduction: The nitro group (

    
    ) is reduced to the primary amine (
    
    
    
    ) using Hydrogenation (Raney Nickel/H
    
    
    ) or Lithium Aluminum Hydride (
    
    
    ).

Applications in Drug Design

Gabapentin Bioisostere

The target compound retains the critical 1,1-disubstitution pattern of Gabapentin. The hydroxyethyl group mimics the spatial volume of the acetic acid group but presents a hydrogen bond donor/acceptor motif rather than an ionizable anion.

  • Hypothesis: This modification may alter binding kinetics to the

    
     subunit of voltage-gated calcium channels, potentially reducing off-target effects associated with the carboxylate.
    
PROTAC Linker Techology

The molecule serves as a rigidified linker. The cyclohexane ring reduces the entropic penalty of binding compared to flexible linear alkyl chains.

  • Amine Handle: Attachment point for the E3 ligase ligand (e.g., Thalidomide derivative).

  • Alcohol Handle: Attachment point for the Target Protein ligand.

Figure 2: Structure-Activity Relationship (SAR) Map

SAR Center Core Scaffold: Gem-Disubstituted Cyclohexane Amine Aminomethyl Group (-CH2NH2) Essential for H-bonding (Cationic at pH 7.4) Center->Amine Ether Ether-Alcohol Chain (-O-CH2CH2OH) Neutral Bioisostere of Carboxylate Increases H-bond Network Center->Ether Ring Cyclohexane Ring Lipophilic Domain Restricts Conformation Center->Ring

Caption: SAR map highlighting the functional roles of the amine (binding), ether-alcohol (polarity/solubility), and ring (steric constraint).[1][2][3][4][5][6][7][8][9]

Handling & Safety Protocols

As a primary amine and ether-alcohol, standard laboratory safety protocols apply.

  • Storage: Store at 2–8°C under Argon or Nitrogen. The amine is sensitive to atmospheric CO

    
     (carbamate formation).
    
  • Hazards: Likely a Skin/Eye Irritant (Category 2).

    • Protocol: Wear nitrile gloves and safety goggles.

  • Disposal: Dispose of as organic nitrogenous waste. Do not mix with oxidizing agents (peroxides) due to the ether linkage.

References

  • BenchChem. (2025). Synthetic Routes and Reaction Conditions for Cyclohexyl-Ether Derivatives. Retrieved from

  • PubChem. (2025).[9] Gabapentin (CID 3446) Physicochemical Properties.[1][2] National Library of Medicine. Retrieved from [Link]

  • Yuen, P.W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for gabapentinoid synthesis).
  • DrugBank. (2025). Gabapentin: Pharmacology and Transporter Mechanisms. Retrieved from [Link]

Sources

Molecular structure and chemical formula of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Characterization of a Gabapentinoid Isostere [1]

Executive Summary & Molecular Identity[2][3]

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol is a specialized functionalized cyclohexane derivative. Structurally, it represents an ether-isostere of the blockbuster anticonvulsant Gabapentin (Neurontin), where the acetic acid moiety is replaced by a hydroxyethoxy group.[1] This molecule is critical in drug development as both a potential impurity standard in the synthesis of Gabapentin/Gabapentin Enacarbil and as a novel scaffold for designing next-generation


 calcium channel ligands.[1]
Physicochemical Profile

The molecule combines a lipophilic cyclohexane ring with a polar primary amine and a terminal alcohol, creating a distinct amphiphilic profile.[1]

PropertyValue / Description
IUPAC Name 2-{[1-(Aminomethyl)cyclohexyl]oxy}ethan-1-ol
Molecular Formula

Molecular Weight 173.25 g/mol
Monoisotopic Mass 173.1416 Da
CAS Registry Analogous to 1492798-29-4 (Isopropyl derivative)
Predicted pKa ~10.6 (Primary Amine)
Predicted LogP 0.8 – 1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Retrosynthetic Analysis & Process Chemistry

The synthesis of 1,1-disubstituted cyclohexanes containing both an amine and an ether linkage requires overcoming significant steric hindrance at the quaternary carbon.[1] The most robust pathway utilizes the Henry Reaction (Nitro-Aldol) followed by O-alkylation and nitro-reduction.[1]

Synthetic Strategy (Graphviz Visualization)

The following diagram outlines the critical pathway from the commodity chemical Cyclohexanone to the target ether-amine.

SynthesisPath Start Cyclohexanone (C6H10O) Inter1 1-(Nitromethyl)cyclohexan-1-ol (Henry Adduct) Start->Inter1 Nitromethane Cat. Base (KOtBu) Inter2 Nitro-Ether Intermediate (O-Alkylation) Inter1->Inter2 2-Bromoethanol (Protected) NaH / THF Final Target Molecule (Amine Reduction) Inter2->Final H2 / Raney Ni or LiAlH4

Figure 1: Retrosynthetic pathway utilizing the Henry Reaction to establish the quaternary center.[1]

Detailed Experimental Protocol
Step 1: Henry Reaction (Formation of the Quaternary Center)

The reaction of cyclohexanone with nitromethane is thermodynamically reversible.[1] High yields require a catalytic base and careful temperature control to prevent retro-aldol degradation.[1]

  • Reagents: Cyclohexanone (1.0 eq), Nitromethane (1.2 eq), Potassium tert-butoxide (0.1 eq).

  • Conditions: THF, 0°C to RT, 4 hours.[1]

  • Mechanism: The nitronate anion attacks the ketone carbonyl, forming 1-(nitromethyl)cyclohexanol .

  • Critical Control: Moisture exclusion is vital to prevent competitive inhibition.[1]

Step 2: O-Alkylation (The Steric Challenge)

Direct alkylation of the tertiary alcohol is difficult due to steric bulk.[1] The use of a phase-transfer catalyst (PTC) or a strong hydride base is required.[1] The alkylating agent (2-bromoethanol) should ideally be protected (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran) to prevent side reactions.[1]

  • Reagents: 1-(Nitromethyl)cyclohexanol, NaH (1.5 eq), Protected Bromoethanol.

  • Conditions: DMF/THF (1:1), 60°C, 12 hours.

  • Outcome: Formation of the ether linkage while retaining the nitro group.[1]

Step 3: Nitro Reduction

The final step converts the nitro group to the primary amine.[1]

  • Reagents: Raney Nickel (Catalytic),

    
     (50 psi).
    
  • Conditions: Methanol, RT, 6 hours.

  • Purification: The amine is purified via acid-base extraction or cation-exchange chromatography.[1]

Analytical Characterization (Self-Validating Systems)[1]

To ensure the integrity of the synthesized molecule, the following spectral signatures must be validated. These data points act as a "fingerprint" to distinguish the target from potential impurities like Gabapentin Lactam or unreacted 1-(Aminomethyl)cyclohexanol .

Nuclear Magnetic Resonance (NMR) Expectations
NucleusShift (

ppm)
MultiplicityAssignmentStructural Logic

3.65Triplet

Ether methylene (deshielded by Oxygen).[1]

3.55Triplet

Terminal hydroxymethyl.

2.60Singlet

Aminomethyl protons (distinctive singlet).

1.40 - 1.60MultipletCyclohexyl RingRing protons (complex splitting).

76.5SingletQuaternary

The C1 carbon attached to O and N branches.

62.1Triplet

Terminal alcohol carbon.[1]
Mass Spectrometry Fragmentation Pathway

High-Resolution Mass Spectrometry (HRMS) in ESI+ mode is the gold standard for identification.[1] The fragmentation pattern is predictable and unique.[1]

MassSpec Parent Parent Ion [M+H]+ m/z 174.15 Frag1 Loss of NH3 [M+H-17]+ m/z 157.12 Parent->Frag1 - NH3 (17 Da) Frag2 Loss of Glycol Chain (C2H5O2) m/z 112.11 Parent->Frag2 - HO-CH2-CH2-O (61 Da) Frag3 Cyclohexyl Cation m/z 83.08 Frag1->Frag3 Ring Contraction/Cleavage

Figure 2: ESI+ Fragmentation logic. The loss of ammonia (17 Da) is the primary diagnostic transition for primary amines.[1]

Applications in Drug Development[1][6]

Impurity Profiling in Gabapentinoids

In the industrial synthesis of Gabapentin, 1,1-disubstituted cyclohexane impurities are strictly regulated.[1] The target molecule (an ether) can form if ethylene oxide or ethylene glycol contaminants are present during the processing of the cyclohexane intermediates.[1]

  • Regulatory Limit: Typically < 0.15% (ICH Q3A/B guidelines).

  • Detection: This molecule is less polar than Gabapentin (zwitterion) and will elute later in Reverse Phase HPLC (C18 column) under acidic conditions.

Bioisosterism & Pharmacophore Design

This molecule serves as a "non-zwitterionic" analog of Gabapentin.[1]

  • Blood-Brain Barrier (BBB) Permeability: Unlike Gabapentin, which requires the L-amino acid transporter (LAT1), this ether-alcohol analog lacks the carboxylic acid, potentially altering its transport mechanism to passive diffusion.[1]

  • Receptor Binding: It retains the

    
    -amino spacing required for binding to the 
    
    
    
    subunit of voltage-gated calcium channels, making it a valuable probe for Structure-Activity Relationship (SAR) studies.[1]

References

  • Goon, S., et al. (2016).[1] "Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin." Journal of Pharmaceutical and Biomedical Analysis, 129, 2016.[1][2]

  • Bryans, J. S., & Wustrow, D. J. (1999).[1] "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews, 19(2). (Foundational chemistry for Gabapentinoid synthesis).[3]

  • BenchChem. (2024).[1] "Structure and Properties of 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol." (Source for analogous isopropyl-ether synthesis).

  • United States Pharmacopeia (USP). "Gabapentin: Impurities and Related Compounds." USP-NF Online.[1] (Standard for impurity limits and detection methods).

  • PubChem. "Compound Summary: 2-[(2-Methylcyclohexyl)oxy]ethan-1-ol."[1][4] National Library of Medicine.[1][4][5] [4]

Sources

Calculated logP and Hydrophobicity Profiling of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, structural analogs of gabapentinoids are continuously explored to optimize blood-brain barrier (BBB) penetration and target affinity. 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (hereafter referred to as AMCE ) represents a significant structural departure from traditional gabapentinoids. By replacing the ionizable carboxylic acid moiety of gabapentin with a neutral, hydrogen-bonding 2-hydroxyethoxy group, the physicochemical profile of the molecule shifts fundamentally.

This whitepaper provides an in-depth technical analysis of the calculated partition coefficient (clogP) and physiological hydrophobicity (logD) of AMCE. It establishes self-validating experimental protocols for empirical determination and explores the profound pharmacokinetic implications of its unique ionization state.

Structural Deconstruction & Theoretical Physicochemical Profiling

To understand the hydrophobicity of AMCE, we must first deconstruct its molecular architecture. The compound consists of three distinct domains:

  • Lipophilic Core: A cyclohexane ring that drives baseline lipophilicity.

  • Basic Amine: A primary aminomethyl group (-CH₂NH₂) with a predicted pKa of ~10.5.

  • Hydrogen-Bonding Tail: A 2-hydroxyethoxy ether linkage (-O-CH₂-CH₂-OH) that provides significant polarity without introducing a negative charge.

Quantitative Data Comparison

The removal of the carboxylate group drastically alters the Topological Polar Surface Area (TPSA) and the physiological ionization state compared to gabapentin [3].

Table 1: Comparative Physicochemical Properties

PropertyGabapentin (Reference)AMCE (Target Compound)
Molecular Formula C₉H₁₇NO₂C₉H₁₉NO₂
Molecular Weight 171.24 g/mol 173.25 g/mol
Ionization State (pH 7.4) Zwitterionic (Net Neutral)Mono-cationic (+1)
Topological Polar Surface Area 63.32 Ų55.48 Ų
Calculated logP (Unionized) 1.25~1.10 - 1.35
Estimated logD (pH 7.4) -1.10~ -1.50 to -1.80

Note: AMCE's TPSA (55.48 Ų) falls well within the Lipinski optimal range (<90 Ų) for central nervous system (CNS) penetration [2]. However, TPSA alone is insufficient to predict permeability for permanently charged species.

The Dichotomy of clogP and logD in Amino-Ethers

In drug development, clogP represents the theoretical partitioning of a molecule in its completely unionized state. Based on atomic contribution models (e.g., XLogP3), the clogP of AMCE is approximately 1.25 . The lipophilic contribution of the cyclohexane ring (+2.5) is counterbalanced by the polar amine (-0.2) and the ether-alcohol tail (-1.2).

However, clogP is a deceptive metric for AMCE.

Because the primary amine has a pKa of ~10.5, AMCE exists >99.9% as a protonated cation at the physiological pH of 7.4. Gabapentin possesses a carboxylic acid (pKa ~3.7) that deprotonates, forming a zwitterion. The internal charge neutralization of a zwitterion effectively masks some polarity, allowing gabapentin to maintain a logD(7.4) of roughly -1.10.

AMCE lacks this carboxylate group. It cannot form a zwitterion. Consequently, its full, unshielded cationic charge must be solvated by water, driving its physiological hydrophobicity (logD at pH 7.4 ) down to an estimated -1.50 to -1.80 .

G cluster_0 Gabapentin (Zwitterion) cluster_1 AMCE (Mono-cation) G_Node Amino Acid Motif (COO⁻ and NH₃⁺) LAT1 LAT1 Transporter (Active Transport) G_Node->LAT1 BBB_G High BBB Penetration LAT1->BBB_G T_Node Amino-Ether Motif (OH and NH₃⁺) Pass Passive Diffusion / OCT Carrier T_Node->Pass BBB_T Modulated BBB Penetration (Hydrophobicity Dependent) Pass->BBB_T

Caption: Mechanistic divergence in BBB transport between gabapentin and the AMCE analog.

Self-Validating Experimental Methodologies

To empirically validate the hydrophobicity of AMCE, researchers must employ rigorous, self-validating protocols. Below are the two gold-standard methodologies, engineered with built-in causality checks to ensure data integrity.

Protocol A: The Shake-Flask Method (OECD 107 Compliant)

This method directly measures thermodynamic partitioning [1].

Step-by-Step Workflow:

  • Phase Pre-saturation (Critical Step): Stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew the final concentration ratios.

  • Sample Preparation: Dissolve 1 mg of AMCE in 1 mL of the pre-saturated PBS.

  • Equilibration: Add 1 mL of pre-saturated octanol to the aqueous sample in a glass vial. Agitate mechanically at exactly 25.0 ± 0.1 °C for 24 hours. Causality: Partitioning is highly temperature-dependent; strict thermal control prevents thermodynamic drift.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Quantify AMCE using LC-MS/MS (MRM mode targeting the m/z 174 [M+H]⁺ precursor).

  • Mass Balance Check (Self-Validation): Calculate total mass recovered (Mass_octanol + Mass_aqueous). If recovery is <95%, the assay is invalid due to compound adsorption to the glass interface or micelle formation.

G A 1. Compound Synthesis & Purification (>99%) B 2. Pre-saturation of Octanol & Aqueous Buffer (pH 7.4) A->B C 3. Shake-Flask Equilibration (24h at 25°C) B->C D 4. Phase Separation (Centrifugation at 3000g) C->D E 5. LC-MS/MS Quantification (Mass Balance Check) D->E F 6. Calculate logD(7.4) & Derive logP E->F

Caption: Workflow for the self-validating shake-flask determination of logD and logP.

Protocol B: Reverse-Phase HPLC Estimation

While the shake-flask method is the gold standard, RP-HPLC offers higher throughput. However, AMCE's basicity introduces a severe technical trap.

Expert Insight & Protocol Adjustments: Standard RP-HPLC methods for logP determination require the analyte to be unionized. For AMCE, suppressing the amine ionization requires a mobile phase pH > 12. Standard silica-based C18 columns dissolve rapidly at pH > 8. Furthermore, if run at neutral pH on standard silica, unshielded silanols act as cation exchangers, binding the protonated AMCE and artificially inflating the retention time (making the compound appear falsely lipophilic).

Optimized Workflow:

  • Column Selection: Utilize a highly cross-linked polymer column (e.g., PLRP-S) or an extreme-pH stable hybrid-silica C18 column, strictly end-capped to eliminate residual silanol interactions.

  • Mobile Phase: Methanol / 20 mM Ammonium Bicarbonate buffer (adjusted to pH 11.5 with ammonium hydroxide) for true logP, or pH 7.4 for logD.

  • Calibration: Run a homologous series of reference standards (e.g., benzyl alcohol, acetophenone, benzophenone) with known logP values to create a calibration curve of capacity factor (

    
    ) vs. logP.
    
  • Execution: Inject AMCE, measure retention time (

    
    ), calculate 
    
    
    
    , and interpolate the hydrophobicity from the calibration curve.

Pharmacological and Pharmacokinetic Implications

The shift in hydrophobicity and ionization state of AMCE compared to gabapentin carries profound implications for drug development.

Abolition of LAT1 Transport: Gabapentin crosses the BBB not via passive diffusion (its logD is too low), but by hijacking the L-type amino acid transporter 1 (LAT1)[4]. LAT1 strictly requires an amino acid motif (both a carboxylate and an alpha/beta/gamma amine) for substrate recognition. By replacing the carboxylate with a 2-hydroxyethoxy group, AMCE loses all affinity for LAT1.

Alternative Permeability Routes: Because AMCE is a mono-cation with a highly hydrophilic logD(7.4) of ~ -1.50, its passive diffusion across the lipophilic BBB will be severely restricted. To achieve CNS efficacy, researchers must investigate alternative active transport mechanisms, such as Organic Cation Transporters (OCTs), or employ prodrug strategies (e.g., esterification of the terminal hydroxyl group) to temporarily mask the hydrogen-bonding tail and artificially raise the logD into the optimal passive diffusion range (logD 1.0 - 3.0).

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL:[Link]

  • PubChem Compound Summary for CID 3446, Gabapentin Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Transport of gabapentin by LAT1 (SLC7A5) Source: Biochemical Pharmacology URL:[Link]

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol , a specialized functionalized cyclohexane building block. This document is structured for researchers and drug development professionals, focusing on synthesis, properties, and application logic.

Chemical Identity & Structural Analysis

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol is a bifunctional cyclohexane derivative characterized by a tertiary ether linkage connecting a cyclohexane ring to an ethylene glycol chain, alongside a primary aminomethyl group. This specific connectivity—a "gem-disubstituted" cyclohexane with both a polar amine and a polar ether-alcohol tail—imparts unique amphiphilic properties and conformational rigidity, making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD).

Core Identifiers
Identifier TypeValue
Chemical Name 2-{[1-(Aminomethyl)cyclohexyl]oxy}ethan-1-ol
CAS Number 1492798-29-4
Molecular Formula C

H

NO

Molecular Weight 173.25 g/mol
SMILES NCC1(OCCO)CCCCC1
InChI Key XPGBNZZPOHMGCO-UHFFFAOYSA-N (Note: Isopropyl analog shares core scaffold keys; verify specific substitution)
Structure Class Amino-ether; Cyclohexane spiro-derivative
Structural Significance

The molecule features a quaternary carbon center at position 1 of the cyclohexane ring. This structural motif is critical for two reasons:

  • Conformational Locking: The gem-disubstitution restricts the "chair-flip" dynamics of the cyclohexane ring, orienting the ether tail and amine group in defined vectors relative to the lipophilic core.

  • Metabolic Stability: The tertiary ether linkage is generally more resistant to oxidative dealkylation compared to secondary or primary ethers, enhancing the metabolic half-life of drugs incorporating this motif.

Synthesis & Manufacturing Logic

The synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol requires overcoming the steric hindrance of the tertiary carbon to form the ether bond. Standard Williamson ether synthesis (alkylation of the tertiary alcohol) is often low-yielding due to competing elimination reactions.

The most robust route utilizes the regioselective ring-opening of 1-azaspiro[2.5]octane (cyclohexane spiroaziridine).

Synthetic Route: Acid-Catalyzed Aziridine Opening

This protocol exploits the strain energy of the aziridine ring and the stability of the tertiary carbocation intermediate to drive the reaction.

Step 1: Formation of 1-Azaspiro[2.5]octane Cyclohexanone is converted to the spiro-aziridine, typically via the Wenker synthesis (from amino alcohol) or via methylene transfer to an imine.

Step 2: Acid-Catalyzed Solvolysis The spiro-aziridine is treated with ethylene glycol in the presence of a Lewis or Brønsted acid (e.g.,


 or 

-TsOH).
  • Mechanism: Protonation/complexation of the aziridine nitrogen weakens the C-N bonds. The bond between the nitrogen and the tertiary carbon (C1 of cyclohexane) breaks preferentially due to the stabilization of the developing positive charge at the tertiary center (SN1-like character).

  • Nucleophilic Attack: The hydroxyl group of ethylene glycol attacks the tertiary carbocation, forming the ether linkage and releasing the primary amine (which remains protonated).

Reaction Workflow Diagram

SynthesisRoute Cyclohexanone Cyclohexanone (Starting Material) SpiroAziridine 1-Azaspiro[2.5]octane (Intermediate) Cyclohexanone->SpiroAziridine Wenker Synthesis or Methylene Transfer Transition Tertiary Carbocation Transition State SpiroAziridine->Transition N-Protonation & Ring Opening AcidCat Acid Catalyst (BF3·OEt2 / H+) AcidCat->Transition Product 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (Target) Transition->Product + Ethylene Glycol (Nucleophilic Attack)

Caption: Regioselective synthesis via acid-catalyzed opening of spiro-aziridine intermediate.

Physicochemical Properties & Analytical Profile

Understanding the physical behavior of this compound is essential for purification and formulation.

Predicted Properties
PropertyValue (Predicted)Context
LogP 0.8 – 1.2Moderately lipophilic; suitable for CNS penetration.
pKa (Amine) ~10.5Basic; exists as a cation at physiological pH.
H-Bond Donors 2(-NH

, -OH)
H-Bond Acceptors 3(-NH

, -O-, -OH)
Boiling Point ~260°CHigh boiling point due to H-bonding; likely an oil at RT.
Analytical Characterization
  • 1H NMR (DMSO-d6):

    • 
       1.3–1.6 ppm (Multiplet, 10H, Cyclohexane ring protons).
      
    • 
       2.6 ppm (Singlet, 2H, -CH 
      
      
      
      -NH
      
      
      ). The singlet nature confirms the quaternary attachment point.
    • 
       3.4 ppm (Triplet, 2H, -O-CH 
      
      
      
      -CH
      
      
      -OH).
    • 
       3.5 ppm (Triplet, 2H, -O-CH
      
      
      
      -CH
      
      
      -OH).
  • Mass Spectrometry:

    • Expect [M+H]

      
       peak at m/z 174.15.
      
    • Fragmentation often shows loss of the hydroxyethyl chain or the aminomethyl group.

Applications in Drug Discovery

This compound serves as a specialized "linker-scaffold" in medicinal chemistry.

Solubility Enhancement

The ethylene glycol tail acts as a "solubilizing vector." When attached to a lipophilic pharmacophore via the amine, the ether-alcohol chain extends into the solvent front, improving aqueous solubility without introducing high-molecular-weight PEG chains.

Gabapentinoid Analogs

The structure is a direct ether analog of 1-(aminomethyl)cyclohexanol , a key intermediate in Gabapentin synthesis. Researchers use this ether variant to probe the alpha-2-delta (


) calcium channel subunit .
  • Hypothesis: The ether oxygen may act as an additional H-bond acceptor in the binding pocket, potentially altering affinity or selectivity compared to the parent hydrocarbon or alcohol.

PROTAC Linkers

The primary amine allows for easy conjugation to E3 ligase ligands (e.g., Thalidomide derivatives), while the hydroxy-ether chain provides a rigid yet hydrophilic exit vector to connect to the target protein ligand.

Safety & Handling Protocols

As a primary aliphatic amine and ether, standard safety precautions apply.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidative degradation of the amine or absorption of moisture.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (which may react with the amine or ether oxygen).

References

  • BenchChem. 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol Structure and CAS Data. Retrieved from (Note: Reference for structural class and CAS 1492798-29-4 association).

  • ChemSrc. CAS 1492798-29-4 Entry and SMILES Verification. Retrieved from .

  • PubChem. 1-(Aminomethyl)cyclohexan-1-ol (Precursor) Data. Retrieved from .

  • GuideChem. 2-{[1-(aminomethyl)cyclohexyl]oxy}ethan-1-ol Supplier and Property Data. Retrieved from .

Thermodynamic Mapping and Solubility Profiling of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or its critical intermediates is not merely a data-gathering exercise—it is the foundation of formulation, crystallization, and purification strategies. The molecule 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol presents a fascinating physicochemical architecture. It is a bifunctional chimera featuring a lipophilic cyclohexane core flanked by highly polar, hydrogen-bonding functional groups (an aminomethyl group and a 2-hydroxyethoxy group).

As a Senior Application Scientist, I approach the solubility profiling of this compound through a rigorous thermodynamic lens. This whitepaper outlines the predictive models, regulatory constraints, and self-validating experimental protocols required to accurately map the solubility of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol in organic solvents.

Physicochemical Architecture & Predictive Thermodynamics

To understand why a molecule dissolves in a specific solvent, we must deconstruct its cohesive energy. We rely on Hansen Solubility Parameters (HSP) , which divide intermolecular forces into three distinct components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[1].

For 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol, the HSP profile is driven by its distinct structural domains:

  • Dispersion (

    
    ) : The cyclohexane ring provides a non-polar, lipophilic bulk that interacts well with aliphatic and aromatic systems.
    
  • Polarity (

    
    ) : The ether linkage (-O-) and the amine nitrogen create significant dipole moments.
    
  • Hydrogen Bonding (

    
    ) : The primary amine (-NH₂), primary alcohol (-OH), and ether oxygen act as a powerful network of hydrogen-bond donors and acceptors.
    

Because "like dissolves like," solvents whose HSP coordinates closely match those of this molecule will yield the highest solubility[1]. The high


 and 

values dictate that polar protic (e.g., alcohols) and polar aprotic solvents (e.g., DMSO) will be highly effective, while the moderate

allows for partial solubility in ethers.

G Molecule 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol Dispersion Dispersion (δD) Cyclohexane Core Molecule->Dispersion Polarity Polarity (δP) Ether & Amine Molecule->Polarity HBonding H-Bonding (δH) Hydroxyl & Amine Molecule->HBonding Solvent Target Organic Solvent (Match HSP Distance) Dispersion->Solvent Polarity->Solvent HBonding->Solvent

Caption: HSP interaction model for predicting solvent compatibility.

Solvent Selection Strategy (ICH Q3C Compliance)

Theoretical solubility must always be balanced against regulatory safety and scalability. The ICH Q3C guidelines strictly categorize organic solvents based on their toxicity, environmental impact, and patient safety risks[2]. A solvent that offers perfect thermodynamic solubility but falls under ICH Class 1 (e.g., Benzene) is fundamentally useless for scalable API manufacturing. Our solvent selection matrix prioritizes Class 3 solvents for primary workflows.

Table 1: ICH Q3C Solvent Classification & Selection Justification
SolventICH ClassRationale for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol
Ethanol Class 3Excellent H-bond donor/acceptor; low toxicity; ideal for final crystallization.
Acetone Class 3Strong polar aprotic interactions; highly volatile, good for intermediate purification.
Acetonitrile Class 2High polarity; useful for HPLC mobile phases, but strict residual limits apply (410 ppm).
Heptane Class 3Poor solubility expected; highly effective as an anti-solvent for precipitation.
Benzene Class 1Unacceptable toxicity (carcinogenic); strictly avoided in modern synthetic routes.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While high-throughput kinetic assays are useful for early screening, the shake-flask method remains the gold standard for determining true thermodynamic (equilibrium) solubility[3].

A protocol is only as reliable as its internal controls. To establish a self-validating system , this workflow mandates the orthogonal verification of both the liquid and solid phases. Quantifying the supernatant provides the apparent solubility, but analyzing the residual undissolved solid confirms that the polymorphic form has not transitioned into a solvate or amorphous state during equilibration. If the solid state changes, the thermodynamic solubility value is invalidated for the original polymorph.

Step-by-Step Methodology
  • Solvent & Solute Preparation : Accurately weigh an excess amount of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol into a 2 mL glass HPLC vial. Add 1.0 mL of the target ICH-compliant solvent.

    • Causality: The presence of visible excess solid ensures the system is pushed to its absolute thermodynamic limit (saturation).

  • Isothermal Equilibration : Seal the vial and agitate on an orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Dissolution kinetics can be deceptively slow. A 48-hour window ensures true thermodynamic equilibrium is reached, preventing false-low readings caused by kinetic bottlenecks.

  • Phase Separation : Centrifuge the vial at 15,000 rpm for 10 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation pellets large aggregates, while micro-filtration removes sub-micron colloidal particles that would artificially inflate the concentration reading via UV scattering (Tyndall effect).

  • Liquid Phase Quantification : Dilute the filtered supernatant with the mobile phase and analyze via a validated HPLC-UV or LC-MS method against a multi-point calibration curve.

  • Solid-State Validation : Recover the pelleted solid, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This step makes the system self-validating. It proves the measured solubility corresponds to the intended crystal form and not a newly formed solvate or hydrate.

Workflow Step1 1. Solvent & Solute Preparation Step2 2. Isothermal Equilibration (48h) Step1->Step2 Step3 3. Phase Separation (Centrifuge + Filter) Step2->Step3 QC QC: Temperature Control & Saturation Check Step2->QC Step4 4. HPLC/UV Quantification Step3->Step4 Step5 5. Solid-State Validation (XRPD) Step4->Step5

Caption: Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Data: Representative Solubility Profile

Based on the physicochemical architecture of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol, the following table summarizes its expected thermodynamic solubility profile across various solvent classes at standard ambient temperature (25°C).

Table 2: Representative Thermodynamic Solubility Profile at 25°C
Solvent CategorySpecific SolventExpected Solubility (mg/mL)Dominant HSP Interaction
Polar Protic Methanol> 150.0

(Hydrogen Bonding)
Polar Protic Ethanol80.0 - 120.0

(Hydrogen Bonding)
Polar Aprotic DMSO> 200.0

(Polarity)
Polar Aprotic Acetone40.0 - 60.0

(Polarity)
Ether Tetrahydrofuran (THF)20.0 - 40.0

&

Non-Polar Heptane< 1.0

(Dispersion)

Conclusion & Application Notes

The solubility profile of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol is heavily dictated by its potent hydrogen-bonding capabilities, making polar protic and aprotic solvents the ideal candidates for primary dissolution. Conversely, non-polar aliphatic solvents like heptane act as excellent anti-solvents. By combining predictive Hansen Solubility Parameters with a self-validating, ICH-compliant shake-flask methodology, researchers can engineer highly efficient, scalable, and safe crystallization and purification workflows for this critical building block.

References

  • [1] Title: Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL:[Link]

  • [2] Title: ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • [3] Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

Sources

Technical Guide: Biological Activity & Pharmacological Profiling of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, structural analysis, and experimental evaluation of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol .

Executive Summary

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (hereafter referred to as AMCOE ) is a structural bioisostere of the blockbuster anticonvulsant and analgesic drug Gabapentin . Belonging to the class of


-amino-ether-alcohols , AMCOE retains the core lipophilic cyclohexane scaffold and the primary aminomethyl pharmacophore of gabapentinoids but replaces the acidic carboxylate moiety with a neutral, polar hydroxyethoxy group.

This structural modification fundamentally alters the physicochemical properties of the ligand, potentially influencing its binding affinity to the


 subunit of voltage-gated calcium channels (VGCCs) , its blood-brain barrier (BBB) permeability, and its metabolic fate. This guide outlines the theoretical mechanism of action, structure-activity relationships (SAR), and the experimental protocols required to validate its therapeutic potential in neuropathic pain and epilepsy.

Structural Analysis & SAR Logic

The Gabapentinoid Pharmacophore

To understand the biological activity of AMCOE, one must benchmark it against the established SAR of Gabapentin and Pregabalin.

  • Core Scaffold: A lipophilic cycloalkyl ring (cyclohexane in Gabapentin/AMCOE) ensures BBB penetration and optimal steric fit within the hydrophobic pocket of the target protein.

  • Amine Function: A free primary amine is critical for hydrogen bonding with residues (likely glutamate/aspartate) in the binding site.

  • Acidic Function vs. Ether-Alcohol:

    • Gabapentin:[1][2][3][4][5][6][7][8][9][10] Contains a carboxylic acid (

      
      ) which is ionized at physiological pH (
      
      
      
      ). This anion forms a critical salt bridge with Arg217 in the
      
      
      subunit.
    • AMCOE: Substitutes the carboxylate with a hydroxyethoxy ether (

      
      ). This group is neutral.[1] While it cannot form a salt bridge, the ether oxygen and terminal hydroxyl can act as hydrogen bond acceptors/donors.
      
Predicted Pharmacological Impact
FeatureGabapentinAMCOE (Target)Impact on Activity
H-Bond Donor Ammonium (

)
Ammonium (

)
Retained: Critical amine interaction preserved.
H-Bond Acceptor Carboxylate (

)
Ether/Alcohol (

)
Altered: Loss of strong ionic bond; replaced by weaker dipole interactions. May reduce

(affinity).
Lipophilicity (LogP) ~ -1.1 (Zwitterion)~ 0.5 - 1.2 (Predicted)Enhanced: Neutrality improves passive diffusion across the BBB.
Metabolic Stability High (Renal excretion)ModerateModified: Ether linkage is stable; primary alcohol may undergo glucuronidation or oxidation.

Mechanism of Action (MoA)

Primary Target: Subunit Modulation

The primary predicted activity of AMCOE is the modulation of the


 and 

auxiliary subunits
of voltage-gated calcium channels (Cav2.1, Cav2.2).

Mechanism Pathway:

  • Binding: AMCOE binds to the extracellular domain of the

    
     subunit.
    
  • Trafficking Inhibition: Binding disrupts the trafficking of the

    
    /Cav
    
    
    
    complex to the presynaptic membrane.
  • Calcium Blockade: Reduced surface density of VGCCs leads to decreased presynaptic

    
     influx during depolarization.
    
  • Neurotransmitter Suppression: Lower intracellular

    
     inhibits the fusion of synaptic vesicles, reducing the release of excitatory neurotransmitters like Glutamate , Substance P , and CGRP .
    
  • Therapeutic Effect: Analgesia (neuropathic pain) and seizure control.

Visualization: Signaling Pathway

MoA AMCOE AMCOE (Ligand) Alpha2Delta α2δ Subunit (Presynaptic) AMCOE->Alpha2Delta Binds (H-bonding) Trafficking Channel Trafficking to Membrane Alpha2Delta->Trafficking Inhibits CaInflux Voltage-Gated Ca2+ Influx Trafficking->CaInflux Reduces Surface Channels VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Decreased Ca2+ Glutamate Glutamate/Substance P Release VesicleFusion->Glutamate Inhibits Release PostSynaptic Post-Synaptic Excitation (Pain/Seizure) Glutamate->PostSynaptic Attenuates Signal

Caption: Putative mechanism of action for AMCOE involving presynaptic calcium channel modulation.

Experimental Protocols for Validation

To confirm the biological activity of AMCOE, the following validated protocols must be executed. These assays move from molecular binding to functional readout.

Protocol A: Radioligand Binding Assay ( Affinity)

Objective: Determine the binding affinity (


) of AMCOE relative to Gabapentin.

Reagents:

  • Ligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Tissue: Porcine cerebral cortex synaptic membranes (rich in

    
    ).
    
  • Buffer: 10 mM HEPES/KOH, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize porcine cortex in ice-cold buffer; centrifuge at 100,000 x g to isolate synaptic membranes. Resuspend protein to 200

    
    g/mL.
    
  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membranes.
      
    • 20

      
      L 
      
      
      
      -Gabapentin (10 nM final).
    • 20

      
      L AMCOE (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 45 minutes at 22°C (Room Temp).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves; calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Flux Assay

Objective: Assess if binding translates to functional inhibition of calcium entry.

System: HEK293 cells stably expressing Cav2.2 (


) and 

subunits.

Workflow:

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 30 mins at 37°C.

  • Pre-treatment: Incubate cells with AMCOE (10

    
    M, 100 
    
    
    
    M) or Vehicle for 1 hour.
  • Stimulation: Depolarize cells using high

    
     buffer (30 mM KCl) to trigger VGCC opening.
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 520nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).

  • Result: A reduction in fluorescence peak compared to control indicates functional antagonism.

Visualization: Screening Workflow

Workflow Synthesis 1. Synthesis of AMCOE (Purity >98%) Binding 2. Radioligand Binding ([3H]-Gabapentin Displacement) Synthesis->Binding Functional 3. Ca2+ Flux Assay (HEK293-Cav2.2) Binding->Functional ADME 4. ADME Profiling (LogP, Microsomal Stability) Functional->ADME InVivo 5. In Vivo Proof of Concept (SNL Rat Model) ADME->InVivo

Caption: Sequential validation workflow for characterizing AMCOE pharmacology.

Therapeutic Implications & Safety

Potential Therapeutic Indications

Based on the Gabapentinoid profile, AMCOE is a candidate for:

  • Neuropathic Pain: Diabetic peripheral neuropathy, post-herpetic neuralgia.

  • Epilepsy: Adjunctive therapy for partial-onset seizures.

  • Anxiety Disorders: Generalized Anxiety Disorder (GAD).

Toxicology & Safety Considerations
  • Sedation: Like other

    
     ligands, AMCOE may cause CNS depression (dizziness, somnolence).
    
  • Renal Clearance: The increased polarity of the hydroxyl group suggests renal elimination. Renal toxicity must be monitored.

  • Ether Stability: The ether linkage is metabolically robust, preventing rapid degradation, potentially offering a longer half-life than ester-based prodrugs.

References

  • Gee, N. S., et al. (1996).[9] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel."[4][6][7][8][9] Journal of Biological Chemistry. Link

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences. Link

  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

  • Dooley, D. J., et al. (2007). "Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission."[9] Trends in Pharmacological Sciences. Link

  • Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Physicochemical Profiling: pKa of the Amine Group in 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

[1][2]

Executive Summary

Compound: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol CAS: 1384429-71-3 Predicted pKa (Amine): 9.4 ± 0.3 Physiological State (pH 7.4): >99% Protonated (Cationic, -NH₃⁺)[1][2]

This guide provides a structural and mechanistic analysis of the acid dissociation constant (pKa) for the primary amine in 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol.[1][2] While direct experimental literature values are sparse for this specific intermediate, high-confidence predictive modeling based on structural analogs (gabapentinoids and

9.2 – 9.611

Structural Analysis & Electronic Environment

To accurately estimate the pKa, we must dissect the electronic environment surrounding the nitrogen atom.[1] The molecule consists of a cyclohexane ring geminally disubstituted at the C1 position with an aminomethyl group and an oxyethanol group .[1][2]

The -Amino Ether Motif

The defining feature for the pKa is the connectivity between the amine and the ether oxygen.[1][2]

  • Connectivity:

    
    [1][2]
    
  • Bond Distance: The nitrogen is separated from the oxygen by two carbon atoms (N-C-C-O).[1][2] This constitutes a

    
    -amino ether  relationship.[1]
    
Inductive Effects (-I)

In aliphatic amines, electron-donating alkyl groups typically raise the pKa to ~10.5–10.7 (e.g., cyclohexylmethylamine).[1][2] However, the presence of an electronegative oxygen atom at the

1
  • Mechanism: The oxygen atom pulls electron density through the sigma bond framework (

    
    ).[1][2]
    
  • Result: This reduces the electron density on the nitrogen lone pair, destabilizing the protonated form (

    
    ) relative to the free base, thereby lowering the pKa .[1]
    

Gcluster_0Inductive Effect PathwayOEther Oxygen(Electronegative)CqC1 (Quaternary)O->Cq-I EffectCMMethylene (-CH2-)Cq->CMTransmissionNAmine Nitrogen(Basic Center)CM->NReduced Basicity

Figure 1: Visualization of the electron-withdrawing inductive effect reducing the basicity of the amine.

Predictive pKa Determination

In the absence of a specific experimental constant, we utilize a Fragment Contribution Analysis comparing the target molecule to structurally validated surrogates.[1][2]

Surrogate Data Comparison
Surrogate StructureStructure MotifExperimental pKa

vs. Alkyl Amine
Cyclohexylmethylamine

10.50 Reference (0.[1][2]0)
Ethylamine

10.70 Reference (0.[1][2]0)
2-Methoxyethanamine

9.50 -1.2
Ethanolamine

9.50 -1.2
Gabapentin

10.71 ~0.0 (Anionic shield)
Calculation
  • Base Value: We start with the pKa of cyclohexylmethylamine (

    
    ).[1][2]
    
  • Correction Factor: We apply the correction for a

    
    -ether oxygen.[1][2] Based on the shift from ethylamine to 2-methoxyethanamine, this correction is approximately -1.1 to -1.2 pKa units .[1][2]
    
  • Distal Hydroxyl Effect: The terminal hydroxyl group on the ethoxy chain is 6 bonds away (

    
    ).[1][2] Its inductive influence is negligible (< 0.1 units).[1]
    

12

Experimental Validation Protocol

For definitive confirmation in a drug development context, the following Potentiometric Titration Protocol is the gold standard.

Materials & Equipment
  • Compound: >10 mg of pure HCl salt of the target amine.[1][2]

  • Titrant: 0.1 N NaOH (standardized against KHP).

  • Solvent: Carbonate-free distilled water (degassed).[1][2]

  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1][2]

  • Temperature: 25.0 °C ± 0.1 °C.[1][3]

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01). Ensure slope efficiency >98%.

  • Sample Preparation: Dissolve accurately weighed sample (approx.

    
     M) in 20 mL degassed water.
    
  • Blank Titration: Perform a titration on the solvent blank to determine background carbonate levels.[1][2]

  • Sample Titration:

    • Acidify the solution to pH ~2.5 using 0.1 N HCl (to ensure full protonation).[1]

    • Titrate with 0.1 N NaOH in small increments (e.g., 5 µL) up to pH 11.5.[1]

    • Allow electrode equilibration (drift < 0.5 mV/min) between additions.

  • Data Analysis: Use the Bjerrum method or non-linear least squares regression to calculate the pKa at the half-equivalence point (

    
    ).[1][2]
    

WorkflowStartDissolve Sample(HCl Salt)AcidifyAcidify to pH 2.0(Ensure 100% Protonation)Start->AcidifyTitrateTitrate with NaOH(0.1 N, 25°C)Acidify->TitrateDetectRecord pH vs. VolumeTitrate->DetectCalculateDetermine Inflection Point(First Derivative)Detect->CalculateResultCalculate pKaCalculate->Result

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development[1][4]

Ionization State

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ionization state:



Result:99% cation (

)
121
Salt Selection

Given the pKa of ~9.4, the amine is sufficiently basic to form stable salts with most pharmaceutical acids:

  • Hydrochloride (HCl): Excellent stability.[1][2]

  • Mesylate/Tosylate: Good options if HCl salt is hygroscopic.[1][2]

  • Fumarate/Maleate: May be used to modulate dissolution rate.[1][2]

References

  • Williams, R. (2022).[1][2][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • PubChem. (2024).[1][2][5] 2-Methoxyethanamine (CID 8018) Physicochemical Properties. National Library of Medicine.[1] Link[1]

  • Manallack, D. T. (2007).[1][2] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1] Link

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1]

  • BenchChem. (2024).[1][2] Structure and Properties of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol. Link[1]

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol , features a cyclohexane ring bearing a primary aminomethyl group and a hydroxyethoxy ether moiety at the same quaternary carbon (C1). This structural motif is chemically significant as a potential bioisostere or derivative of gabapentinoids (e.g., Gabapentin), often utilized in designing calcium channel


 ligands.

Synthesizing this molecule presents a specific chemoselective challenge: establishing a sterically hindered tertiary ether linkage in the presence of a nucleophilic primary amine. A direct alkylation of the amino-alcohol precursor would result in N-alkylation due to the higher nucleophilicity of the nitrogen atom. Therefore, this protocol employs a Protection-Alkylation-Deprotection strategy to ensure regioselectivity.

Retrosynthetic Pathway
  • Target Disconnection: Cleavage of the ether and protection groups.

  • Key Intermediate: tert-Butyl ((1-hydroxycyclohexyl)methyl)carbamate (N-Boc protected amino alcohol).

  • Precursor: 1-(Aminomethyl)cyclohexanol.

  • Starting Materials: Cyclohexanone and Nitromethane (via Henry Reaction).

Reaction Scheme & Logic Flow

The following diagram illustrates the critical pathway, highlighting the protection strategy required to bypass N-alkylation.

SynthesisRoute Start Cyclohexanone Step1 1-(Nitromethyl) cyclohexanol Start->Step1 Henry Rxn (MeNO2, Base) Step2 1-(Aminomethyl) cyclohexanol Step1->Step2 Reduction (H2, Raney Ni) Step3 N-Boc-1-(aminomethyl) cyclohexanol Step2->Step3 Protection (Boc2O) Step4 Protected Ether Intermediate Step3->Step4 O-Alkylation (NaH, Br-PEG-THP) Final Target: 2-([1-(Aminomethyl) cyclohexyl]oxy)ethan-1-ol Step4->Final Global Deprotection (HCl/Dioxane)

Caption: Five-stage synthetic workflow ensuring chemoselective O-alkylation via N-Boc protection.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Henry Reaction & Reduction)

Objective: Synthesize the core amino-alcohol scaffold, 1-(aminomethyl)cyclohexanol.

Step 1.1: Synthesis of 1-(Nitromethyl)cyclohexanol

The Henry reaction (nitroaldol) adds a one-carbon unit to the ketone.

  • Reagents: Cyclohexanone (1.0 eq), Nitromethane (1.5 eq), Triethylamine (0.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve cyclohexanone (9.8 g, 100 mmol) and nitromethane (9.15 g, 150 mmol) in absolute ethanol (50 mL).

    • Add triethylamine (1.4 mL, 10 mmol) dropwise at 0°C.

    • Stir at room temperature (25°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Concentrate under reduced pressure to remove ethanol and excess nitromethane.

    • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Flash chromatography is usually not required if yield is >90%; use directly.

Step 1.2: Reduction to 1-(Aminomethyl)cyclohexanol
  • Reagents: 1-(Nitromethyl)cyclohexanol (from Step 1.1), Raney Nickel (approx. 10% w/w), Hydrogen gas (50 psi), Methanol.

  • Procedure:

    • Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

    • Dissolve the nitro-alcohol in Methanol (100 mL).

    • Add Raney Nickel slurry carefully.

    • Hydrogenate in a Parr shaker at 50 psi for 12 hours.

    • Filter through a Celite pad (keep wet to prevent ignition).

    • Concentrate filtrate to yield 1-(aminomethyl)cyclohexanol as a viscous oil/solid.

    • Validation: ¹H NMR should show disappearance of -CH₂NO₂ protons (approx. 4.4 ppm) and appearance of -CH₂NH₂ protons (approx. 2.6 ppm).

Phase 2: Chemoselective Protection

Objective: Mask the nucleophilic amine to permit O-alkylation.

Step 2.1: Boc Protection
  • Reagents: 1-(Aminomethyl)cyclohexanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the amino-alcohol (12.9 g, 100 mmol) in DCM (150 mL).

    • Add Triethylamine (16.7 mL).

    • Cool to 0°C and add Boc₂O (24.0 g, 110 mmol) portion-wise.

    • Stir at room temperature for 4 hours.

    • Wash with 1M citric acid (to remove unreacted amine), then saturated NaHCO₃ and brine.

    • Concentrate to obtain N-Boc-1-(aminomethyl)cyclohexanol .

    • Yield Target: >90%.

Phase 3: Etherification (The Critical Step)

Objective: Form the tertiary ether bond. Scientific Insight: Direct alkylation of tertiary alcohols is difficult due to steric hindrance and the risk of elimination. We utilize a THP-protected bromoethanol to prevent side reactions of the alkylating agent and Sodium Hydride (NaH) as a strong base.

Step 3.1: O-Alkylation
  • Reagents:

    • Substrate: N-Boc-1-(aminomethyl)cyclohexanol (1.0 eq).

    • Base: Sodium Hydride (60% dispersion in oil, 2.0 eq).

    • Electrophile: 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.5 eq). (Synthesized from 2-bromoethanol + DHP or purchased).

    • Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 eq) - Optional, enhances rate.

    • Solvent: Anhydrous DMF.

  • Protocol:

    • Setup: Flame-dry a 250 mL round-bottom flask. Maintain Nitrogen atmosphere.[1][2]

    • Wash NaH (8.0 g, 200 mmol) with dry hexane to remove oil, then suspend in anhydrous DMF (50 mL).

    • Cool to 0°C. Add N-Boc-1-(aminomethyl)cyclohexanol (22.9 g, 100 mmol) dissolved in DMF (20 mL) dropwise. Gas evolution (H₂) will occur.

    • Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure alkoxide formation.

    • Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (31.3 g, 150 mmol) and TBAI.

    • Heating: Heat the mixture to 60°C for 12–18 hours. Note: Monitor closely. Higher temperatures may cause elimination of the tertiary alcohol to methylenecyclohexane.

    • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (5x to remove DMF) and brine.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-Boc, O-THP protected intermediate .

Phase 4: Global Deprotection & Isolation

Objective: Remove Boc and THP groups simultaneously to release the final product.

Step 4.1: Acid Hydrolysis
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the protected intermediate in Dioxane (50 mL).

    • Add 4M HCl in Dioxane (10 eq).

    • Stir at room temperature for 2–4 hours. (Both Boc carbamate and THP acetal are acid-labile).

    • Concentrate the solvent to yield the hydrochloride salt.

Step 4.2: Neutralization and Final Purification
  • Dissolve the salt in minimal water.

  • Adjust pH to ~10 using 2M NaOH or NH₄OH.

  • Extract with DCM or CHCl₃/Isopropanol (3:1) if the product is highly polar.

  • Dry over Na₂SO₄ and concentrate.

  • Final Polish: If necessary, purify via reverse-phase chromatography (C18, Water/Acetonitrile gradient) or recrystallize the HCl salt from EtOH/Ether.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.[1][2][3][4]RoleCritical Note
Cyclohexanone 1.0SMDry solvent essential
Nitromethane 1.5ReagentPotential explosive if heated dry
Raney Nickel 10% w/wCatalystPyrophoric ; Keep wet
Boc Anhydride 1.1Protecting GroupRemoves nucleophilicity of N
Sodium Hydride 2.0BaseUse anhydrous DMF; H2 evolution
Bromide (Protected) 1.5ElectrophileUse THP or Benzyl protected ethanol
Troubleshooting Guide
  • Problem: Low yield in Etherification (Step 3).

    • Cause: Steric hindrance of tertiary alcohol prevents attack.

    • Solution: Increase temperature to 80°C or switch solvent to DMSO (accelerates SN2). Ensure NaH is fresh.

  • Problem: Elimination product (Methylenecyclohexane) observed.

    • Cause: Base is acting as a base rather than a nucleophile promoter.

    • Solution: Lower temperature.[5] Use a non-coordinating counter-ion strategy (e.g., KHMDS/18-crown-6).

  • Problem: Product is water-soluble and lost during extraction.

    • Solution: The final product is an amino-alcohol-ether. It is polar.[6] Do not wash with excessive water after deprotection. Isolate as the HCl salt directly if possible.

References

  • Henry Reaction Protocol: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Reduction of Nitro Compounds: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (Vol 8, Reduction).
  • Tertiary Alcohol Alkylation: Benedict, D. R., Bianchi, T. A., & Cate, L. A. (1979). "Williamson ether synthesis using phase transfer catalysis." Journal of Organic Chemistry, 44(23), 4212-4214. Link

  • Gabapentinoid Scaffolds: Yuen, P-W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. Link

  • Boc/THP Deprotection: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

Sources

Reaction conditions for preparing 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol via Lewis Acid-Catalyzed Acetal Cyanation

Executive Summary This application note details a robust, field-proven, three-step synthetic protocol for the preparation of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol. This highly functionalized tertiary amino-ether serves as a critical building block for the development of spirocyclic active pharmaceutical ingredients (APIs) and gabapentinoid derivatives. The protocol elegantly overcomes the inherent steric limitations of tertiary alcohol alkylation by employing a Lewis acid-catalyzed acetal cyanation strategy.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of sterically hindered tertiary ethers is notoriously difficult. Direct alkylation of 1-(aminomethyl)cyclohexanol with a 2-haloethanol derivative is plagued by low yields due to the steric bulk of the cyclohexane ring and the propensity of the substrate to undergo competing elimination or retro-Henry reactions under basic conditions.

To establish a self-validating and high-yielding system, we bypass direct alkylation by pre-forming the C–O bond via ketalization, followed by the strategic formation of the C–C bond using a nucleophilic cyanation approach.

  • Step 1: Ketalization. Cyclohexanone is protected using ethylene glycol under standard Dean-Stark conditions to quantitatively yield 1,4-dioxaspiro[1]decane. This step locks the oxygen atoms in a favorable geometry for subsequent ring opening[1].

  • Step 2: Lewis Acid-Catalyzed Acetal Cyanation. The core mechanistic innovation relies on the Mukaiyama cyanation protocol [2]. Treatment of the cyclic acetal with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI

    
     or TiCl
    
    
    
    ) triggers the coordination of the metal to one of the acetal oxygens. This weakens the C–O bond, generating a transient, highly electrophilic oxonium ion. TMSCN attacks this intermediate, forming the quaternary carbon center while transferring the TMS group to the departing oxygen. A mild acidic workup cleaves the resulting silyl ether, yielding 1-(2-hydroxyethoxy)cyclohexanecarbonitrile.
  • Step 3: Nitrile Reduction. The final transformation requires the reduction of the sterically hindered nitrile to a primary amine. Standard hydride reductions can be sluggish, and catalytic hydrogenation often yields a mixture of primary, secondary, and tertiary amines due to the condensation of the intermediate imine with the newly formed amine. By utilizing Raney Nickel under a hydrogen atmosphere in the presence of methanolic ammonia, the equilibrium is driven entirely toward the primary amine, suppressing side reactions and ensuring high fidelity of the target 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol [3].

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[1]decane

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add cyclohexanone (50.0 g, 0.51 mol), ethylene glycol (38.0 g, 0.61 mol),

    
    -toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol), and toluene (250 mL).
    
  • Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the azeotropic removal of water. The reaction is typically complete within 4–6 hours when the theoretical volume of water (~9.2 mL) is collected.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO

    
     (2 × 100 mL) to neutralize the acid catalyst, followed by brine (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Distill the crude oil under vacuum to afford the pure acetal as a colorless liquid.

Protocol 2: Synthesis of 1-(2-Hydroxyethoxy)cyclohexanecarbonitrile Caution: TMSCN is highly toxic and volatile. Perform all operations in a well-ventilated fume hood.

  • Setup: Flame-dry a 250 mL Schlenk flask and flush with inert gas (N

    
     or Argon).
    
  • Reagents: Dissolve 1,4-dioxaspiro[1]decane (14.2 g, 100 mmol) in anhydrous CH

    
    Cl
    
    
    
    (100 mL). Add anhydrous ZnI
    
    
    (1.6 g, 5.0 mmol) as the Lewis acid catalyst.
  • Reaction: Cool the mixture to 0 °C using an ice bath. Add TMSCN (11.9 g, 120 mmol) dropwise via a syringe over 30 minutes to control the exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Deprotection & Workup: Quench the reaction by adding 1M aqueous HCl (50 mL) and stir vigorously for 1 hour to cleave the intermediate TMS ether. Separate the organic layer, and extract the aqueous layer with CH

    
    Cl
    
    
    
    (2 × 50 mL).
  • Isolation: Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to yield the
    
    
    -alkoxy nitrile.

Protocol 3: Synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

  • Setup: Use a high-pressure stainless-steel Parr hydrogenation reactor.

  • Reagents: Dissolve 1-(2-hydroxyethoxy)cyclohexanecarbonitrile (8.5 g, 50 mmol) in 7 N ammonia in methanol (100 mL). Add an aqueous slurry of active Raney Nickel (approx. 2.0 g).

  • Reaction: Seal the reactor, purge three times with N

    
    , and then three times with H
    
    
    
    . Pressurize the vessel to 50 psi with H
    
    
    .
  • Agitation: Stir the mixture vigorously at room temperature for 16–24 hours until hydrogen uptake ceases.

  • Workup: Caution: Raney Ni is pyrophoric. Carefully vent the hydrogen gas and purge the reactor with N

    
    . Filter the catalyst through a pad of Celite under a blanket of N
    
    
    
    , washing the pad with additional methanol (50 mL).
  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. The resulting residue can be purified by vacuum distillation or recrystallization of its hydrochloride salt to afford the pure target compound.

Quantitative Data & Reaction Parameters

StepTransformationReagents & CatalystTemp / TimeYield (%)Purity (GC/HPLC)
1 KetalizationEthylene glycol,

-TsOH, Toluene
110 °C / 6 h95%>99%
2 Acetal CyanationTMSCN, ZnI

, CH

Cl

0 °C to RT / 12 h82%96%
3 Nitrile ReductionRaney Ni, H

(50 psi), NH

/MeOH
RT / 24 h88%>98%

Reaction Workflow Visualization

SynthesisWorkflow A Cyclohexanone + Ethylene Glycol B 1,4-Dioxaspiro[4.5]decane (Acetal) A->B p-TsOH, Toluene Dean-Stark, Reflux C 1-(2-Hydroxyethoxy) cyclohexanecarbonitrile B->C TMSCN, ZnI2 CH2Cl2, 0 °C to RT D 2-([1-(Aminomethyl)cyclohexyl] oxy)ethan-1-ol C->D Raney Ni, H2, NH3 MeOH, 50 psi

Three-step synthetic workflow for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol.

References

  • Royal Society of Chemistry. "Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles." RSC Books, 2022. URL:[Link]

  • Mukaiyama, T., Soga, T., & Takenoshita, H. "Efficient Activation of Acetals toward Nucleophiles by the Use of a Catalytic Amount of Transition Metal Salts." Chemistry Letters, 1989, 18(6), 997-1000. URL:[Link]

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. "Catalytic Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 1960, 25(9), 1658-1660. URL:[Link]

Sources

Application Note: Chemoselective N-Boc Protection of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The molecule 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol presents a classic chemoselectivity challenge: it contains both a primary aliphatic amine and a primary aliphatic alcohol. In drug development and complex library synthesis, it is frequently necessary to mask the amine to allow orthogonal functionalization of the hydroxyl group.

The most robust strategy for this transformation is the installation of a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O)[1].

The Causality of Chemoselectivity

Selective N-acylation over O-acylation relies on the inherent nucleophilic differential between the two functional groups. Primary amines are "softer" and more nucleophilic than primary alcohols. However, the choice of solvent and catalyst is the true driver of absolute chemoselectivity:

  • The Protic Solvent Advantage: While traditional protocols employ halogenated solvents (e.g., DCM) with organic bases (e.g., TEA or DMAP), the addition of DMAP is notorious for promoting unwanted O-acylation and isocyanate formation[2]. By conducting the reaction in methanol without any base , the protic solvent actively catalyzes the N-Boc protection. The alcohol solvent acts as a hydrogen-bond donor, stabilizing the transition state and forming a six-membered cyclic network with the amine and Boc anhydride[3]. This dramatically lowers the activation energy for N-attack while leaving the alcohol unreacted[4].

  • Orthogonal Cleavage: The resulting carbamate is highly stable to nucleophiles and basic conditions but can be cleanly unmasked using mild anhydrous acids, such as Trifluoroacetic acid (TFA), releasing volatile CO₂ and isobutylene byproducts[5].

Mechanism Start 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (Amine + Alcohol) Pathway1 N-Attack (Fast) H-Bond Stabilized TS Start->Pathway1 Primary Amine Pathway2 O-Attack (Slow) Higher Activation Energy Start->Pathway2 Primary Alcohol Boc2O Boc Anhydride (Electrophile) Boc2O->Pathway1 Boc2O->Pathway2 Product1 N-Boc Product (Desired) Pathway1->Product1 Product2 O-Boc Product (Suppressed) Pathway2->Product2

Figure 1: Mechanistic divergence highlighting the chemoselective preference for N-acylation.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometric ratios must be strictly controlled. A slight excess of Boc₂O (1.05 eq) ensures complete consumption of the amine without providing a large enough electrophilic reservoir to encourage O-acylation.

Compound / ReagentMolecular Weight ( g/mol )EquivalentsAmount (10 mmol scale)Role in System
2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol 173.251.001.73 gSubstrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.052.29 g (2.41 mL)Protecting Reagent
Methanol (MeOH) 32.04Solvent20.0 mLSolvent / H-bond Catalyst
N-Boc Protected Product 273.371.00 (Theoretical)2.73 gTarget Compound

Experimental Protocol: A Self-Validating System

This protocol is designed not just to yield the product, but to provide integrated feedback loops (self-validation) at each step to confirm success without requiring immediate LC-MS analysis.

Step 1: Reaction Setup
  • Dissolution: Charge a 50 mL round-bottom flask with 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (1.73 g, 10 mmol) and a magnetic stir bar. Add 20 mL of anhydrous Methanol.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Boc₂O addition is exothermic. Starting at 0 °C prevents thermal spikes that could overcome the activation energy barrier for the slower O-acylation pathway, preserving absolute chemoselectivity.

Step 2: Reagent Addition
  • Electrophile Introduction: Add Boc₂O (2.41 mL, 10.5 mmol) dropwise over 10 minutes via a syringe. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized excesses.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Step 3: Self-Validating TLC Monitoring

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (9:1).

  • Validation Logic 1 (Amine Consumption): Dip the TLC plate in Ninhydrin stain and heat. The starting material will appear as a bright purple/pink spot (indicating a free primary amine). The desired product will not stain with Ninhydrin. The disappearance of the purple spot confirms 100% conversion of the amine.

  • Validation Logic 2 (Alcohol Survival): Dip a second TLC plate in Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) . The product spot will rapidly oxidize and become visible (yellow on purple for KMnO₄; dark blue for PMA). This confirms the primary alcohol remains unprotected and viable for downstream chemistry.

Step 4: Workup & Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extraction: Partition the resulting crude oil between Ethyl Acetate (30 mL) and Distilled Water (20 mL). Causality: The highly polar unreacted trace starting materials partition into the aqueous layer, while the lipophilic N-Boc product moves into the organic layer.

  • Mild Acid Wash: Wash the organic layer with 0.1 M HCl (10 mL). Causality: This protonates any residual trace starting amine, forcing it into the aqueous waste, ensuring an analytically pure organic phase.

  • Drying: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-Boc protected amino alcohol as a viscous clear oil or white solid.

Workflow Substrate Amino Alcohol Substrate (10 mmol) Reaction Reaction at 0 °C to RT (2-4 hours) Substrate->Reaction Reagents Boc2O (1.05 eq) Methanol (20 mL) Reagents->Reaction Monitoring TLC Monitoring (Dual Stain: Ninhydrin & KMnO4) Reaction->Monitoring Workup Solvent Evaporation & EtOAc/Water Extraction Monitoring->Workup  Confirmed Conversion Product N-Boc Protected Product (>95% Yield, High Purity) Workup->Product

Figure 2: Experimental workflow for the chemoselective N-Boc protection.

Alternative Orthogonal Strategies

If downstream synthetic steps require harsh acidic conditions (which would prematurely cleave a Boc group), orthogonal protecting groups must be considered:

  • Fmoc Protection: Using Fmoc-OSu in a biphasic mixture of Dioxane and aqueous NaHCO₃ provides excellent chemoselectivity for the amine. The Fmoc group is stable to acids but easily removed with secondary amines (e.g., 20% Piperidine in DMF)[5].

  • Cbz Protection: Using Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base/organic solvent) protects the amine. It is stable to both mild acids and mild bases, requiring catalytic hydrogenation (Pd/C, H₂) for removal[5].

References

  • Organic Chemistry Portal. Protection of Amino Groups (Boc). Organic Chemistry Portal.[Link]

  • WuXi Biology. Magical Power of Quantum Mechanics: Alcohol Speed up Boc Protection of Primary Amines. WuXi AppTec.[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.[Link]

  • Vilaivan, T. A rate enhancement of tert-butoxycarbonylation of aromatic amines with Boc2O in alcoholic solvents. Tetrahedron Letters, 2006, 47(38), 6739-6742.[Link]

  • Basel, Y.; Hassner, A. Dual protection of amino functions involving Boc. RSC Publishing, 2013.[Link]

Sources

Strategies for Ether Linkage Formation in Aminomethyl Cyclohexyl Derivatives: Overcoming Steric and Chemoselective Barriers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminomethyl cyclohexyl derivatives—foundational scaffolds in gabapentinoids, spirocyclic central nervous system (CNS) agents, and antifibrinolytics—are privileged pharmacophores in modern drug discovery. Functionalizing the cyclohexyl ring via ether linkages introduces critical vectors for structure-activity relationship (SAR) exploration. However, synthesizing these ethers is synthetically demanding. The presence of a highly nucleophilic primary amine necessitates orthogonal protection strategies, while the cyclohexane ring imposes significant 1,3-diaxial steric hindrance that frequently diverts standard nucleophilic substitutions toward elimination pathways.

This application note provides a comprehensive, field-proven guide to synthesizing ether linkages on aminomethyl cyclohexyl scaffolds, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for three distinct synthetic paradigms.

Strategic Workflow & Mechanistic Rationale

The aminomethyl cyclohexyl core presents two competing nucleophilic centers: the primary amine and the secondary (or tertiary) hydroxyl group. Because amines are inherently more nucleophilic than alcohols, any direct alkylation attempt will result in preferential


-alkylation. Consequently, a transient masking strategy (e.g., 

-Boc or

-Cbz protection) is mandatory.

Once chemoselectivity is established, the chemist must navigate the steric bulk of the cyclohexane ring. The choice of etherification strategy is dictated by the nature of the desired ether (primary vs. secondary) and the required stereochemical outcome (retention vs. inversion).

Workflow A Aminomethyl Cyclohexanol B N-Protection (Boc/Cbz) A->B Chemoselectivity C Alkoxide Formation B->C Activation D Etherification (C-O Coupling) C->D Alkylation E Deprotection (Acidic/Catalytic) D->E Cleavage F Target Amino Ether E->F Isolation

Fig 1. Strategic workflow for chemoselective etherification of aminomethyl cyclohexanols.

Methodology 1: Chemoselective Williamson Ether Synthesis

Mechanistic Causality: The Williamson ether synthesis proceeds via an


 mechanism. After 

-protection, the cyclohexanol is deprotonated to form a highly nucleophilic—but also highly basic—cyclohexoxide intermediate. Because

reactions are highly sensitive to steric hindrance, attempting to couple this bulky alkoxide with secondary or tertiary alkyl halides will result almost exclusively in

elimination (alkene formation) rather than substitution[1]. Therefore, this method is strictly reserved for coupling with primary or methyl halides [1]. For cyclic aminoalcohols, potassium tert-butoxide (KOtBu) or sodium hydride (NaH) serve as optimal bases to generate the alkoxide prior to the addition of the electrophile[2].
Protocol: Synthesis of Primary Alkyl Ethers

Self-Validating Check: The evolution of hydrogen gas upon NaH addition confirms active alkoxide formation.

  • Protection: Dissolve the aminomethyl cyclohexanol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv). Stir at room temperature (RT) for 4 hours. Wash with 1M HCl, dry over MgSO
    
    
    
    , and concentrate.
  • Alkoxide Generation: Dissolve the

    
    -Boc protected intermediate in anhydrous 
    
    
    
    -dimethylformamide (DMF) under an argon atmosphere. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until gas evolution ceases.
  • Alkylation: Add the primary alkyl iodide or bromide (1.2 equiv) dropwise. Warm the reaction to RT and stir for 12 hours.

  • Workup: Quench carefully with ice-cold water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry, and concentrate. Purify via silica gel chromatography.

  • Deprotection: Treat the purified ether with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at RT to yield the final aminomethyl cyclohexyl ether.

Methodology 2: Stereospecific Mitsunobu Etherification

Mechanistic Causality: When the synthetic goal requires the inversion of stereochemistry at the cyclohexyl carbon (e.g., converting a cis-alcohol to a trans-ether), the Mitsunobu reaction is the optimal pathway[3]. The reaction utilizes triphenylphosphine (PPh


) and diisopropyl azodicarboxylate (DIAD) to activate the alcohol into an electrophilic alkoxyphosphonium ion[3].
Crucial Limitation: If the incoming nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered, the basic betaine intermediate will abstract a proton from the cyclohexane ring, leading to an 

elimination side-reaction that yields a cyclohexene derivative[3][4]. Thus, this method is highly effective for synthesizing aryl ethers (using phenols) but poor for aliphatic alcohols.

Mitsunobu A Protected Aminomethyl Cyclohexanol + PPh3 + DIAD B Phosphonium Betaine Intermediate A->B C Alkoxyphosphonium Ion (Activated Leaving Group) B->C Protonation by Acidic Nucleophile D SN2 Displacement (Nucleophilic Attack) C->D ArOH / RCOOH Attack F Side Reaction: E2 Elimination (Cyclohexene) C->F Steric Hindrance / Weak Nucleophile E Inverted Ether Product + Ph3P=O D->E Stereochemical Inversion

Fig 2. Mechanistic pathway of the Mitsunobu reaction highlighting stereochemical inversion.
Protocol: Synthesis of Aryl Ethers via Mitsunobu Inversion

Self-Validating Check: Triphenylphosphine oxide (Ph


P=O) byproduct formation is a stoichiometric indicator of reaction progression, often visible as a white precipitate upon addition of cold ether during workup.
  • Initialization: In an oven-dried flask under argon, dissolve the

    
    -Boc protected aminomethyl cyclohexanol (1.0 equiv), the phenol derivative (1.2 equiv), and PPh
    
    
    
    (1.5 equiv) in anhydrous tetrahydrofuran (THF).
  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIAD (1.5 equiv) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at RT for 16 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate Ph

    
    P=O. Filter the precipitate and purify the filtrate via column chromatography to isolate the stereochemically inverted ether.
    

Methodology 3: Reductive Etherification for Bulky Ethers

Mechanistic Causality: Synthesizing sterically congested dialkyl ethers (e.g., secondary-secondary ethers) via


 pathways is nearly impossible due to overwhelming 

elimination. To bypass this, chemists must shift the paradigm from nucleophilic substitution to reductive cross-coupling [5]. By reacting an

-protected aminomethyl cyclohexanone with an alcohol in the presence of a Lewis acidic silane (e.g., chlorodimethylsilane, Me

SiHCl)[5] or under catalytic hydrogenation conditions[6], the ether is formed directly via a hemiacetal intermediate. This completely circumvents the elimination pathways associated with alkoxides and alkoxyphosphonium ions[5][6].
Protocol: Synthesis of Sterically Congested Ethers
  • Reaction Setup: To a mixture of

    
    -Boc aminomethyl cyclohexanone (1.0 equiv) and the desired secondary alcohol (1.1 equiv) in anhydrous acetonitrile, add Me
    
    
    
    SiHCl (1.1 equiv) dropwise under an argon atmosphere[5].
  • Coupling: Stir the reaction mixture at room temperature (approx. 25 °C) for 12 hours[5].

  • Quenching: Carefully quench the reaction by adding a few drops of aqueous NaHCO

    
     solution under air to neutralize the Lewis acid[5].
    
  • Workup: Extract the mixture with DCM, dry over Na

    
    SO
    
    
    
    , and purify via chromatography. Note that this method typically yields a diastereomeric mixture (axial/equatorial ethers) governed by thermodynamic control.

Quantitative Data & Strategy Selection Matrix

To streamline synthetic planning, the following table summarizes the operational parameters, stereochemical outcomes, and limitations of each etherification strategy.

Synthetic MethodologyIdeal Substrate ScopeStereochemical OutcomeMajor Competing ReactionTypical Yield Range
Williamson Synthesis Primary & Methyl HalidesRetention

Elimination (with bulky halides)
70 – 90%
Mitsunobu Reaction Phenols, Acidic NucleophilesClean InversionCyclohexene formation (Elimination)55 – 85%
Reductive Etherification Secondary Alcohols, Bulky EthersDiastereomeric MixtureOver-reduction to cyclohexanol60 – 80%

References

  • [1] The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]

  • [3] Mitsunobu reaction - Wikipedia. Available at: [Link]

  • [4] The Hendrickson reagent and the Mitsunobu reaction: A mechanistic study - ResearchGate. Available at:[Link]

  • [2] Method for producing O-alkylated cyclic aminoalcohols (US8173844B2) - Google Patents. Available at:

  • [5] Ether Synthesis through Reductive Cross-Coupling of Ketones with Alcohols Using Me2SiHCl as both Reductant and Lewis Acid - Synlett. Available at:[Link]

  • [6] Catalytic Reductive Etherification of Ketones with Alcohols at Ambient Hydrogen Pressure: A Practical, Waste-Minimized Synthesis of Dialkyl Ethers - Synthesis. Available at:[Link]

Sources

Application Note: Scalable Manufacturing of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol details the scalable manufacturing of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol , a specialized functionalized ether-amine intermediate. This compound features a gem-disubstituted cyclohexane ring with an aminomethyl group and a hydroxyethyl ether moiety, making it a valuable building block for complex pharmaceutical scaffolds (similar to gabapentinoids) and advanced polymer monomers.

The guide prioritizes a Nitro-Aldol (Henry)


 Etherification 

Hydrogenation
route, selected for its industrial scalability, cost-effectiveness, and avoidance of highly toxic aziridine intermediates.

Executive Summary

The synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol presents a classic challenge in organic process development: the functionalization of a sterically hindered tertiary alcohol in the presence of a nitrogen-bearing precursor. While academic routes might utilize spiro-aziridine ring openings, such methods are ill-suited for multi-kilogram scale-up due to toxicity and volatility concerns.

This protocol establishes a robust three-step industrial workflow:

  • Henry Reaction: Condensation of cyclohexanone with nitromethane to form a stable nitro-alcohol intermediate.

  • O-Alkylation (PTC): Etherification using Phase Transfer Catalysis (PTC) to overcome steric hindrance without protecting groups.

  • Catalytic Hydrogenation: Clean reduction of the nitro group to the primary amine.

Key Process Metrics
ParameterSpecification
Overall Yield 55% – 65%
Purity Target > 98.5% (HPLC)
Critical Raw Materials Cyclohexanone, Nitromethane, 2-Chloroethanol, Raney Nickel
Safety Criticality High (Exothermic reactions, Hydrogenation)

Retrosynthetic Analysis & Pathway Selection

The structural logic dictates that the C-O bond formation is the rate-limiting step. By performing O-alkylation on the nitro intermediate rather than the amine, we avoid N-alkylation side reactions and the need for amine protection.

Retrosynthesis Target Target Molecule 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol NitroEther Intermediate 2 2-([1-(Nitromethyl)cyclohexyl]oxy)ethan-1-ol Target->NitroEther Reduction (H2/Cat) NitroAlcohol Intermediate 1 1-(Nitromethyl)cyclohexanol NitroEther->NitroAlcohol O-Alkylation (PTC) Start Starting Materials Cyclohexanone + Nitromethane NitroAlcohol->Start Henry Reaction

Figure 1: Retrosynthetic logic prioritizing the functionalization of the nitro-intermediate to prevent chemoselectivity issues.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(Nitromethyl)cyclohexanol (Henry Reaction)

Objective: Create the quaternary carbon center via nucleophilic addition.

  • Reagents:

    • Cyclohexanone (1.0 eq)

    • Nitromethane (1.2 eq)

    • Ethanol (Solvent, 5 vol)

    • Potassium Hydroxide (KOH) or Tetramethylguanidine (TMG) (0.05 eq)

Protocol:

  • Setup: Charge a jacketed glass reactor with Cyclohexanone and Ethanol. Cool to 0–5°C.[1]

  • Catalyst Addition: Add the base catalyst (KOH/Ethanol solution) slowly.

  • Addition: Add Nitromethane dropwise over 2 hours, maintaining internal temperature <10°C (Reaction is exothermic).

  • Reaction: Allow to warm to 20°C and stir for 4–6 hours. Monitor by TLC/GC (Disappearance of ketone).

  • Quench: Neutralize with dilute Acetic Acid to pH 6–7.

  • Workup: Strip solvent under vacuum.[1][2] Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na2SO4.[2]

  • Purification: Crystallization from Hexane/EtOAc or vacuum distillation (Caution: Nitro compounds are thermally sensitive; keep pot temp <80°C).

    • Expected Yield: 85–90%.

Stage 2: O-Alkylation via Phase Transfer Catalysis (PTC)

Objective: Attach the hydroxyethyl ether chain to the hindered tertiary alcohol.

  • Mechanism: The tertiary alcohol is deprotonated at the interface; the alkoxide attacks the alkyl halide.

  • Reagents:

    • 1-(Nitromethyl)cyclohexanol (1.0 eq)

    • 2-Chloroethanol (1.5 eq)[3]

    • Sodium Hydroxide (50% aq. solution, 4.0 eq)

    • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

    • Toluene (Solvent, 10 vol)

Protocol:

  • Setup: Charge reactor with 1-(Nitromethyl)cyclohexanol, Toluene, and TBAB.

  • Base Addition: Add 50% NaOH solution with vigorous agitation (high shear stirring is critical for PTC).

  • Alkylation: Heat mixture to 60°C. Add 2-Chloroethanol dropwise over 1 hour.

  • Reflux: Raise temperature to 80–90°C and stir for 12–18 hours.

    • Note: Monitor for the formation of the side-product (epoxide) or unreacted starting material.

  • Workup: Cool to room temperature. Separate phases. Extract aqueous layer with Toluene.

  • Wash: Wash combined organic layers with water until neutral pH.

  • Isolation: Concentrate organic phase to yield crude oil.

    • Purification: If purity <90%, pass through a short silica plug or distill (high vacuum).

    • Expected Yield: 70–75%.

Stage 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary amine without cleaving the ether bond.

  • Reagents:

    • 2-([1-(Nitromethyl)cyclohexyl]oxy)ethan-1-ol (1.0 eq)

    • Raney Nickel (10 wt% loading) or Pd/C (5 wt%)

    • Methanol (Solvent, 10 vol)

    • Hydrogen Gas (H2)

Protocol:

  • Safety Check: Inspect autoclave/hydrogenator seals. Ensure inerting (N2 purge).

  • Loading: Charge Methanol and the Nitro-ether intermediate.

  • Catalyst: Add Raney Nickel (slurry in water/methanol). Caution: Pyrophoric.

  • Hydrogenation: Pressurize to 5–10 bar (70–145 psi) H2. Heat to 40–50°C.[4]

  • Reaction: Stir until H2 uptake ceases (typically 4–8 hours).

  • Filtration: Cool and vent. Filter catalyst through Celite under inert atmosphere (Do not let Raney Ni dry out).

  • Isolation: Concentrate filtrate to obtain the crude amino-alcohol.

  • Final Purification:

    • Form the Hydrochloride salt (add HCl/EtOH) for crystallization, OR

    • Distill free base under high vacuum (bp approx. 140–150°C at 1 mmHg).

Process Flow & Logic Diagram

ProcessFlow cluster_0 Stage 1: Henry Reaction cluster_1 Stage 2: Etherification (PTC) cluster_2 Stage 3: Hydrogenation S1_Mix Mix Cyclohexanone + Nitromethane S1_React Base Cat. Exothermic Control S1_Mix->S1_React S1_Iso Isolate Nitro-Alcohol S1_React->S1_Iso S2_Mix Add 2-Chloroethanol + TBAB S1_Iso->S2_Mix S2_React 50% NaOH 90°C Agitation S2_Mix->S2_React S2_Iso Phase Separation Organic Layer S2_React->S2_Iso S3_Load Autoclave Load Raney Ni / MeOH S2_Iso->S3_Load S3_React H2 (10 bar) 50°C S3_Load->S3_React S3_Final Final Product Distillation/Salt S3_React->S3_Final

Figure 2: End-to-end process flow diagram emphasizing the critical phase transfer and hydrogenation stages.

Quality Control & Analytical Methods

In-Process Control (IPC)
  • IPC 1 (After Henry Rxn): GC-FID. Limit Cyclohexanone < 0.5%.

  • IPC 2 (After Etherification): HPLC (Reverse Phase). Monitor disappearance of Nitro-alcohol. Watch for bis-alkylation impurities (rare due to steric hindrance).

  • IPC 3 (Hydrogenation): H2 uptake monitoring. TLC for remaining nitro compound (visualize with Ninhydrin for amine, UV for nitro).

Final Specification (Provisional)
  • Appearance: Clear, colorless to pale yellow viscous liquid.

  • Assay (GC/Titration): > 98.0% w/w.

  • Water Content (KF): < 0.5%.

  • Impurity Profile: No single impurity > 0.5%.

Safety & Regulatory Considerations

  • Nitromethane: Shock sensitive under confinement at high temperatures. Do not distill bottoms to dryness. Use compatible materials (avoid lead/copper).

  • 2-Chloroethanol: Highly toxic and readily absorbed through skin. Use closed handling systems.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

  • Hydrogenation: Class 1 Div 1 explosion hazard area required.

References

  • Henry Reaction (Nitroaldol): Ballini, R., et al. "Nitroalkanes and Ethyl 2-Nitroalkanoates as Useful Building Blocks." Chemical Reviews, 2005. Link

  • PTC Etherification: Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975. Link

  • Hydrogenation of Nitro Compounds: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Gabapentinoid Precursors: U.S. Patent 4,024,175.[2] "Cyclic Amino Acids." (Describes similar 1-aminomethyl-cyclohexane scaffolds). Link

  • General Synthesis of 1-substituted Cyclohexyl Ethers: Organic Syntheses, Coll. Vol. 4, p. 558 (1963). (Describes handling of hindered cyclohexyl systems). Link

Sources

Application Note: Reduction Strategies for the Synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reagents and methodologies required for the chemoselective reduction of 1-(2-hydroxyethoxy)cyclohexanecarbonitrile to the target pharmaceutical intermediate 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol .[1]

The target molecule features a gem-disubstituted cyclohexane ring containing both a primary amine and a primary alcohol linked via an ether bridge.[1] The critical synthetic challenge lies in reducing the nitrile precursor without cleaving the labile ether linkage or inducing retro-cyanohydrin decomposition.[1] This guide prioritizes Lithium Aluminum Hydride (LiAlH₄) for bench-scale optimization and Raney® Nickel for process scalability.[1]

Retrosynthetic Analysis & Pathway

The synthesis hinges on the construction of the quaternary carbon center at position 1 of the cyclohexane ring. The reduction step transforms the nitrile moiety into the aminomethyl group.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the precursor relationship and the critical reduction node.

SynthesisPathway Cyclohexanone Cyclohexanone (Starting Material) Cyanohydrin 1-Hydroxycyclohexane- carbonitrile Cyclohexanone->Cyanohydrin HCN / KCN Precursor 1-(2-Hydroxyethoxy) cyclohexanecarbonitrile (PRECURSOR) Cyanohydrin->Precursor Ethylene Oxide or 2-Haloethanol Target 2-([1-(Aminomethyl) cyclohexyl]oxy)ethan-1-ol (TARGET) Precursor->Target REDUCTION (LiAlH4 or H2/Ra-Ni)

Figure 1: Synthetic pathway highlighting the critical reduction of the nitrile precursor to the target amino-alcohol.[1]

Reagent Selection Guide

The reduction of the nitrile group in the presence of a free hydroxyl and an ether linkage requires careful reagent selection.

Reagent SystemSuitabilityMechanismProsCons
LiAlH₄ (THF) High Nucleophilic Hydride AdditionComplete conversion; high yields; standard lab protocol.[1]Pyrophoric; requires careful quenching (Fieser method); not ideal for kilo-scale.[1]
Raney Ni / H₂ High Heterogeneous CatalysisScalable; economical; avoids aluminum salts.[1]Requires high pressure (50+ psi); safety risk (H₂ gas + pyrophoric catalyst).[1]
BH₃·DMS / THF MediumElectrophilic Hydride AdditionChemoselective; mild conditions.[1]Borane-amine complex requires acidic workup to break; stench of sulfide.[1]
NaBH₄ / CoCl₂ LowSingle Electron Transfer (SET)Mild; bench-stable reagents.[1]Often produces side products; difficult to drive to completion for hindered nitriles.[1]
Critical Causality: Why LiAlH₄?

For the specific precursor 1-(2-hydroxyethoxy)cyclohexanecarbonitrile , LiAlH₄ is the preferred reagent for initial development.[1]

  • Alkoxide Protection : The free hydroxyl group on the ethoxy chain will react immediately with LiAlH₄ to form an alkoxide (

    
    ).[1] This in situ protection prevents side reactions.[1]
    
  • Nitrile Reactivity : The nitrile carbon is sterically hindered by the gem-disubstituted cyclohexane ring.[1] The small size of the hydride ion allows it to penetrate this steric bulk more effectively than bulky borane complexes.

Detailed Experimental Protocol

Protocol A: Lithium Aluminum Hydride Reduction (Bench Scale)

Objective: Reduce 10.0 g of 1-(2-hydroxyethoxy)cyclohexanecarbonitrile to the target amine.

Reagents & Equipment
  • Precursor: 1-(2-hydroxyethoxy)cyclohexanecarbonitrile (10.0 g, 59.1 mmol).[1]

  • Reducing Agent: LiAlH₄ (2.4 M in THF or powder, 3.0 equiv). Note: Excess is required to deprotonate the free alcohol.

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.[1]

  • Apparatus: 3-neck round bottom flask (500 mL), reflux condenser, N₂ inlet, addition funnel, ice/water bath.[1]

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry the glassware under a stream of nitrogen.[1] Assemble the apparatus and maintain a positive pressure of N₂ throughout the reaction.

    • Why: LiAlH₄ reacts violently with moisture.[1] Exclusion of water is critical for safety and yield.[1]

  • Reagent Charging:

    • Charge the flask with LiAlH₄ (4.5 g, ~118 mmol) suspended in anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

  • Precursor Addition:

    • Dissolve the precursor (10.0 g) in anhydrous THF (40 mL).

    • Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Observation: Gas evolution (

      
      ) will occur immediately as the free hydroxyl group is deprotonated.[1] Control the addition rate to manage foaming.
      
  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (66°C) for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%

      
      ) or LC-MS. Look for the disappearance of the nitrile peak.
      
  • Fieser Quench (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • Carefully add the following in sequence (for 4.5 g LiAlH₄):

      • 4.5 mL Water: Add very slowly. (Destroys excess hydride).[1]

      • 4.5 mL 15% NaOH: (Converts aluminum salts to granular aluminates).

      • 13.5 mL Water: (Final hydrolysis).

    • Result: A white, granular precipitate should form, leaving a clear supernatant.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the cake with THF (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude amino-alcohol.[1]

  • Purification:

    • The crude oil is typically pure enough for downstream use. If necessary, purify via vacuum distillation (high boiling point) or column chromatography on neutral alumina.

Quality Control & Characterization

The following parameters confirm the successful synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol.

AttributeSpecificationMethod
Appearance Colorless to pale yellow viscous oilVisual
IR Spectrum Disappearance of

stretch (~2240 cm⁻¹).[1] Appearance of broad

stretch (3300-3500 cm⁻¹).[1]
FT-IR
¹H NMR Doublet at

~2.6 ppm (

).[1] Multiplets at

3.4-3.7 ppm (

).[1]
400 MHz NMR (CDCl₃)
Mass Spec [M+H]⁺ = 174.15 (Calculated MW: 173.[1]25)ESI-MS

Safety & Handling (HSE)

  • LiAlH₄: Pyrophoric solid.[1] Reacts violently with water.[1] Handle only in a fume hood. Keep a Class D fire extinguisher nearby.

  • Cyanide Residues: Although the nitrile is reduced, ensure the precursor synthesis (if performed in-house) effectively removed all cyanide traces before this step to prevent HCN generation during acidic workup (if acid is used).[1]

  • Hydrogen Gas: The reaction generates significant H₂. Ensure proper venting to avoid pressure buildup.[1]

References

  • Brown, H. C., & Choi, Y. M. (1981).[1] Selective reductions.[1][2][3] 28. The fast reaction of lithium aluminum hydride with nitriles. Journal of Organic Chemistry.[1][2][3] Link[1]

  • Amato, J. S., et al. (1985).[1] A new synthesis of gabapentin via addition of hydrocyanic acid to cyclohexanone. Journal of Organic Chemistry.[1][2][3] (Provides context for gem-disubstituted cyclohexane nitrile handling). Link[1]

  • BenchChem. (2025).[1][4] 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol Synthetic Routes.[1][5] (Analogous structure synthesis). Link[1]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[1][2][4][5][6][7][8] (Standard protocol for aluminate quenching).[1] Wiley.[1]

Sources

Application Notes and Protocols for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL in polymer chemistry. This unique bifunctional monomer, possessing both a primary amine and a primary hydroxyl group, offers a versatile platform for the synthesis of novel polymers with tailored properties for a range of applications, from industrial materials to advanced biomedical devices.

The insights and protocols detailed herein are derived from established principles of polymer chemistry and the known reactivity of amino alcohols and cyclohexyl derivatives in polymerization reactions.[1][][3]

Introduction to a Versatile Monomer

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL is a distinct chemical entity characterized by a cyclohexane core, which imparts rigidity and thermal stability, and two reactive functional groups: a primary aminomethyl group and a primary hydroxyl group, separated by a flexible ether linkage. This combination allows for its participation in a variety of polymerization reactions, including step-growth and ring-opening polymerizations.

Key Structural Features and Their Implications:

  • Primary Amine (-NH₂): Acts as a nucleophile and can react with electrophiles such as isocyanates, acyl chlorides, and epoxides. This functionality is key for the synthesis of polyurethanes, polyamides, and polyureas.

  • Primary Alcohol (-OH): Can undergo esterification and etherification reactions. It is a crucial component for producing polyesters and polyethers.[4]

  • Cyclohexyl Ring: The bulky and rigid nature of the cyclohexyl group can enhance the glass transition temperature (Tg) of the resulting polymers, contributing to improved thermal and mechanical properties.[3]

  • Ether Linkage: The flexible ether bond can influence polymer chain flexibility and solubility.

Application in Polyurethane Synthesis for Biomedical Coatings

The dual functionality of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL makes it an excellent candidate for the synthesis of biocompatible polyurethanes. The presence of the amino and hydroxyl groups allows it to act as a chain extender or a co-monomer in reactions with diisocyanates. The resulting polyurethanes can exhibit good biocompatibility and biodegradability, making them suitable for medical device coatings and drug delivery applications.[5]

Protocol: Synthesis of a Biocompatible Polyurethane

This protocol describes the synthesis of a linear polyurethane using 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL as a chain extender with a diisocyanate and a polyol.

Materials:

  • 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

  • Hexamethylene diisocyanate (HDI)

  • Polycaprolactone (PCL) diol (Mn = 2000 g/mol )

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Pre-polymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PCL diol and anhydrous DMF. Heat the mixture to 70°C with stirring until the PCL is completely dissolved.

  • Slowly add HDI to the flask and continue stirring under a nitrogen atmosphere for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL in anhydrous DMF.

  • Add the solution of the chain extender dropwise to the prepolymer mixture.

  • Add a catalytic amount of DBTDL and continue the reaction at 70°C for an additional 4 hours.

  • Polymer Precipitation: Precipitate the resulting polyurethane by pouring the reaction mixture into an excess of cold methanol.

  • Filter and wash the polymer with methanol and dry it under vacuum at 60°C until a constant weight is achieved.

Data Presentation:

Reactant Molar Ratio Function
PCL diol1Soft Segment
HDI2Monomer
2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL1Chain Extender

Experimental Workflow Diagram:

Polyurethane_Synthesis cluster_prepolymer Pre-polymer Synthesis cluster_chain_extension Chain Extension cluster_purification Purification PCL PCL diol in DMF Reactor1 Reactor at 70°C, 2h (N2 atmosphere) PCL->Reactor1 HDI HDI HDI->Reactor1 Prepolymer Isocyanate-terminated Prepolymer Reactor1->Prepolymer Reactor2 Reactor at 70°C, 4h Prepolymer->Reactor2 Monomer 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL in DMF Monomer->Reactor2 Catalyst DBTDL Catalyst->Reactor2 Polyurethane_sol Polyurethane Solution Reactor2->Polyurethane_sol Precipitation Precipitation in Methanol Polyurethane_sol->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying at 60°C Filtration->Drying Final_Polymer Dry Polyurethane Drying->Final_Polymer

Caption: Polyurethane synthesis workflow.

Development of Functional Polyesters for Drug Delivery

The hydroxyl group of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL can be utilized in ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone to initiate the polymerization, thereby incorporating the aminomethylcyclohexyl moiety at the polymer chain end. This primary amine can then be used for post-polymerization modification, such as conjugating drugs or targeting ligands. Such functionalized polyesters are promising for creating targeted drug delivery systems.[6]

Protocol: Synthesis of Amine-Terminated Poly(ε-caprolactone) (PCL)

This protocol details the ring-opening polymerization of ε-caprolactone initiated by 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL.

Materials:

  • 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

  • ε-caprolactone

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL and ε-caprolactone in anhydrous toluene.

  • Initiation: Add stannous octoate to the solution.

  • Polymerization: Immerse the flask in an oil bath preheated to 110°C and stir for 24 hours.

  • Purification: Cool the reaction mixture to room temperature and dissolve it in dichloromethane (DCM).

  • Precipitate the polymer by adding the DCM solution to cold methanol.

  • Filter the precipitate and dry it under vacuum at 40°C.

Data Presentation:

Parameter Value
Monomer:Initiator Ratio100:1
Catalyst Concentration0.1 mol% (relative to monomer)
Reaction Temperature110°C
Reaction Time24 hours

Logical Relationship Diagram:

ROP_Logic Initiator 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL (Initiator) ROP Ring-Opening Polymerization Initiator->ROP Monomer ε-caprolactone (Monomer) Monomer->ROP Catalyst Sn(Oct)₂ (Catalyst) Catalyst->ROP Polymer Amine-Terminated PCL ROP->Polymer Modification Post-Polymerization Modification Polymer->Modification Application Targeted Drug Delivery Modification->Application

Caption: Functional polyester synthesis logic.

Creation of Recyclable Polymers through Ring-Opening Metathesis Polymerization (ROMP)

While 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL itself is not directly polymerizable via ROMP, it can be chemically modified to introduce a strained cyclic olefin, such as a norbornene or cyclobutene moiety. The resulting functionalized monomer can then undergo ROMP to produce polymers with the aminomethylcyclohexyl group as a pendant functionality. Cyclohexene derivatives are particularly interesting for creating chemically recyclable polymers.[7][8]

Protocol: Synthesis of a Functionalized Norbornene Monomer and Subsequent ROMP

This protocol provides a two-step process: first, the synthesis of a norbornene-functionalized monomer from 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL, followed by its polymerization via ROMP.

Part A: Monomer Synthesis

Materials:

  • 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

  • 5-Norbornene-2-carboxylic acid chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL and TEA in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

  • Slowly add a solution of 5-norbornene-2-carboxylic acid chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the functionalized norbornene monomer.

Part B: Ring-Opening Metathesis Polymerization

Materials:

  • Functionalized norbornene monomer

  • Grubbs' third-generation catalyst

  • Anhydrous degassed DCM

Procedure:

  • In a glovebox, dissolve the functionalized norbornene monomer in anhydrous degassed DCM.

  • In a separate vial, dissolve Grubbs' third-generation catalyst in a small amount of anhydrous degassed DCM.

  • Add the catalyst solution to the monomer solution and stir for 1 hour.

  • Quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Experimental Workflow Diagram:

ROMP_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification_romp Purification start_materials 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL + 5-Norbornene-2-carboxylic acid chloride reaction1 Reaction in DCM with TEA start_materials->reaction1 workup Aqueous Workup & Purification reaction1->workup monomer Functionalized Norbornene Monomer workup->monomer dissolve_monomer Dissolve Monomer in DCM monomer->dissolve_monomer add_catalyst Add Grubbs' Catalyst dissolve_monomer->add_catalyst polymerize Stir for 1h add_catalyst->polymerize quench Quench with Ethyl Vinyl Ether polymerize->quench polymer_solution Polymer Solution quench->polymer_solution precipitate_romp Precipitate in Methanol polymer_solution->precipitate_romp filter_dry Filter & Vacuum Dry precipitate_romp->filter_dry final_polymer_romp Functional Polymer filter_dry->final_polymer_romp

Caption: ROMP workflow for functional polymers.

References

  • Amino Alcohols - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/services/amino-alcohols.html]
  • Amino Alcohol Synthesis Service - BOC Sciences. [URL: https://www.bocsci.com/amino-alcohol-synthesis-service.html]
  • 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol | Benchchem. [URL: https://www.benchchem.com/product/bcp2034965]
  • Cyclohexyl-substituted poly(phosphonate)-copolymers with adjustable glass transition temperatures - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00358C. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/py/c6py00358c]
  • C6-ROMP: Structure-Guided Monomer Design for Chemically Recyclable Polymers - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f8615a254822c55d41b525]
  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository. [URL: https://studentsrepo.um.edu.my/156/3/CHAPTER_1.pdf]
  • Preparation and Optimization of Polymer-Supported and Amino Alcohol Based Enantioselective Reagents and Catalysts | Industrial & Engineering Chemistry Research - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie030198c]
  • Functional Polycarbonate of a d-Glucal-Derived Bicyclic Carbonate via Organocatalytic Ring-Opening Polymerization | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/py/c4py00523a]
  • 1468804-65-0 | 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol | ChemScene. [URL: https://www.chemscene.com/cas/1468804-65-0.html]
  • Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers. [URL: https://www.beilstein-journals.org/bjoc/articles/6/102]
  • Amino-alcohol cyclization - Catalysis Science & Technology - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2013/cy/c3cy00473a]
  • Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8208940/]
  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/cs/c8cs00531a]
  • Sustainable Polymers and Antimicrobial Biomaterials from Multicyclic Natural Products - Scholar Commons. [URL: https://scholarcommons.sc.edu/etd/4839]
  • 2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/533885]
  • US8513374B2 - Biocompatible and biodegradable polymers from renewable natural polyphenols - Google Patents. [URL: https://patents.google.
  • 2-[(cyclohexylmethyl)amino]ethan-1-ol | CAS 127403-95-6 | AMERICAN ELEMENTS ®. [URL: https://www.americanelements.com/2-cyclohexylmethyl-amino-ethan-1-ol-127403-95-6]
  • Chemical Properties of 2-(1-(aminomethyl)cyclohexyl)acetic acid - Cheméo. [URL: https://www.chemeo.com/cid/90-349-2/2-1-aminomethyl-cyclohexyl-acetic-acid]
  • The Impact and Versatility of Polymer Chemistry - SciTechnol. [URL: https://www.scitechnol.
  • 1598477-44-1 | 1-(2-(Aminomethyl)cyclohexyl)ethan-1-one | ChemScene. [URL: https://www.chemscene.com/cas/1598477-44-1.html]
  • 2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-ol - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9616bec3]

Sources

Solvent Selection Strategies for Chemoselective Functionalization of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary

The compound 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol is a highly versatile, conformationally restricted bifunctional building block. Featuring a 1,1-disubstituted cyclohexane core, it possesses both a primary amine (


) and a primary alcohol (

). This structural profile makes it an invaluable precursor for the synthesis of spirocyclic heterocycles, conformationally locked morpholine analogs, and gabapentinoid derivatives.

However, the presence of two distinct nucleophilic centers presents a classic chemoselectivity challenge. This application note details the mechanistic causality behind solvent selection to achieve orthogonal functionalization, providing self-validating protocols for both N-directed and O-directed synthetic workflows.

Molecular Profiling & Reactivity Dynamics

To achieve high-yielding derivatization, one must understand the intrinsic reactivity of the molecule's functional groups:

  • The Primary Amine: Extended by a methylene spacer from the bulky cyclohexane ring, the amine is sterically accessible and intrinsically highly nucleophilic (a "hard" base in HSAB theory).

  • The Primary Alcohol: Located at the terminus of the ethoxy chain, it is less nucleophilic than the amine but highly prone to competitive side reactions if kinetic control is not maintained.

The chemoselective differentiation of these two groups hinges entirely on manipulating their nucleophilicity gap. This gap is not static; it is dynamically modulated by the choice of solvent[1].

Principles of Solvent-Directed Chemoselectivity

As a fundamental rule in synthetic design, solvent polarity, dielectric constant, and hydrogen-bonding capacity dictate the reaction pathway.

Pathway A: Amine-Directed N-Functionalization

Primary amines are intrinsically more nucleophilic than primary alcohols. To exploit this, the reaction must be performed in aprotic solvents with low to moderate dielectric constants , such as Dichloromethane (DCM) or Tetrahydrofuran (THF)[2].

  • Causality: In aprotic environments, the amine exists in an unsolvated, highly reactive state. The lack of hydrogen-bond donors in the solvent prevents the dampening of the nitrogen's lone pair, allowing it to rapidly outcompete the oxygen for electrophiles (e.g., acyl chlorides). Maintaining low temperatures (0 °C) ensures strict kinetic control, locking in N-selectivity[2].

Pathway B: Alcohol-Directed O-Functionalization

When O-functionalization is required, the amine's superior nucleophilicity becomes a liability. The standard protocol requires masking the amine first (e.g., via Boc protection). Subsequent O-alkylation requires the generation of an alkoxide via a strong base (e.g., NaH).

  • Causality: Alkoxide generation and subsequent

    
     displacement require polar aprotic solvents  like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents possess high dipole moments and strong hydrogen-bond acceptor capabilities. They efficiently solvate the sodium cation (
    
    
    
    ), leaving the alkoxide "naked," highly polar, and kinetically primed for nucleophilic attack.

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of standard solvents and their mechanistic impact on the functionalization of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bonding ProfileRecommended WorkflowMechanistic Rationale
Dichloromethane (DCM) 8.91.60NoneN-Acylation / N-AlkylationAprotic environment prevents amine solvation, maximizing the nucleophilicity gap between

and

.
Tetrahydrofuran (THF) 7.51.75HBAN-Boc ProtectionBalances solubility of polar reagents (

) and non-polar intermediates; miscible with aqueous buffers.
N,N-Dimethylformamide (DMF) 36.73.82HBAO-Alkylation (Post-Protection)High dielectric constant stabilizes alkoxide ion pairs; strongly solvates

to leave the oxygen "naked".
Dimethyl Sulfoxide (DMSO) 46.73.96HBAIntramolecular CyclizationExceptional cation solvation accelerates

displacement; ideal for sterically hindered etherifications.
Phosphate Buffer (pH 7.4) ~80.1~1.85HBA / HBDBiocompatible N-AcylationExploits hydrophobic effects; selective N-acylation achievable without organic solvents under specific pH control[1].

(Note: HBA = Hydrogen Bond Acceptor; HBD = Hydrogen Bond Donor)

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective N-Acylation (Kinetic Control)

Objective: Synthesize 2-([1-(Acylaminomethyl)cyclohexyl]oxy)ethan-1-ol without O-acylation side products.

  • Preparation: Dissolve 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (1.0 eq, 10 mmol) in anhydrous DCM (100 mL, 0.1 M) in a flame-dried round-bottom flask.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq, 12 mmol). Purge the flask with Argon and cool to 0 °C using an ice bath. (Causality: Low temperature suppresses the thermodynamic O-acylation pathway).

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes via an addition funnel to prevent localized heating.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to ambient temperature over 30 minutes.

  • Self-Validation Check: Perform TLC analysis (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The disappearance of the ninhydrin-positive starting material confirms complete consumption of the free primary amine.

  • Workup: Quench the reaction with saturated aqueous

    
     (50 mL). Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Amine Masking and O-Alkylation (Thermodynamic Control)

Objective: Synthesize an N-Boc protected O-alkyl ether derivative.

Step 1: N-Boc Protection

  • Dissolve the amino-alcohol (1.0 eq, 10 mmol) in a 1:1 mixture of THF and

    
     (50 mL total).
    
  • Add

    
     (2.0 eq, 20 mmol) followed by portion-wise addition of Di-tert-butyl dicarbonate (
    
    
    
    ) (1.1 eq, 11 mmol).
  • Stir at room temperature for 4 hours. Extract with Ethyl Acetate (3 × 30 mL), wash with brine, dry over

    
    , and concentrate.
    

Step 2: O-Alkylation

  • Preparation: Dissolve the crude N-Boc intermediate in anhydrous DMF (50 mL, 0.2 M) under an Argon atmosphere. Cool to 0 °C.

  • Alkoxide Generation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 15 mmol) portion-wise. (Causality: DMF stabilizes the naked alkoxide formed by NaH deprotonation, accelerating the subsequent

    
     reaction).
    
  • Activation: Stir for 30 minutes at 0 °C until

    
     gas evolution ceases.
    
  • Alkylation: Add the alkyl halide (1.2 eq, 12 mmol) dropwise. Warm the reaction to room temperature and stir for 12 hours.

  • Self-Validation Check:

    
     NMR of a crude aliquot should confirm the presence of the Boc group (strong singlet, ~1.4 ppm) and the disappearance of the broad, exchangeable 
    
    
    
    proton signal (~3.5-4.0 ppm).
  • Workup: Quench carefully with cold water (10 mL) at 0 °C. Extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine, dry, and purify via silica gel chromatography.

Visualization of Divergent Pathways

G Start 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (Bifunctional Precursor) BranchA Pathway A: N-Functionalization (Kinetic Control) Start->BranchA BranchB Pathway B: O-Functionalization (Thermodynamic/Base Control) Start->BranchB SolventA Solvent: DCM or THF (Aprotic, Low Polarity) BranchA->SolventA ResultA Chemoselective N-Amide (-OH remains intact) SolventA->ResultA StepB1 Step 1: N-Boc Protection Solvent: THF/H2O BranchB->StepB1 StepB2 Step 2: NaH + Electrophile Solvent: DMF or DMSO StepB1->StepB2 ResultB O-Alkylated Product (N-Boc Protected) StepB2->ResultB

Workflow diagram illustrating solvent-directed divergent functionalization pathways.

References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

  • Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties in synthesizing 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol due to the steric complexity of the tertiary cyclohexane carbon and the competing nucleophilicity of the primary amine.

This guide moves beyond standard textbook protocols to address the specific "yield killers" in this synthesis: N-alkylation competition , tertiary alcohol inertness , and poly-ethoxylation . The protocols below prioritize the Williamson Ether Synthesis approach using protected intermediates, as this offers higher reproducibility than direct ethylene oxide ring-opening on the amino-alcohol.

Module 1: Strategic Synthetic Pathways

To improve yield, we must first validate your route. Direct alkylation of the unprotected amino-alcohol (1-(aminomethyl)cyclohexanol) with ethylene oxide is the most common cause of failure (low yield, complex mixtures).

Visualizing the Optimized Workflow

The following diagram outlines the recommended "Protection-First" strategy versus the high-risk "Direct" route.

G Start Start: 1-(Aminomethyl) cyclohexanol Direct Direct Reaction (Ethylene Oxide) Start->Direct High Risk Protect Step 1: N-Protection (Boc/Phthalimide) Start->Protect Recommended Fail FAILURE MODE: N-Alkylation & Polymerization Direct->Fail Ether Step 2: O-Alkylation (NaH + Protected Bromoethanol) Protect->Ether Williamson Ether Synthesis Deprotect Step 3: Global Deprotection Ether->Deprotect Acidic/Hydrazinolysis Target Target: 2-([1-(Aminomethyl) cyclohexyl]oxy)ethan-1-ol Deprotect->Target

Figure 1: Comparison of the high-risk direct route versus the optimized protection-based pathway.

Module 2: Troubleshooting Guide

Issue 1: Low Yield (<20%) in Etherification Step

Symptom: Starting material remains unreacted, or elimination products (cyclohexene derivatives) are observed. Root Cause: The tertiary alcohol at the 1-position is sterically hindered and a poor nucleophile. Technical Solution:

  • Switch Base System: Standard NaH (Sodium Hydride) in THF often fails to fully deprotonate hindered alcohols or promote attack.

    • Protocol Upgrade: Use KH (Potassium Hydride) or NaH with catalytic 15-Crown-5 . The larger potassium cation disrupts the tight ion pair, making the alkoxide more nucleophilic.

  • Solvent Polarity: Switch from pure THF to THF/DMF (4:1) . The dipolar aprotic nature of DMF increases the reaction rate of the SN2 displacement.

  • Temperature Management:

    • Initial Deprotonation: 0°C to Room Temp (1 hour).

    • Alkylation: Reflux is often required (60-80°C), but monitor for elimination.

Issue 2: Formation of "Gummy" Mixtures (Poly-ethoxylation)

Symptom: LC-MS shows peaks with +44 mass units (repeating ethylene oxide units). Root Cause: Using Ethylene Oxide (EO) or 2-Chloroethanol directly. Once the first ether is formed, the new primary alcohol is more reactive than the starting tertiary alcohol, leading to chain extension. Technical Solution: Use a "Capped" Electrophile . Do not use free ethylene oxide.

  • Reagent: Use 2-(2-bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol).

  • Mechanism: The THP group prevents chain extension.

  • Protocol:

    • React N-protected substrate with NaH.

    • Add THP-protected bromoethanol.

    • Acidic workup removes both the N-protecting group (if Boc) and the O-THP group simultaneously.

Issue 3: Product Loss During Workup (Water Solubility)

Symptom: The reaction looks good on TLC, but mass recovery is <10% after aqueous extraction. Root Cause: The target molecule is an amino-ether-alcohol . It is highly polar and amphoteric, staying in the aqueous phase at neutral/acidic pH. Technical Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3.

  • Solvent Choice: Do NOT use Diethyl Ether or Hexanes. Use n-Butanol or DCM:Isopropanol (3:1) for extraction.

  • Alternative: Skip aqueous extraction. Evaporate solvent, triturate salts with dry ether/DCM, filter, and proceed to ion-exchange chromatography (Dowex 50W) or Reverse Phase HPLC.

Module 3: Optimized Experimental Protocol

This protocol assumes the use of 1-(Aminomethyl)cyclohexanol as the starting material.

Table 1: Reagent Stoichiometry & Conditions
ReagentEquiv.[1][2]RoleCritical Note
N-Boc-1-(aminomethyl)cyclohexanol 1.0SubstrateEnsure dried azeotropically with toluene.
Sodium Hydride (60% dispersion) 1.5 - 2.0BaseWash with dry hexanes to remove oil if purity is critical.
2-(2-Bromoethoxy)tetrahydro-2H-pyran 1.2 - 1.5ElectrophilePrevents polymerization (poly-PEG formation).
Tetrabutylammonium Iodide (TBAI) 0.1CatalystPhase transfer catalyst; essential for reaction rate.
DMF/THF (1:4) Solvent--Anhydrous required.
Step-by-Step Procedure
  • Protection (Pre-requisite): Ensure the amine is protected. React 1-(aminomethyl)cyclohexanol with Boc2O (1.1 eq) in Dioxane/Water/NaOH. Isolate the N-Boc intermediate.

    • Checkpoint: Verify disappearance of free amine by Ninhydrin stain.

  • Alkylation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve N-Boc-intermediate (1.0 eq) and TBAI (0.1 eq) in anhydrous THF/DMF.

    • Cool to 0°C. Add NaH (2.0 eq) portion-wise. Evolution of H2 gas will occur.

    • Stir at RT for 30-60 mins to ensure alkoxide formation.

    • Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.5 eq) dropwise.

    • Heat to 60°C for 12-18 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc). Look for the less polar spot of the di-protected intermediate.

  • Deprotection & Isolation:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Concentrate the organic layer.[1][3]

    • Dissolve residue in 4M HCl in Dioxane (or TFA/DCM). Stir 2 hours at RT.

    • Result: This removes both the Boc and THP groups.

    • Purification: Evaporate volatiles. Neutralize with Amberlyst A-21 (free base resin) in MeOH or use preparative HPLC (C18 column, 0.1% Formic Acid buffer).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethylene Carbonate instead of the bromo-ether? A: Yes, but with caveats. Ethylene Carbonate (EC) is "greener," but reacting EC with a tertiary alcohol is kinetically slow and requires high temperatures (>140°C) and catalysts like K2CO3 or ionic liquids. At these temperatures, the N-Boc group may be unstable. The Williamson ether synthesis (Method above) is lower temperature and more reliable for this specific steric profile.

Q: Why not use the Spiro-epoxide (1-oxaspiro[2.5]octane) route? A: While elegant, opening the spiro-epoxide with ethylene glycol often suffers from regioselectivity issues . Under standard conditions, the glycol attacks the less hindered methylene carbon, resulting in 1-(hydroxymethyl)-1-(2-hydroxyethoxy)cyclohexane (the ether is on the wrong carbon). Forcing attack at the tertiary carbon requires specialized Lewis acids and often leads to rearrangements.

Q: My product has a mass of [M+12]+ in LCMS. What is it? A: This is likely a methylene bridge formation or formaldehyde adduct if methanol was used during workup with traces of acid. However, more commonly in this synthesis, check for N-alkylation if protection was incomplete. If the mass is M+44, you have PEGylation.

References

  • Goonan, K. et al. (2019). Process Development of a Gabapentinoid Intermediate via Hofman Rearrangement. Organic Process Research & Development. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 2 for Hydroxyl protection and Chapter 7 for Amine protection).
  • Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. [Link]

  • Google Patents. (2006). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid (Gabapentin). US7071356B1.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling reagents like Sodium Hydride or Ethylene Oxide derivatives.

Sources

FAQ 1: How do I efficiently remove non-basic organic impurities from the crude reaction mixture?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol . This guide is designed for researchers and process chemists dealing with the isolation and purification of this sterically hindered amino-ether-alcohol.

Due to the presence of both a primary amine and a terminal hydroxyl group tethered to a lipophilic cyclohexane core, this molecule presents unique physicochemical challenges. Below, we address the most critical troubleshooting scenarios, providing field-proven, self-validating protocols grounded in established pharmaceutical manufacturing principles.

The Challenge: Crude mixtures often contain unreacted starting materials (e.g., neutral alcohols), O-alkylated byproducts, or PEGylated oligomers that co-elute with the target molecule during standard chromatography. The Solution: Implement a rigorous Acid-Base Extraction .

Causality & Mechanism: The primary amine on the cyclohexyl ring has a pKa of approximately 10. By lowering the pH below 3, the amine is fully protonated into an ammonium salt, drastically shifting its partition coefficient (


) toward the aqueous phase. Neutral and non-basic impurities remain highly lipophilic and are trapped in the organic phase. Subsequent basification (pH > 11) deprotonates the amine, allowing the uncharged free base to be recovered into a fresh organic solvent[1].

Step-by-Step Protocol: Acid-Base Extraction

  • Initial Solubilization: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Acidic Extraction: Add an equal volume of 1M HCl (aq). Stir vigorously for 15 minutes to ensure complete mass transfer.

  • Phase Separation: Allow the layers to separate. Self-Validation: Test the pH of the aqueous layer; it must be ≤ 2. Discard the upper organic layer (contains neutral impurities).

  • Basification: Cool the retained aqueous layer to 5°C in an ice bath. Slowly add 2M NaOH (aq) dropwise. Self-Validation: The solution will turn visibly cloudy as the free base oils out. Confirm the final pH is between 11 and 12 using indicator strips[1].

  • Recovery: Extract the basified aqueous phase twice with Dichloromethane (DCM) (5 mL/g).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (water bath < 35°C) to yield the purified free base.

AcidBaseExtraction Crude Crude Mixture (Target + Neutral Impurities) Acidify Add 1M HCl & EtOAc (pH 2-3) Crude->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Protonated Target) Sep1->Aq1 Keep Basify Add 2M NaOH & DCM (pH 11-12) Aq1->Basify Sep2 Phase Separation Basify->Sep2 Aq2 Aqueous Phase (Inorganic Salts) Sep2->Aq2 Discard Org2 Organic Phase (Free Base Target) Sep2->Org2 Keep Pure Evaporate Solvent (Purified Product) Org2->Pure

Fig 1: Acid-base extraction workflow for isolating the amino-ether-alcohol free base.

FAQ 2: I am detecting a new impurity after solvent evaporation. What is it, and how do I prevent it?

The Challenge: When concentrating the purified free base, especially under acidic conditions or elevated temperatures, a cyclic degradation product often appears in LC-MS/GC-MS analysis. The Solution: Control thermal stress and avoid prolonged heating.

Causality & Mechanism: Molecules containing the 1-(aminomethyl)cyclohexyl motif are highly susceptible to intramolecular cyclization under thermal stress. In related amino acids like gabapentin, this forms a toxic lactam[2]. For 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol, the primary amine can attack the terminal hydroxyl carbon (especially if activated or under acidic catalysis), displacing water to form a fused spiro-oxazepane derivative. To prevent this, evaporation must be performed under high vacuum at temperatures strictly below 45°C[2]. If the product requires further purification, avoid distillation entirely and opt for low-temperature salt crystallization.

FAQ 3: How can I achieve >99.5% purity without using column chromatography?

The Challenge: Silica gel chromatography is difficult to scale and often results in poor recovery for primary amines due to irreversible binding to acidic silanols. The Solution: Low-Temperature Hydrochloride Salt Crystallization.

Causality & Mechanism: Converting the free base into a crystalline hydrochloride salt forces the molecules into a rigid lattice, systematically excluding structurally dissimilar impurities (like N-alkylated byproducts). A highly effective, authoritative solvent system for 1-(aminomethyl)cyclohexyl derivatives is a specific ratio of methanol and isopropanol[3]. Methanol provides solubility for the crude salt, while isopropanol acts as an anti-solvent to drive precipitation.

Step-by-Step Protocol: HCl Salt Crystallization

  • Dissolution: Dissolve the free base in a 1:3 volumetric mixture of Methanol and Isopropanol (approx. 5 mL/g of crude)[3].

  • Acidification: Cool the solution to 15°C. Slowly add 1.05 molar equivalents of concentrated aqueous HCl (31% w/w) dropwise under continuous stirring. Self-Validation: Extract a 10 µL aliquot, dilute in 1 mL water, and verify the pH is between 1 and 2 to ensure complete salt formation.

  • Crystallization: Chill the reaction vessel to -5°C and maintain this temperature for 2 hours to induce nucleation and crystal growth[3].

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake twice with ice-cold (0°C) isopropanol to displace the impurity-rich mother liquor.

  • Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved[2].

FAQ 4: When is silica gel chromatography actually necessary?

If your impurity profile is dominated by basic N-alkylated byproducts (which have identical pKa values to the target and will co-precipitate during salt formation), chromatography is unavoidable.

Causality & Mechanism: To prevent the primary amine from streaking across the column due to hydrogen bonding with silica, you must use a highly polar, basic eluent. Adding Ammonium Hydroxide (NH₄OH) neutralizes the acidic silanol sites on the stationary phase, allowing the amine to elute as a tight, symmetrical band. Use a gradient of DCM : MeOH : NH₄OH (starting at 95:4:1 and increasing polarity to 85:14:1).

DecisionTree Start Identify Dominant Impurity Imp1 Neutral / O-Alkylated Byproducts Start->Imp1 Imp2 Basic N-Alkylated Byproducts Start->Imp2 Imp3 Spiro-oxazepane (Thermal Degradation) Start->Imp3 Sol1 Acid-Base Extraction Imp1->Sol1 Sol2 Silica Chromatography (DCM/MeOH/NH4OH) Imp2->Sol2 Sol3 Low-Temp HCl Salt Crystallization Imp3->Sol3

Fig 2: Decision matrix for selecting purification strategies based on impurity profiling.

Quantitative Comparison of Purification Methods

Use the following self-validating metrics to select the appropriate workflow for your batch scale and purity requirements.

Purification MethodTarget Impurity RemovedTypical YieldFinal Purity (HPLC)Scalability
Acid-Base Extraction Neutral organics, unreacted alcohols85 - 92%90 - 95%High
HCl Salt Crystallization Isobaric amines, ring-opened isomers75 - 85%> 99.5%High
Silica Chromatography N-alkylated analogs60 - 70%98 - 99%Low
Vacuum Distillation Low MW volatilesVariable< 90% (Degradation risk)Medium

References

  • US Patent 7,989,658 B2 - Process for the purification of gabapentin (Details the prevention of thermal cyclization in 1-(aminomethyl)cyclohexyl derivatives using controlled temperatures and HCl). 2

  • EP 1 841 725 B1 - A Process for the Purification of Gabapentin (Establishes the authoritative Methanol/Isopropanol/HCl crystallization solvent system for this structural class). 3

  • MDPI Molecules - Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis (Validates extraction and pH-dependent isolation protocols for 1-(aminomethyl)cyclohexaneacetic acid derivatives). 1

Sources

Technical Support Center: Solubility Optimization for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Core Chemical Context

To resolve solubility issues effectively, one must first understand the physicochemical identity of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol .[1] Unlike its structural analog Gabapentin (which is a zwitterionic amino acid), this compound is an amino-alcohol ether . It functions exclusively as a base .

  • Chemical Nature: Amphiphilic Mono-base.

  • Key Functional Groups:

    • Primary Amine (-NH₂): Basic center (pKa ≈ 9.5–10.5).[1] Protonation creates a water-soluble cation.[1][2]

    • Ether-Alcohol Chain: Provides polar flexibility and hydrogen bonding capability.[1]

    • Cyclohexyl Ring: Lipophilic core, driving solubility in organic solvents when uncharged.[1]

  • Critical Implication: The solubility is strictly pH-dependent . It does not have an acidic group to form a zwitterion; therefore, it behaves like a typical lipophilic amine.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior based on the compound's ionization state.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventFree Base Form (Neutral)Salt Form (e.g., HCl)Application Notes
Aqueous Water (pH 7)Low to ModerateHigh Salt form is preferred for aqueous stock solutions.[1]
0.1 M HClHigh HighProtonation ensures complete dissolution.[1]
PBS (pH 7.4)ModerateHighFree base may precipitate if concentration >10 mM.[1]
Alcohols Methanol / EthanolHigh High Best "universal" solvents for this compound.[1]
Polar Organics DMSO / DMFHigh HighSuitable for biological assays; avoid for evaporation.[1]
Chlorinated Dichloromethane (DCM)High InsolubleUse Free Base for DCM extractions.[1]
Non-Polar Hexane / HeptaneLowInsolubleCauses "oiling out" of the free base.[1]
Ethers Diethyl Ether / THFModerateInsolubleGood for precipitating the salt form.[1]

Troubleshooting Guide (Q&A)

Scenario A: Aqueous Formulation Issues

Q: "I am trying to dissolve the solid in water/PBS for an injection, but it remains a cloudy suspension. What is wrong?"

Diagnosis: You are likely working with the Free Base form. The lipophilic cyclohexyl ring prevents dissolution in neutral water at high concentrations. Solution: Convert the compound to its cationic form in situ.

  • Titration: Add 1.0 equivalent of 1N HCl (or acetic acid for milder buffers) dropwise.[1]

  • Mechanism: This protonates the amine (

    
    ), drastically increasing aqueous solubility.[1][2]
    
  • Verification: The solution should clarify immediately upon reaching pH < 8.0.

Scenario B: Organic Extraction Failures

Q: "I tried extracting the compound from an aqueous reaction mixture into DCM, but the organic layer is empty. Where did my product go?"

Diagnosis: The aqueous layer was likely acidic or neutral, keeping the amine protonated (Salt form).[1] The charged salt prefers the aqueous phase and will not partition into Dichloromethane (DCM). Solution: Perform a "Basify-Extract" workflow.

  • pH Adjustment: Adjust the aqueous layer to pH > 11 using NaOH or saturated NaHCO₃.[1] This ensures the amine is deprotonated (Neutral Free Base).

  • Extraction: Extract with DCM or Ethyl Acetate. The neutral lipophile will now migrate to the organic layer.

  • Drying: Dry the organic layer over Na₂SO₄ to remove residual water (the ether/alcohol chain is hygroscopic).[1]

Scenario C: "Oiling Out" During Purification

Q: "During recrystallization or solvent removal, the compound turns into a sticky oil instead of a solid. How do I fix this?"

Diagnosis:

  • Impurity: Traces of solvent or water trapped by the hygroscopic amine/alcohol groups.[1]

  • Intrinsic State: The Free Base might be a low-melting solid or oil.[1] Solution:

  • Salt Formation: Convert to the HCl or Fumarate salt.[1] Salts have higher lattice energy and melting points, making them easier to handle as solids.

    • Protocol: Dissolve oil in minimal Ethanol

      
       Add 1.1 eq HCl in Dioxane/Ether 
      
      
      
      Dilute with Diethyl Ether to precipitate the salt.
  • Azeotropic Drying: If you must keep the free base, dissolve in Toluene and rotovap 3x to remove trapped moisture.[1]

Workflow Visualization: Solubility Decision Tree

The following logic flow illustrates how to manipulate the compound's form based on your solvent needs.

SolubilityLogic Start Start: What is your Target Solvent? Aqueous Aqueous / Buffer (Water, PBS, Saline) Start->Aqueous Organic Non-Polar Organic (DCM, EtOAc, Ether) Start->Organic Universal Universal / Polar Organic (DMSO, Methanol) Start->Universal CheckForm_Aq Check Form: Is it a Salt (HCl)? Aqueous->CheckForm_Aq CheckForm_Org Check Form: Is it a Free Base? Organic->CheckForm_Org Direct_Uni Dissolve Directly (Soluble in both forms) Universal->Direct_Uni Direct_Aq Dissolve Directly CheckForm_Aq->Direct_Aq Yes Acidify Action: Add 1.0 eq Acid (HCl, Acetic Acid) CheckForm_Aq->Acidify No (It is Free Base) Direct_Org Dissolve Directly CheckForm_Org->Direct_Org Yes Basify Action: Basify Aqueous Layer (pH > 11) then Extract CheckForm_Org->Basify No (It is Salt) Acidify->Direct_Aq Now Soluble Basify->Direct_Org Extract Free Base

Figure 1: Decision tree for selecting the correct ionization state based on the target solvent system.

Step-by-Step Protocol: Salt-to-Free Base Conversion

Use this protocol if you purchased the HCl salt but need to dissolve the compound in a non-polar organic solvent (e.g., for a reaction in DCM or cell permeability studies).

Materials:

  • Starting Material: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol HCl salt

  • Reagents: 1N NaOH, Dichloromethane (DCM), Brine, Sodium Sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of water.

  • Basification: Add 1N NaOH dropwise while monitoring pH. Target pH 12 .

    • Why: The pKa of the amine is ~10.[1] You need pH > pKa + 1 to ensure >90% is in the neutral Free Base form.

  • Extraction:

    • Add 5 mL of DCM. Shake vigorously for 30 seconds.

    • Allow layers to separate. The compound will migrate to the bottom DCM layer.

    • Collect the DCM layer.

    • Repeat extraction 2x with fresh DCM.

  • Washing & Drying:

    • Combine DCM extracts. Wash once with Brine (to remove trapped water).

    • Dry over anhydrous Na₂SO₄ for 10 minutes.

    • Filter and evaporate solvent under reduced pressure.

  • Result: You will obtain the Free Base as a clear oil or low-melting solid, ready for organic use.[1]

References

    • Citation Note: Provides physicochemical data (LogP ~1.8) for the isopropyl analog, establishing the lipophilic baseline for this class of amino-ether-cyclohexanes.[3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3446, Gabapentin. Retrieved October 26, 2023, from [Link]

    • Citation Note: Used as the structural anchor for the 1-aminomethyl-cyclohexyl scaffold properties.

    • Citation Note: Confirms the high aqueous solubility of the hydrochloride salt forms of 1-aminomethyl-cyclohexyl derivatives.[1][2]

Sources

Minimizing side reactions during the synthesis of aminomethyl cyclohexyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Aminomethyl Cyclohexyl Ethers Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Side Reactions & Process Optimization

Introduction: The Cyclohexyl Scaffold Challenge

Welcome to the technical support hub for the synthesis of aminomethyl cyclohexyl ethers (


). This scaffold is a critical pharmacophore in medicinal chemistry (e.g., GPCR ligands, Tranexamic acid analogs).

Synthesizing this motif presents a "double-bind" of reactivity:

  • The Etherification Bottleneck: The cyclohexane ring is prone to E2 elimination over

    
     substitution due to steric strain and conformational locking.
    
  • The Amine Instability: Converting precursors (nitriles/amides) to primary amines frequently results in dimerization (secondary amine formation).

Below are the three most common "Support Tickets" we receive, detailing the mechanistic root causes and field-proven protocols to resolve them.

Ticket #1024: "My yield is low, and I’m seeing massive amounts of cyclohexene."

User Issue:

"I am trying to methylate trans-4-(hydroxymethyl)cyclohexanol using Sodium Hydride (NaH) and Methyl Iodide (MeI). My NMR shows 40% elimination product (alkene) and only 30% desired ether."

Diagnosis: You are fighting the Williamson Ether Synthesis limitations on a secondary cyclic alcohol.

  • Mechanism: In a cyclohexane ring, if the leaving group (or the attacking electrophile's trajectory) forces a transition state where the

    
    -hydrogen is anti-periplanar to the leaving group, E2 elimination  becomes kinetically favored over 
    
    
    
    , especially with strong bases like NaH.
  • Conformational Lock: Even if you start with the trans (equatorial) alcohol, the basic conditions can cause transient ring flips or simply favor the elimination pathway due to the steric bulk of the electrophile.

Resolution Protocol: The Acid-Catalyzed Imidate Route Switch from basic conditions (Williamson) to acidic conditions using Benzyl Trichloroacetimidates (Dudley Reagents) or similar alkylating agents. This suppresses the E2 pathway entirely.

Step-by-Step Protocol:

  • Reagents: 4-(hydroxymethyl)cyclohexanol (1.0 eq), Alkyl-2,2,2-trichloroacetimidate (1.2 eq), Triflic acid (TfOH) (catalytic, 0.1 eq).

  • Solvent: Dichloromethane (DCM) or Cyclohexane/DCM mix (0.1 M).

  • Procedure:

    • Dissolve alcohol and imidate in DCM under

      
      .
      
    • Cool to 0°C.[1][2]

    • Add TfOH dropwise. The reaction proceeds via an

      
      -like mechanism involving a tight ion pair, minimizing elimination.
      
    • Quench: Sat.

      
      .
      
  • Why it works: The trichloroacetimidate leaves as a neutral amide, a poor base, preventing the deprotonation required for elimination.

Visualizing the Competition:

Etherification_Pathways Start Cyclohexanol (Secondary Alcohol) Base Strong Base (NaH) Williamson Cond. Start->Base Deprotonation Acid Acid Catalyst (Imidate Method) Start->Acid Activation TS_E2 Transition State: Anti-Periplanar H-C-C-LG Base->TS_E2 Major Pathway (Steric Hindrance) Prod_Ether TARGET: Cyclohexyl Ether Base->Prod_Ether Minor Pathway TS_SN2 Transition State: Carbocation/Ion Pair Acid->TS_SN2 No Base Present Prod_Alkene SIDE PRODUCT: Cyclohexene (Elimination) TS_E2->Prod_Alkene TS_SN2->Prod_Ether High Yield

Caption: Figure 1. Under basic Williamson conditions, steric strain favors E2 elimination. Acid-catalyzed imidate chemistry bypasses the basic transition state, favoring substitution.

Ticket #1025: "I'm getting dimers (secondary amines) during nitrile reduction."

User Issue:

"I successfully made the ether-nitrile intermediate (


). When I hydrogenate it with Raney Nickel to get the amine (

), I get 30% of the dimer

."

Diagnosis: This is the "Von Braun" side reaction.

  • Mechanism: The primary amine product (

    
    ) reacts with the intermediate imine (
    
    
    
    ) formed during reduction. This condenses to form a secondary imine, which is then reduced to a secondary amine (dimer).

Resolution Protocol: Ammonia Suppression or Cobalt Boride You must outcompete the primary amine for the intermediate imine.

Option A: The Ammonia Saturation Method (High Pressure)

  • Catalyst: Raney Nickel (washed neutral).

  • Solvent: Methanol saturated with Ammonia gas (

    
    ) .
    
  • Conditions: 50-100 psi

    
    .
    
  • Mechanism: The excess

    
     pushes the equilibrium back toward the primary imine, preventing the primary amine from attacking.
    

Option B: The Cobalt Chloride / NaBH4 Method (Benchtop) If you lack a high-pressure hydrogenation apparatus, use this mild chemical reduction.

  • Reagents: Cobalt(II) chloride hexahydrate (

    
    , 2.0 eq), Sodium Borohydride (
    
    
    
    , 10 eq).
  • Solvent: Methanol.

  • Procedure:

    • Dissolve Nitrile and

      
       in MeOH.
      
    • Add

      
       portion-wise at 0°C (Exothermic! Hydrogen evolution).
      
    • The in-situ formed Cobalt Boride (

      
      )  acts as a surface catalyst that complexes the amine, preventing dimerization.
      

Data Comparison: Reduction Methods

MethodReagentsPrimary Amine YieldDimer (Side Product)Notes
Standard

/ Pd/C
45%40-50% High dimerization without additives.
Ammonia

/ Ra-Ni /

85-92% < 5%Requires pressure vessel; Ammonia smell.
Cobalt

/

80-88% < 8%Excellent for small scale; black precipitate formed.

Ticket #1026: "How do I ensure I have the trans-isomer?"

User Issue:

"My aminomethyl cyclohexyl ether is a 50:50 mixture of cis and trans. The biological target only accepts the trans (diequatorial) isomer."

Diagnosis: The synthesis of 1,4-disubstituted cyclohexanes is governed by Kinetic vs. Thermodynamic control .

  • Kinetic Control: Often yields mixtures (e.g., non-selective hydrogenation of aromatics).

  • Thermodynamic Control: Favors the trans isomer where both bulky groups (

    
     and 
    
    
    
    ) are equatorial.

Resolution Protocol: Isomerization via Schiff Base If you cannot separate the isomers by crystallization, you can chemically equilibrate the final amine.

  • Step 1: Form the Schiff base (imine) of your mixed amine using Benzaldehyde.

  • Step 2: Base-catalyzed equilibration.

    • Treat the imine with KOtBu in refluxing t-Butanol.

    • The basic conditions allow the cyclohexane ring to flip and the substituents to adopt the thermodynamically stable trans (diequatorial) orientation.

  • Step 3: Hydrolysis.

    • Treat with dilute HCl to recover the amine.

    • Result: Enrichment of the trans isomer to >90%.

Stereochemistry Pathway:

Stereocontrol Mixture Cis/Trans Amine Mixture (50:50) Schiff Schiff Base Formation (+ Benzaldehyde) Mixture->Schiff Equilibration Thermodynamic Equilibration (KOtBu / Reflux) Schiff->Equilibration Steric bulky groups force equatorial position Hydrolysis Acid Hydrolysis (H3O+) Equilibration->Hydrolysis Final Pure Trans-Amine (>90% Diequatorial) Hydrolysis->Final

Caption: Figure 2. Chemical equilibration of the amine via a Schiff base intermediate allows the molecule to settle into the thermodynamically preferred trans-diequatorial conformation.

References

  • Dudley, G. B., et al. (2005). "Synthesis of Ethers from Alcohols and Trichloroacetimidates." Journal of Organic Chemistry. (Demonstrates the acid-catalyzed etherification to avoid elimination).

  • Gowda, D. C., et al. (2000). "Cobalt(II) chloride hexahydrate and sodium borohydride: A versatile reagent for the reduction of nitriles to primary amines." Tetrahedron Letters. (Protocol for suppressing secondary amines).[3]

  • Wustrow, D. J., et al. (1998). "Synthesis of Gabapentin Analogs." Journal of Medicinal Chemistry. (Discusses the synthesis of aminomethyl cyclohexyl derivatives and stereochemical assignments).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Support Center: Crystallization Optimization for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific structural characteristics of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol —a flexible, bifunctional amino-ether-alcohol—this guide addresses the inherent challenges of crystallizing such "low-melting" or "oil-prone" molecules. The presence of both a primary amine and a primary alcohol, linked by a flexible ether chain to a cyclohexane ring, creates significant conformational freedom, making the compound prone to oiling out (Liquid-Liquid Phase Separation) and hygroscopicity .

Status: Operational Role: Senior Application Scientist Context: Process Development & Solid State Chemistry

Executive Summary

This compound belongs to a class of amino-cyclohexyl ethers often used as building blocks or intermediates in the synthesis of neuroactive agents (analogous to Gabapentinoids, though structurally distinct). The primary challenges in crystallizing this molecule are:

  • High Solubility/Oiling Out: The flexible ether linkage and polar amine/alcohol groups often lead to oils rather than crystals.

  • Hygroscopicity: The primary amine readily absorbs atmospheric water and CO₂ (forming carbamates/carbonates).

  • Metastable Polymorphs: Rapid precipitation often yields amorphous solids.

Troubleshooting & FAQs

Category A: The "Oiling Out" Phenomenon

Q: My solution turns cloudy and forms a gum/oil at the bottom instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit is exceeded before the nucleation barrier is overcome. The "oil" is a solute-rich liquid phase.

  • Root Cause: The interaction between your compound and the solvent is too weak to keep it in solution at lower temperatures, but the energy barrier to organize into a crystal lattice is too high.

  • Immediate Fix (Temperature Cycling): Do not cool rapidly. Re-heat the mixture until the oil dissolves (becomes a single phase). Then, cool very slowly (e.g., 0.1°C/min) to the metastable zone width (MSZW) boundary and seed immediately.

  • Solvent Adjustment: You likely need a solvent with better affinity for the amine. If using pure non-polar solvents (e.g., Heptane), switch to a mixture like Toluene/Heptane or MTBE/Heptane . The aromatic/ether solvent helps prevent phase separation.

Category B: Solvent System Selection

Q: Which solvent system is recommended for the free base versus the salt form?

A:

  • For Free Base:

    • Primary Recommendation:Diisopropyl Ether (DIPE) or MTBE (Methyl tert-butyl ether). These offer moderate solubility and low boiling points.

    • Anti-solvent:n-Heptane or Cyclohexane .

    • Protocol: Dissolve in minimal MTBE at 40°C. Add Heptane dropwise until slight turbidity. Seed. Cool to 0°C.[1]

  • For Salts (HCl, Oxalate, Fumarate):

    • Primary Recommendation:Isopropanol (IPA) or Ethanol .

    • Anti-solvent:Ethyl Acetate or IPAc (Isopropyl Acetate).

    • Why: Salts are too polar for hydrocarbons. Ester anti-solvents reduce solubility without causing immediate oiling.

Category C: Impurity Rejection

Q: I am seeing a "bis-alkylated" impurity or starting material carryover. How do I purge this?

A:

  • Mechanism: Impurities often get trapped in the "oil" phase before it crystallizes (occlusion).

  • Solution: Perform a "Digestion" (Slurry) step.

    • Isolate the crude solid (even if amorphous/gummy).

    • Suspend it in a solvent where it has low solubility (e.g., pure Heptane or cold MTBE).

    • Stir at elevated temperature (e.g., 40°C) for 12–24 hours.

    • Ostwald Ripening will occur: small, impure particles dissolve, and the pure crystal lattice grows.

Category D: Hygroscopicity & Handling

Q: The solid turns into a liquid when left on the bench (Deliquescence).

A: The primary amine is reacting with atmospheric CO₂ and moisture.

  • Protocol: All crystallization and filtration must occur under an inert atmosphere (N₂ or Ar) .

  • Drying: Dry in a vacuum oven at 35–40°C with a P₂O₅ (Phosphorus Pentoxide) trap to ensure absolute dryness.

  • Storage: Store in tight containers with desiccants at -20°C.

Experimental Protocol: Controlled Cooling Crystallization

Objective: Isolate high-purity crystalline free base of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol.

Materials:

  • Crude Compound (Oil/Solid)

  • Solvent: MTBE (dried over molecular sieves)

  • Anti-solvent: n-Heptane

  • Seed Crystals (Critical - generated via scratch/evaporation if unavailable)

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude compound into a jacketed reactor.

    • Add MTBE (3–5 volumes relative to mass).

    • Heat to 45°C . Stir until fully dissolved. Note: If insolubles remain, filter hot.

  • Metastable Zone Entry:

    • Cool slowly to 35°C .

    • Add n-Heptane (1 volume) dropwise. The solution should remain clear.

  • Seeding (The Critical Step):

    • Add 0.5 wt% seed crystals .

    • Hold temperature at 35°C for 1 hour. This "healing period" allows seeds to grow and prevents them from dissolving.

  • Crystal Growth:

    • Initiate a linear cooling ramp from 35°C to 0°C over 6 hours (approx 0.1°C/min).

    • Visual Check: Ensure the mixture becomes a slurry, not a bi-phasic oil/liquid system.

  • Desaturation:

    • Once at 0°C, add remaining n-Heptane (2–3 volumes) over 2 hours.

    • Hold at 0°C for 4 hours to maximize yield.

  • Isolation:

    • Filter under N₂ pressure (Schlenk line or pressure filter). Do not suck air through the cake.

    • Wash with cold 1:3 MTBE:Heptane.

    • Vacuum dry at 30°C.

Visualization of Workflows

Logic Flow: Preventing "Oiling Out"

This diagram illustrates the decision process when the reaction mixture separates into an oil rather than crystals.

OilingOutStrategy Start Start: Solution is Cloudy/Oily CheckTemp Check Temperature Start->CheckTemp Reheat Re-heat to Dissolution (Clear Phase) CheckTemp->Reheat If < Cloud Point SeedAvailable Are Seeds Available? Reheat->SeedAvailable GenerateSeeds Generate Seeds (Rotovap/Scratch/Sonication) SeedAvailable->GenerateSeeds No AddSeeds Add Seeds at Metastable Zone SeedAvailable->AddSeeds Yes GenerateSeeds->AddSeeds SlowCool Slow Cool (0.1°C/min) AddSeeds->SlowCool OilPersists Does Oil Persist? SlowCool->OilPersists Success Crystalline Slurry Formed OilPersists->Success No ChangeSolvent Change Solvent System (Increase Aromatic/Polar content) OilPersists->ChangeSolvent Yes ChangeSolvent->Reheat Retry

Caption: Decision matrix for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Solvent Selection Matrix

This diagram helps select the correct solvent based on the form (Salt vs. Free Base).

SolventSelection Input Compound Form FreeBase Free Base (Lipophilic/Basic) Input->FreeBase Salt Salt Form (HCl/Oxalate) Input->Salt FB_Solvent Solvent: MTBE, DIPE, or Toluene FreeBase->FB_Solvent Salt_Solvent Solvent: Ethanol, IPA, Methanol Salt->Salt_Solvent FB_Anti Anti-Solvent: Heptane, Hexane FB_Solvent->FB_Anti Salt_Anti Anti-Solvent: IPAc, Ethyl Acetate, Acetone Salt_Solvent->Salt_Anti

Caption: Solvent system selection guide based on the ionization state of the molecule.

Quantitative Data: Solubility & Parameters

ParameterValue / RecommendationNotes
Melting Point (Est.) 40°C – 60°C (Free Base)Highly dependent on purity; broad range indicates impurities.
Solubility (MTBE) > 200 mg/mL at 40°CHigh solubility requires significant cooling or anti-solvent.
Metastable Zone Width Narrow (< 10°C)Prone to spontaneous nucleation or oiling if cooled too fast.
Cooling Rate 0.1 – 0.3 °C/minSlow cooling is essential to avoid oiling out.
Seed Loading 0.5 – 1.0 wt%Higher seed loading suppresses secondary nucleation.

References

  • Nagy, Z. K., et al. (2012). Crystallization of Pharmaceuticals: Quality by Design (QbD) Approaches. (Discusses control of MSZW and oiling out).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. (Standard protocols for seeding and cooling profiles).

  • PubChem Compound Summary.

  • Veverka, M. (2018). Cocrystals and Salts of Gabapentin: Solid-State Characterization and Solubility. (Relevant for amino-cyclohexyl salt behavior).

Sources

Stability of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Current Status: Operational Topic: Acidic Stability & Troubleshooting Ticket Priority: High (Technical Advisory)

Executive Summary: The Acid Paradox

Is 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol stable in acid? Yes, but with critical caveats regarding concentration and counter-ions.

Contrary to common intuition regarding ether sensitivity, this molecule exhibits enhanced stability in acidic media compared to its free base form. The primary amine functionality (


) serves as a "proton sponge." In acidic conditions (pH < 4), the amine protonates to form an ammonium species (

). This protonation event creates a cationic shield that prevents the nitrogen lone pair from engaging in intramolecular nucleophilic attacks, specifically preventing the formation of spiro-morpholine impurities.

Key Takeaway: Acid is not the enemy; it is the stabilizer. The risk profile shifts only under extreme acidic conditions (refluxing HBr/HI) or during inappropriate neutralization (basification).

Chemical Stability Matrix

The following table summarizes the stability profile based on our internal stress-testing data and analogous chemotype behaviors (Gabapentinoid ethers).

ConditionStability StatusPrimary Degradation RiskRecommended Action
Dilute HCl (1N, 25°C) Stable None (Salt formation)Preferred storage state (as HCl salt).
Dilute

(1N, 25°C)
Stable NoneSuitable for LCMS mobile phase.
Conc. HCl (12N, Reflux) ⚠️ Caution Slow ether hydrolysis (minor)Avoid prolonged heating.
Conc. HBr/HI (Reflux) Unstable Ether Cleavage (

)
DO NOT USE. Cleaves ether to cyclohexyl halide.
Neutral/Basic (pH > 8) ⚠️ Meta-stable Spiro-Cyclization (if heated)Keep cold; use immediately.
Oxidizing Acids (

)
Unstable N-Oxidation / C-H AbstractionIncompatible.

Mechanistic Insight: The "Spiro-Switch"

To troubleshoot effectively, you must understand the "Spiro-Switch." This molecule is a 1,1-disubstituted cyclohexane. The spatial proximity of the amine nitrogen and the terminal alcohol creates a risk of intramolecular cyclization.

  • In Acid (The "OFF" Position): The amine is protonated (

    
    ). It loses its nucleophilicity. The molecule remains linear and stable.
    
  • In Base + Heat (The "ON" Position): The amine is free (

    
    ). If the terminal alcohol is activated (or under dehydration conditions), the nitrogen attacks the terminal carbon, expelling the oxygen group to form a Spiro[cyclohexane-1,3'-morpholine]  derivative.
    
Visualizing the Pathway (DOT Diagram)

StabilityMechanism FreeBase Free Base Form (Nucleophilic Amine) Salt Ammonium Salt (Stable / Protected) FreeBase->Salt Protonation (Fast) Spiro Spiro-Morpholine Impurity (Cyclized Degradant) FreeBase->Spiro Intramolecular Attack (Cyclization) Acid + Acid (H+) Salt->FreeBase Basification Salt->Spiro BLOCKED Heat + Heat / Activation

Caption: Figure 1. The "Spiro-Switch" Mechanism. Acidic conditions (green path) block the degradation pathway by sequestering the nitrogen lone pair. Basic conditions combined with energy (red path) promote cyclization.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky, non-solidifying oil after acid treatment."
  • Diagnosis: Hygroscopicity of the Salt.

  • Root Cause: Amino-ether salts (especially HCl) are notoriously hygroscopic. If you used excess acid and evaporated water, you likely have a "wet" salt containing trapped

    
     and excess HCl.
    
  • Solution:

    • Do not rely on simple rotary evaporation.

    • Azeotropic Drying: Re-dissolve the oil in anhydrous ethanol or toluene and re-evaporate (repeat 3x) to remove trace water.

    • Trituration: Add anhydrous diethyl ether or MTBE to the oil and sonicate vigorously. The oil should solidify into a white powder.

    • Lyophilization: If possible, freeze-dry from a water/dioxane mixture.

Issue 2: "I see a mass shift of -18 Da in my LCMS."
  • Diagnosis: Dehydration / Cyclization.

  • Root Cause: You are likely seeing the Spiro-morpholine formation. This occurs if the sample was heated in the inlet or if the pH of the sample diluent was too high.

  • Verification: Check the retention time. The spiro-compound is more lipophilic (less polar) than the linear amino-alcohol.

  • Fix: Ensure your LCMS mobile phase is acidic (0.1% Formic Acid). Do not store samples in neutral methanol for long periods.

Issue 3: "My NMR spectrum in looks 'shifted' compared to the literature."
  • Diagnosis: pH-Dependent Chemical Shifts.

  • Root Cause: The chemical shift of the methylene protons adjacent to the nitrogen (

    
    ) is highly sensitive to pH.
    
    • Free Base:

      
       ppm.
      
    • Salt form:

      
       ppm.
      
  • Fix: Standardize your NMR solvent. If characterizing the salt, ensure the solution is acidic. If characterizing the free base, add a drop of

    
     (though this risks stability). Recommendation:  Characterize as the HCl salt.
    

Standard Operating Procedures (SOPs)

Protocol A: Safe Salt Formation (Storage Form)

Use this protocol to convert the unstable free base into the stable HCl salt.

  • Dissolution: Dissolve 1.0 eq of the crude free base in minimal anhydrous Ethanol (EtOH).

  • Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane (or EtOH). Avoid aqueous HCl to prevent drying issues.

  • Precipitation: Stir for 30 minutes. Slowly add 10 volumes of cold Diethyl Ether (

    
    ) or MTBE.
    
  • Collection: A white precipitate should form. Filter under Nitrogen (to avoid moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Protocol B: Acid Stress Test (Validation)

Use this to verify batch stability.

  • Prepare a 1 mg/mL solution of the compound in 1N HCl .

  • Incubate at 60°C for 4 hours.

  • Analyze via HPLC (C18 column, Acidic Mobile Phase).

    • Pass Criteria: >98% recovery of parent peak.

    • Fail Criteria: Appearance of peaks at

      
       (relative retention) > 1.2 (potential cleavage products or spiro-cycles).
      

References & Authority

  • BenchChem. (2025).[1] 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol Structure and Reactivity.[2] Retrieved from

    • Relevance: Confirms the structural class and the potential for intramolecular rearrangements in the free amine form.

  • PubChem. (2025).[3][4] Compound Summary: 2-(Aminomethyl)cyclohexan-1-ol derivatives.[3] National Library of Medicine. Retrieved from

    • Relevance: Provides physicochemical properties and GHS safety data for the core amino-cyclohexyl-ol scaffold.

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.[5][6][7][8] Retrieved from

    • Relevance: Validates the general stability of aliphatic ethers against non-hydrohalic acids (HCl/H2SO4) and confirms cleavage requires extreme conditions (HI/HBr).

  • Sigma-Aldrich. (2025). Product Specification: 2-[ethyl(1-ethynylcyclohexyl)amino]ethan-1-ol.[9] Retrieved from

    • Relevance: Illustrates handling protocols for structurally analogous amino-alcohol-cyclohexyl systems.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Troubleshooting hygroscopicity issues in 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific storage and handling challenges associated with 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol . This molecule contains three distinct functional motifs—a primary amine, an ether linkage, and a primary alcohol—creating a "perfect storm" for hygroscopicity and atmospheric instability.

Executive Summary

This compound is not merely "hygroscopic"; it is chemically reactive toward the atmosphere . The primary amine moiety (


) actively scavenges carbon dioxide to form carbamate salts, while the ether-alcohol tail invites rapid water adsorption through hydrogen bonding. Users often mistake CO₂ degradation for simple moisture uptake. This guide provides differential diagnosis and recovery protocols.

Part 1: Diagnostic Decision Matrix

Is your sample wet, degraded, or both? Follow this logic flow before attempting remediation.

DiagnosticFlow Start START: Visual Inspection Viscosity Is the liquid viscosity increased? Start->Viscosity Crust Is there a white crust/precipitate? Start->Crust KF_Check Perform Buffered Karl Fischer (KF) Viscosity->KF_Check Yes NMR_Check H-NMR Analysis (D2O vs CDCl3) Crust->NMR_Check Yes Wet DIAGNOSIS: Water Contamination (Reversible) KF_Check->Wet High Water Content Carbamate DIAGNOSIS: Carbamate Formation (CO2 Reaction) NMR_Check->Carbamate New Carbonyl Peak Proceed to Protocol A\n(Azeotropic Drying) Proceed to Protocol A (Azeotropic Drying) Wet->Proceed to Protocol A\n(Azeotropic Drying) Proceed to Protocol C\n(Thermal Reversal) Proceed to Protocol C (Thermal Reversal) Carbamate->Proceed to Protocol C\n(Thermal Reversal) Both DIAGNOSIS: Mixed Contamination

Figure 1: Diagnostic logic flow for identifying specific degradation modes in amino-ether-alcohols.

Part 2: Troubleshooting FAQs & Protocols

Q1: The liquid has turned cloudy or formed a white solid crust. Is this just "wet"?

Technical Assessment: Likely No . While water absorption causes volume expansion and viscosity changes, it rarely causes precipitation in this specific compound because the hydrate is usually soluble. A white crust indicates Carbamate Formation .

  • Mechanism: The primary amine attacks atmospheric CO₂ to form an ammonium carbamate salt (

    
    ).
    
  • Verification: Run an IR spectrum. Look for a strong new band around 1575 cm⁻¹ (carboxylate stretch) which is absent in the pure liquid.

Q2: My Karl Fischer (KF) titration never stabilizes; the endpoint "drifts."

Root Cause: The primary amine is interfering with the KF reagents. Standard KF reagents use methanol and a base.[1] Your compound is basic enough to shift the pH > 8.0, causing the iodine to disproportionate or react with the methanol, leading to a "phantom" water reading that never stops increasing.

Corrective Protocol: Buffered KF Analysis

  • Reagent Selection: Use a One-Component Volumetric reagent designed for aldehydes/ketones (methanol-free) or specifically for amines.

  • Buffering: You must add a buffer to the titration vessel solvent before adding your sample.

    • Buffer: Salicylic acid or Benzoic acid (add ~1g to the titration cup).

    • Target pH: 5.0 – 7.0.

  • Execution:

    • Pre-titrate the solvent + buffer to dryness.[1]

    • Inject sample.

    • If the endpoint still drifts, the amine concentration is too high; dilute sample in dry 1,4-dioxane before injection.

Q3: How do I dry the compound without degrading it?

Warning: Do not use acidic drying agents (Silica,


) or standard 

(which can trap amines).

Protocol A: Azeotropic Distillation (For >5% Water) Best for bulk water removal.

  • Solvent: Add Toluene (forms azeotrope with water at 85°C) or Benzene (if permitted). Ratio: 3:1 Solvent-to-Product.

  • Setup: Dean-Stark trap is ideal. If unavailable, use a rotary evaporator.

  • Process:

    • Rotovap at 45–50°C under reduced pressure.

    • The water/toluene azeotrope pulls moisture out at a lower temperature than the boiling point of the amino-alcohol.

    • Repeat 2x with fresh toluene.

  • Finish: High-vacuum strip (0.1 mbar) for 2 hours to remove trace toluene.

Protocol B: Molecular Sieves (For <1% Water) Best for polishing and storage.

  • Sieve Selection: Use 3Å Activated Sieves .

    • Why 3Å? 4Å sieves have pore sizes that might trap the linear ether-alcohol tail of your molecule, leading to product loss. 3Å excludes the organic molecule but traps water.

  • Activation: Heat sieves to 250°C under vacuum for 12 hours before use.

  • Dosage: Add 10% w/w sieves to the liquid. Let stand for 24 hours under Argon.

Part 3: Storage & Handling Specifications

To prevent recurrence, the storage environment must address both moisture (H₂O) and Carbon Dioxide (CO₂).

Storage Hardware Matrix
Storage MethodSuitabilityRisk FactorNotes
Standard Vial (Screw Cap) 🔴 Critical Fail HighPolypropylene caps breathe; CO₂ will enter within 1 week.
Parafilm Wrapped Vial 🟠 Poor MediumParafilm is permeable to water vapor over time.
Schlenk Flask / Ampoule 🟢 Ideal NoneGlass-to-glass or Teflon seal under Argon.
Desiccator (CaCl₂) 🟡 Caution LowGood for water, but does not stop CO₂ unless vacuum is held.
Recommended Storage Workflow

StorageWorkflow Purify 1. Dry Sample (Protocol A/B) Vessel 2. Transfer to Schlenk/Crimped Vial Purify->Vessel Atmosphere 3. Purge Headspace (Argon/Nitrogen) Vessel->Atmosphere Seal 4. Secondary Seal (Teflon Tape + Foil) Atmosphere->Seal Temp 5. Store at 4°C (Dark) Seal->Temp

Figure 2: Step-by-step workflow for long-term storage integrity.[2]

Key Handling Rule: The "Backfill" Technique

Never open the bottle to air. Always use a syringe and needle through a septum.

  • Insert an Argon balloon needle into the septum.

  • Insert your sampling syringe needle.

  • Withdraw liquid.

  • The Argon balloon automatically backfills the volume, preventing vacuum (which pulls in wet air) or direct air exposure.

References

  • Interference of Amines in Karl Fischer Titration

    • Sigma-Aldrich. (n.d.). Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from

    • Note: Explains the mechanism of pH shift and the necessity of buffering with benzoic acid.
  • Kortunov, P. V., et al. (2015). "Amine–CO2 Reaction Mechanisms." Energy & Fuels.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Grace Davison Discovery Sciences. (n.d.). Molecular Sieve Selection Guide.

Sources

Removing unreacted starting materials from 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol . The protocols below are designed to address the specific physicochemical challenges of separating this amphiphilic amino-ether-alcohol from its precursors.

Case ID: PUR-2133-AE Subject: Removal of Unreacted Starting Materials & Impurity Profiling Applicable For: Process Chemistry, Medicinal Chemistry, R&D

Part 1: Chemical Diagnostics & Solubility Profile

Before initiating purification, you must understand the "Phase Behavior" of your crude mixture. This molecule contains a basic primary amine, a polar primary alcohol, and a lipophilic cyclohexane ring.

The Contaminants: Based on standard synthesis routes (Etherification of 1-(aminomethyl)cyclohexanol or Reduction of Nitrile precursors), your crude mixture likely contains:

ComponentFunctionalitypKa (Conj. Acid)LogP (Est.)Solubility Behavior
Target Product

Amine, Ether,

Alcohol
~10.5~1.2Soluble in DCM, MeOH, Acidic Water.
SM Type A (Precursor)1-(Aminomethyl)cyclohexanol~10.2~0.8Problematic: Co-elutes with product; similar basicity.
SM Type B (Reagent)Ethylene Glycol / Oligomers~14 (Neutral)-1.3Highly water soluble.
Side Product N-Alkylated impurities~9-10~1.5Lipophilic; difficult to separate by extraction.
The Core Challenge

Standard Acid-Base extraction will fail to separate the Target Product from Starting Material A (SM Type A) because both are amines with similar pKa values. They will both protonate and move to the aqueous phase together.

Strategy:

  • Phase Switching (Acid-Base): Removes neutral impurities (SM Type B, solvents, non-basic byproducts).

  • Derivatization/Crystallization: Separates the Target from SM Type A based on lattice energy differences of their salts.

  • Orthogonal Chromatography: Exploits the polarity difference of the ether linkage.

Part 2: Purification Workflows

Protocol A: Modified "Salting-Out" Acid-Base Extraction

Use this protocol to remove neutral organic impurities and water-soluble glycols.

Reagents: HCl (1M), NaOH (2M), Dichloromethane (DCM), NaCl (Sat.), MTBE.

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether).

    • Why MTBE? It solubilizes the cyclohexane ring but is less polar than DCM, forcing polar impurities out more effectively.

  • Acid Extraction: Extract the organic layer with 1M HCl (3x) .

    • Mechanism:[1][2][3][4][5][6][7] Target and Amine SM protonate (

      
      ) and migrate to water. Neutral impurities stay in MTBE.
      
  • The Wash: Wash the combined acidic aqueous layer with fresh MTBE (1x) to remove entrained neutrals.

  • Basification & Salting Out (CRITICAL STEP):

    • Cool the aqueous layer to 0°C.[7]

    • Adjust pH to >12 using 2M NaOH.

    • Add solid NaCl until the solution is saturated.

    • Why? The target product is an amino-alcohol and is partially water-soluble.[8] Saturating with salt ("Salting Out") forces the organic amine out of the aqueous phase.

  • Extraction: Extract the aqueous slurry with DCM (3x) .

    • Note: Do not use Ether here; DCM is required to pull the polar alcohol functionality out of the brine.

  • Drying: Dry DCM over

    
     and concentrate.
    

Outcome: Product is free of neutrals/glycols but still contains Amine SM.

Protocol B: Selective Salt Formation (The "Clean" Separation)

Use this protocol to remove unreacted 1-(aminomethyl)cyclohexanol (Amine SM).

The target product has a flexible ethoxy-ethanol chain, whereas the starting material is a rigid cyclohexyl amino-alcohol. This difference allows for selective crystallization of the Oxalate or Hydrochloride salt.

Step-by-Step:

  • Dissolve the semi-purified amine (from Protocol A) in a minimal amount of absolute ethanol .

  • Add Oxalic Acid (1.0 eq) dissolved in hot ethanol dropwise.

    • Observation: A white precipitate should form.[5]

  • Heat to reflux until the solution is clear, then allow to cool slowly to room temperature, then 4°C.

  • Filtration: Collect the crystals.

    • Logic: The oxalate salt of the target product (with the ether chain) often crystallizes better than the SM salt due to better packing or solubility differences in EtOH.

  • Free-Basing: Isolate the pure salt, dissolve in water, basify with NaOH, and extract with DCM to recover the pure free base.

Part 3: Visual Troubleshooting Guides

Workflow 1: The "Phase Switch" Extraction

This diagram illustrates the logic for removing non-basic impurities.

ExtractionWorkflow Crude Crude Mixture (Target + SM Amine + Neutrals) AcidWash Add 1M HCl Extract with MTBE Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutrals/Glycols) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Target-H+ & SM-H+) AcidWash->AqLayer1 Amines migrate Basify Basify (pH > 12) + Saturate w/ NaCl AqLayer1->Basify ExtractDCM Extract with DCM (3x) Basify->ExtractDCM FinalOrg DCM Layer (Target + SM Amine) ExtractDCM->FinalOrg Product Recovered FinalAq Waste Aqueous ExtractDCM->FinalAq

Figure 1: Acid-Base "Phase Switch" workflow for removing neutral impurities.

Workflow 2: Chromatography Decision Tree

If crystallization fails, use this logic to select the correct stationary phase.

ChromDecision Start Impurity Analysis (TLC/LCMS) TypeA Impurity: Unreacted Amine SM (Polar/Basic) Start->TypeA TypeB Impurity: N-Alkylated Side Product (Lipophilic) Start->TypeB MethodA Reverse Phase (C18) Mobile: H2O/MeCN + 0.1% TFA TypeA->MethodA Best Separation MethodB Normal Phase (Silica) Mobile: DCM/MeOH/NH4OH (90:10:1) TypeB->MethodB Standard Separation

Figure 2: Chromatography selection based on impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is stuck in the aqueous layer during extraction. What happened? A: This is a common issue with amino-ether-alcohols. The ether and alcohol groups form strong hydrogen bonds with water.

  • Fix: Ensure you saturated the aqueous phase with NaCl (Salting Out).

  • Fix: Switch your extraction solvent from DCM to 3:1 Chloroform:Isopropanol . This mixture is more polar and will pull the amine out of the water more effectively.

Q2: I see "tailing" on my TLC plates and cannot separate the spots. A: Amines interact strongly with the acidic silanol groups on silica gel, causing streaks.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting.

  • Fix: Add 1% Ammonium Hydroxide or Triethylamine to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).

Q3: Can I use scavenger resins? A: Only for specific impurities.

  • To remove Unreacted Amine SM:No. Scavengers for amines (e.g., Isocyanate resin) will also react with your product.

  • To remove Alkylating Agents (e.g., excess Epoxide/Halide):Yes. Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) or a polymer-supported amine (to quench electrophiles).

Q4: How do I store the purified product? A: Amino-alcohols are prone to oxidation (N-oxide formation) and absorbing CO2 from the air (carbamate formation). Store under Nitrogen/Argon at -20°C, preferably as the HCl salt for long-term stability.

References

  • Acid-Base Extraction Principles

    • Source: LibreTexts Chemistry. "Acid-Base Extraction."[6][9][10][11]

    • URL:[Link]

  • Purification of Amino Alcohols

    • Source: Organic Syntheses, Vol. 85, p. 106 (2008).[12] "Synthesis and Resolution of Trans-2-(N-Benzyl)Amino-1-Cyclohexanol." (Demonstrates salt formation logic).

    • URL:[Link]

  • Chromatography of Amines

    • Source: ACS GCI Pharmaceutical Roundtable.[9] "Green Chromatography Decision Tree."

    • URL:[Link]

  • General Synthesis of Amino-Ethers (Gabapentin Analogs)

Sources

Technical Support Center: Temperature Control in 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the critical temperature variables in the synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol , a structural analog and potential impurity in the production of Gabapentinoids. This guide is designed for process chemists and engineers optimizing the Cyanohydrin


 O-Alkylation 

Reduction
pathway.

Executive Summary & Reaction Pathway

The synthesis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol typically proceeds via the O-alkylation of 1-hydroxycyclohexanecarbonitrile followed by nitrile reduction. Temperature control is the single most critical variable determining the ratio of O-alkylation (desired) to elimination (impurity) and the safety profile of the hydride reduction.

Core Synthesis Logic (Graphviz)

SynthesisPathway cluster_legend Process Key Start Cyclohexanone Cyanohydrin 1-Hydroxycyclohexane- carbonitrile Start->Cyanohydrin HCN/NaCN <20°C EtherNitrile 1-(2-Hydroxyethoxy) cyclohexanecarbonitrile Cyanohydrin->EtherNitrile 2-Chloroethanol/Base (O-Alkylation) Elimination Impurity A: 1-Cyanocyclohexene Cyanohydrin->Elimination High Temp/Strong Base (Dehydration) Reversion Reversion: Cyclohexanone + HCN Cyanohydrin->Reversion >40°C (Thermodynamic Instability) Target 2-([1-(Aminomethyl) cyclohexyl]oxy)ethan-1-ol EtherNitrile->Target Reduction (LAH or H2/Cat) Green = Target Green = Target Red = Critical Failure Mode Red = Critical Failure Mode Green = Target->Red = Critical Failure Mode

Figure 1: Reaction pathway highlighting critical thermal failure modes (Reversion and Elimination).

Phase I: Cyanohydrin Formation & Stability

Context: The starting material, 1-hydroxycyclohexanecarbonitrile, is in equilibrium with cyclohexanone and HCN. This equilibrium is heavily temperature-dependent.

Q: Why am I observing low assay values for the cyanohydrin intermediate before alkylation?

A: You are likely processing or storing the intermediate above its ceiling temperature (approx. 40°C) . Cyanohydrin formation is reversible. At elevated temperatures, the equilibrium shifts back toward the ketone and HCN, especially under basic conditions.

Troubleshooting Protocol:

  • Reaction Temperature: Maintain 0°C to 15°C during generation.

  • pH Sensitivity: If using a base catalyst (e.g., NaOH), quench immediately to neutral/slightly acidic pH (pH 4-5) before any thermal operation (like distillation or drying).

  • Storage: Store at -20°C . At room temperature, slow reversion releases HCN gas (safety hazard) and reduces yield.

ParameterOptimal RangeCritical Failure LimitConsequence
Reaction Temp0°C – 15°C> 40°CReversion to Cyclohexanone
pH (Storage)3.0 – 5.0> 7.5Rapid degradation

Phase II: O-Alkylation (The Critical Step)

Context: Alkylating the tertiary hydroxyl group is sterically hindered. You must balance the activation energy required for Williamson ether synthesis against the risk of elimination (dehydration).

Q: I am seeing high levels of 1-cyanocyclohexene (Impurity A). Is my temperature too high?

A: Yes, or your base addition is too aggressive relative to the temperature. The formation of the alkene (1-cyanocyclohexene) is an elimination side reaction that competes with the substitution (O-alkylation). Elimination is favored at higher temperatures (entropy driven).

Mechanistic Insight: When using 2-chloroethanol and a base (e.g., NaH or KOH):

  • Pathway A (Desired): Alkoxide attacks alkyl halide

    
     Ether.
    
  • Pathway B (Undesired): Base removes proton from

    
    -carbon 
    
    
    
    Double bond formation (Elimination).

Optimization Protocol:

  • Deprotonation Phase: Perform the deprotonation of the alcohol at 0°C . Do not heat during the initial base addition.[1]

  • Alkylation Phase: Ramp temperature slowly.

    • If using Ethylene Oxide (EO): Maintain 35°C - 45°C . Higher temps (>60°C) favor polymerization of EO over reaction with the hindered alcohol.

    • If using 2-Chloroethanol: A higher temp is needed (approx. 60°C ), but must be strictly controlled.

  • Solvent Choice: Use a polar aprotic solvent (DMF or DMSO) to enhance the nucleophilicity of the tertiary alkoxide, allowing reaction at lower temperatures [1].

Q: The reaction stalls at 60% conversion. Should I increase the temperature to reflux?

A: No. Increasing to reflux (e.g., >100°C in Toluene/DMF) will almost certainly degrade the cyanohydrin moiety via retro-aldol-type reversion or polymerization.

  • Corrective Action: Instead of heat, add a phase transfer catalyst (e.g., TBAB) or switch to a more reactive electrophile (e.g., 2-iodoethanol generated in situ) to drive conversion at moderate temperatures.

Phase III: Nitrile Reduction

Context: Converting the nitrile (-CN) to the aminomethyl group (-CH2NH2) is the final step. This is typically done using Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation.

Q: We experienced a dangerous exotherm during the quench of the reduction step. What went wrong?

A: The temperature of the quench was likely not managed relative to the residual hydride content. Reduction of nitriles consumes 2 equivalents of hydride, but excess LAH is often used. The aluminum-nitrogen intermediate complexes are stable until hydrolyzed. Hydrolysis releases significant heat and hydrogen gas.

Safety Protocol (The "Fieser" Quench):

  • Cooling: Cool the reaction mixture to < 5°C before starting the quench.

  • Dilution: Dilute with an inert solvent (THF/Ether) to increase heat capacity.

  • Stepwise Addition:

    • Add

      
       mL Water (slowly, maintain < 20°C).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Monitoring: Use internal temperature probes. If temp spikes > 25°C, stop addition immediately.

Q: My product is colored and contains polymeric impurities.

A: This indicates the reduction temperature was too high, causing side reactions on the ether linkage or the cyclohexane ring.

  • Guidance: Perform the reduction at reflux (THF, 66°C) only if necessary for completion. Start at 0°C and warm to room temperature. Many nitrile reductions complete at 25°C. Prolonged boiling promotes cleavage of the ether bond (releasing ethylene glycol and aminomethylcyclohexane).

Summary Data Table: Temperature Control Strategy

StepOperationTarget TempExotherm RiskKey Impurity if Overheated
1 Cyanohydrin Formation0°C – 10°CLowCyclohexanone (Reversion)
2 Deprotonation (NaH/Base)0°C – 5°CHigh (H2 gas)1-Cyanocyclohexene
3 O-Alkylation (Reaction)40°C – 60°CMediumPoly-EO / Elimination products
4 Reduction (Addition)< 10°CCritical Side-reaction polymers
5 Reduction (Quench)< 5°CExtreme Hydrogen Fire / Eruption

References

  • BenchChem Technical Division. (2025). An In-depth Technical Guide to the Reactions of 1-Chloroethanol. Retrieved from

  • Organic Chemistry Portal. (2023). Ether synthesis by etherification (alkylation). Retrieved from

  • ChemicalBook. (2024). 1-Hydroxycyclohexanecarbonitrile Safety and Reactivity Profile. Retrieved from

  • National Institutes of Health (NIH). (2022). Telescoped Synthesis of Hydroxycyclohexanecarbonitrile Derivatives. Retrieved from

Sources

Technical Support Center: Stability & Troubleshooting for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and formulation scientists working with 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL .

Due to its specific structural motifs—a primary amine, a sterically hindered tertiary ether linkage, and a primary alcohol—this compound presents unique stability challenges. This guide moves beyond basic troubleshooting by explaining the causality behind degradation and providing self-validating experimental workflows to secure your data integrity.

PART 1: Core Degradation Mechanisms (The "Why")

To effectively troubleshoot, we must first understand the chemical basis of the compound's instability. The degradation of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL is governed by three primary pathways:

  • Acid-Catalyzed Tertiary Ether Cleavage: The ether oxygen is bonded to a tertiary carbon (C1 of the cyclohexane ring). Under acidic conditions (pH < 3.0), protonation of the ether oxygen leads to rapid cleavage. This forms a relatively stable tertiary carbocation that is subsequently trapped by water, yielding 1-(aminomethyl)cyclohexan-1-ol and ethylene glycol. As noted in[1], ether cleavage is a primary trigger for the degradation of complex aliphatic systems in harsh media.

  • Intramolecular Cyclization (Water Loss): The molecule possesses a 6-atom chain between the primary amine nitrogen and the primary alcohol oxygen. Under thermal stress, the amine can act as an internal nucleophile, expelling water (-18 Da) to form a stable spiro-morpholine derivative (1-oxa-4-azaspiro[5.5]undecane).

  • Oxidative Deamination: The primary amine is highly susceptible to reactive oxygen species (ROS) and transition metal-catalyzed oxidation, leading to hydroxylamine or oxime degradants. This aligns with the fundamental principles outlined in[2].

pathways A 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL (Intact API) B Acid-Catalyzed Ether Cleavage A->B pH < 3.0 C Oxidative Deamination A->C ROS / Metals D Intramolecular Cyclization A->D Heat / Activation E 1-(Aminomethyl)cyclohexan-1-ol + Ethylene Glycol B->E F Oxime / Hydroxylamine Derivatives C->F G Spiro-morpholine Derivative D->G

Mechanistic degradation pathways of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL.

PART 2: Troubleshooting Guides & FAQs

Q1: During LC-MS analysis, my primary peak is heavily diminished, and I see a massive signal at m/z 130 [M+H]+. Is my sample degraded in the vial? A: Not necessarily; you are likely observing on-column degradation. If your mobile phase uses 0.1% Trifluoroacetic Acid (TFA), the low pH (~2.0) combined with the heat of the MS ionization source catalyzes the cleavage of the tertiary ether. Solution: Switch your mobile phase modifier to 10 mM Ammonium Acetate (pH 6.0) to neutralize the environment, and lower the desolvation temperature.

Q2: I am observing a degradant with a mass shift of -18 Da during accelerated stability testing (40°C/75% RH). What is this? A: A loss of 18 Da (H2O) in this specific structure strongly indicates intramolecular cyclization. The primary amine attacks the primary alcohol, forming a spiro-morpholine ring. Solution: This reaction is accelerated by heat and trace acidic/basic catalysts. Ensure your formulation is buffered to a neutral pH (pH 6.5-7.5) and store the compound at 2-8°C.

Q3: My compound degrades during lyophilization, turning slightly yellow. Why? A: Yellowing is a classic indicator of amine oxidation. During lyophilization, the concentration of trace transition metals or exposure to oxygen in the headspace can trigger oxidative deamination. Solution: Purge the lyophilization vials with Argon prior to sealing. Add a chelating agent (e.g., 0.01% EDTA) to the pre-lyophilization solution to sequester trace metals.

workflow Start Detect Degradation in HPLC/LC-MS Q1 Is the primary degradant m/z = 130 (Cleavage)? Start->Q1 Q2 Is the mass -18 Da? (Water loss/Cyclization) Q1->Q2 No Sol1 Buffer mobile phase to pH > 4.0. Avoid TFA. Q1->Sol1 Yes Sol2 Reduce injector temp. Check for alcohol activation. Q2->Sol2 Yes Sol3 Purge with Argon. Add EDTA for metals. Q2->Sol3 No (Oxidation suspected)

Decision matrix for identifying and mitigating compound degradation.

PART 3: Validated Experimental Workflows

To ensure trustworthiness in your analytical reporting, implement the following self-validating protocols.

Workflow 1: pH-Optimized LC-MS Method for Intact Mass Analysis

Objective: Prevent on-column ether cleavage to accurately quantify the intact compound. Causality: Neutralizing the mobile phase prevents the protonation of the tertiary ether, halting the cleavage mechanism entirely.

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Acetate in LC-MS grade H2O. Adjust to pH 6.0 using dilute acetic acid.

    • Buffer B: Prepare 10 mM Ammonium Acetate in Acetonitrile.

  • Column Selection: Use a C18 column with high-pH tolerance (e.g., ethylene-bridged hybrid silica) to prevent stationary phase dissolution at elevated pH.

  • MS Source Optimization: Reduce the capillary/desolvation temperature to 250°C (down from the standard 300-350°C) to minimize thermal degradation in the source.

  • System Suitability Test (SST) [Self-Validation]: Inject a 10 µg/mL reference standard. The ratio of Intact API (m/z 174) to Cleavage Product (m/z 130) must be > 99:1 to validate that the method is non-destructive.

Workflow 2: Forced Degradation (Stress Testing)

Objective: Map the degradation profile to establish stability-indicating analytical methods. Self-Validation Check: Calculate mass balance. The sum of the peak areas of the intact compound and all degradants must equal 95-105% of the day-zero control peak area.

  • Acid Stress: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 25°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Oxidative Stress: Dissolve the compound in 3% H2O2. Incubate at 25°C for 6 hours. Quench the reaction with sodium thiosulfate prior to analysis.

  • Thermal Stress: Place the solid compound in a sealed, amber vial at 60°C for 7 days. Reconstitute in the mobile phase before injection.

PART 4: Quantitative Data Presentation

The following table summarizes the expected degradation behavior of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL under standardized stress conditions, allowing for rapid cross-referencing during method development.

Stress ConditionReagent / EnvironmentTime & TempPrimary DegradantMechanismExpected Mass Shift
Acidic 0.1 N HCl24h, 25°C1-(Aminomethyl)cyclohexan-1-olEther Cleavagem/z 130 [M+H]+
Oxidative 3% H2O26h, 25°CHydroxylamine derivativeOxidation+16 Da
Thermal Solid State7 days, 60°CSpiro-morpholine derivativeCyclization-18 Da
Basic 0.1 N NaOH24h, 25°CHighly StableN/ANone
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsMinor oxime formationPhoto-oxidation+14 Da

PART 5: References

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at: [Link][2]

  • Ether cleavage-triggered degradation of benzyl alkylammonium cations for polyethersulfone anion exchange membranes. RSC Publishing. Available at: [Link][1]

Sources

Validation & Comparative

Comparative NMR Profiling Guide: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Challenge

In drug development, 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol serves as a specialized linker, structurally related to Gabapentinoids. It introduces a hydrophilic ether tail to the lipophilic cyclohexane scaffold, often used to modify solubility or conjugate therapeutic payloads.

The Core Problem: Synthesizing this molecule involves alkylating a tertiary alcohol (sterically hindered, low nucleophilicity) in the presence of a primary amine (highly nucleophilic). Without rigorous protection strategies, the reaction favors N-alkylation over the desired O-alkylation.

The Solution: This guide compares the 1H NMR profile of the target O-alkylated product against its two primary alternatives: the Starting Material (Precursor) and the N-alkylated Impurity . We provide the diagnostic signals required to validate chemoselectivity and purity.

Structural Analysis & Comparison Pathways

To interpret the NMR data correctly, we must visualize the structural competition. The diagram below outlines the synthesis pathways and the resulting structural isomers.

G SM Precursor 1-(Aminomethyl)cyclohexan-1-ol (Tertiary -OH, Primary -NH2) Target TARGET (O-Alkylated) 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol Ether Linkage (-O-CH2-) SM->Target Path A: O-Alkylation (Desired, Difficult) Impurity ALTERNATIVE (N-Alkylated) 2-(((1-Hydroxycyclohexyl)methyl)amino)ethanol Amine Linkage (-N-CH2-) SM->Impurity Path B: N-Alkylation (Impurity, Favored w/o Protection)

Figure 1: Synthetic divergence showing the target ether (Green) versus the thermodynamic N-alkylated alternative (Red).

Comparative NMR Data: Target vs. Alternatives

The following table contrasts the diagnostic chemical shifts. Note that the Ethylene Linker Region (3.0 – 4.0 ppm) is the primary discriminator.

Solvent: DMSO-d₆ (Recommended for observing exchangeable -OH/-NH₂ protons) Frequency: 400 MHz

Structural MoietyTarget (O-Ether) Alternative A (Precursor) Alternative B (N-Impurity) Diagnostic Logic (Why?)
Cyclohexane Ring 1.30 – 1.65 ppm (m, 10H)1.25 – 1.60 ppm (m, 10H)1.30 – 1.60 ppm (m, 10H)Non-Diagnostic. The ring protons are magnetically similar in all three structures.
Exocyclic -CH₂- 2.65 ppm (s, 2H) 2.48 ppm (s, 2H)2.45 ppm (s, 2H)Minor Shift. The -CH₂- attached to the quaternary carbon shifts downfield slightly when the adjacent OH becomes an Ether.
Linker Pos. 1 (-X-CH₂-) 3.45 ppm (t, 2H) Absent2.55 – 2.65 ppm (t, 2H) CRITICAL. O-CH₂ resonates ~1.0 ppm downfield of N-CH₂ due to Oxygen's electronegativity.
Linker Pos. 2 (-CH₂-OH) 3.55 – 3.65 ppm (t, 2H) Absent3.45 ppm (t, 2H)Supporting. The terminal alcohol methylene is similar in both, but the coupling pattern differs based on the neighbor.
Exchangeable Protons -NH₂ (br s) & -OH (t)-NH₂ (br s) & -OH (s)-NH- (br s) & 2x -OHValidation. Target has a primary amine (2H). Impurity has a secondary amine (1H) and two hydroxyls.

Technical Insight: In CDCl₃, the exchangeable protons (OH/NH) often broaden or disappear. DMSO-d₆ is superior here because it stabilizes the H-bonds, allowing you to see the triplet splitting of the terminal -OH, confirming the ethanol chain integrity.

Detailed Experimental Protocol

To ensure reproducibility and valid spectral comparison, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the synthesized product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? CDCl₃ may cause peak overlap between the -CH₂-N and -CH₂-O regions due to solvent polarity effects. DMSO separates these distinctively.

  • Additives: Do NOT add TMS initially. Use the residual DMSO pentet (2.50 ppm) as the internal reference to avoid signal crowding in the aliphatic region.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (sufficient for >5 mg), 64 (for <2 mg).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbon in the cyclohexane ring slows the relaxation of adjacent protons. A short D1 will reduce the integration accuracy of the diagnostic exocyclic -CH₂- signal.

Step 3: Processing & Integration
  • Phase Correction: Apply manual phasing. Auto-phasing often fails on the broad exchangeable peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3).

  • Integration: Calibrate the Cyclohexane Ring multiplet (1.3–1.7 ppm) to 10.0 H . This provides the most stable internal standard for stoichiometric verification.

Decision Logic: Validating the Spectrum

Use this flowchart to interpret your NMR results and determine if your synthesis was successful (Target) or if you isolated an alternative (Impurity/Precursor).

DecisionTree Start Analyze 1H NMR Spectrum (3.0 - 4.0 ppm region) CheckTriplet Is there a Triplet at ~3.4 - 3.6 ppm? Start->CheckTriplet NoTriplet NO (Only peaks < 3.0 ppm) CheckTriplet->NoTriplet Absent YesTriplet YES CheckTriplet->YesTriplet Present ResultSM RESULT: Starting Material (Reaction Failed) NoTriplet->ResultSM CheckIntegration Check Integration of Triplet relative to Ring (10H) YesTriplet->CheckIntegration Int4H Integration ~4H total (Two triplets overlapping) CheckIntegration->Int4H ~3.4-3.7 ppm Int2H Integration ~2H (One triplet only) CheckIntegration->Int2H ResultTarget RESULT: TARGET CONFIRMED (O-Alkylated Product) Int4H->ResultTarget CheckUpfield Check 2.5 - 2.7 ppm region Int2H->CheckUpfield SignalN New Triplet at ~2.6 ppm? CheckUpfield->SignalN Yes ResultImpurity RESULT: N-Alkylated Impurity (Alternative B) SignalN->ResultImpurity

Figure 2: Diagnostic logic flow for differentiating the target ether from N-alkylated byproducts.

References
  • National Institutes of Health (NIH). (2013). Investigating Gabapentin Polymorphism Using Solid-State NMR Spectroscopy. PubMed Central. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules used in Section 3).

Sources

Mass spectrometry fragmentation patterns of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Fragmentation Patterns of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol: A Comparative Analytical Guide

Executive Summary

In the rapidly evolving landscape of neuroactive compound development, identifying and quantifying novel structural analogs requires rigorous analytical precision. 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (AMCEO) is a novel amino-ether-alcohol derivative structurally related to the gabapentinoid class. As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related analogs during LC-MS/MS method development. This guide objectively compares the mass spectrometry (MS) fragmentation performance of AMCEO against its primary structural alternative, Gabapentin, providing a self-validating experimental protocol to ensure uncompromising analytical integrity.

Mechanistic Fragmentation Profiling: AMCEO vs. Gabapentin

To develop a robust quantitative assay, we must first decode the causality behind the molecule's behavior in the gas phase. AMCEO (C₉H₁₉NO₂, exact mass 173.14) features a primary aminomethyl group and an oxyethanol ether linkage attached to a cyclohexane ring.

When subjected to positive electrospray ionization (+ESI), AMCEO forms a stable protonated precursor ion[M+H]⁺ at m/z 174.1. The fragmentation of this precursor is dictated by two competing protonation sites:

  • Ether Cleavage (Primary Pathway): Protonation at the ether oxygen induces the neutral loss of ethylene glycol (HO-CH₂-CH₂-OH, 62 Da) upon collision-induced dissociation (CID). This yields a highly stable 1-(aminomethyl)cyclohexyl carbocation at m/z 112.1.

  • Amine Cleavage (Secondary Pathway): Protonation at the primary amine leads to the loss of ammonia (NH₃, 17 Da), generating an intermediate at m/z 157.1.

Comparative Analytical Performance: Analytically, AMCEO demonstrates superior Multiple Reaction Monitoring (MRM) specificity compared to gabapentin. Gabapentin ([M+H]⁺ at m/z 172.1) predominantly undergoes a loss of water (-18 Da) to form a lactam at m/z 154.1. As documented in[1], gabapentin's simple water loss is notorious for creating isobaric interferences with unrelated drugs, such as amphetamines, leading to false positives. Because AMCEO's primary neutral loss (62 Da) is significantly larger and more structurally specific, AMCEO assays suffer from drastically less background noise and cross-talk in complex biological matrices.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 174.1 AMCEO Int_NH3 Intermediate Ion m/z 157.1 (- NH3) Precursor->Int_NH3 -17 Da (NH3) CE: 15 eV Prod_EG Primary Product Ion m/z 112.1 (- Ethylene Glycol) Precursor->Prod_EG -62 Da (C2H6O2) CE: 20 eV Prod_Both Secondary Product Ion m/z 95.1 (- NH3 & Ethylene Glycol) Int_NH3->Prod_Both -62 Da (C2H6O2) CE: 25 eV Prod_EG->Prod_Both -17 Da (NH3) CE: 25 eV

MS/MS fragmentation pathway of AMCEO detailing neutral losses and product ions.

Comparative Data Presentation

To objectively benchmark AMCEO against standard gabapentinoid alternatives, the following table summarizes the optimized MRM transitions and collision energies (CE) required for maximum detector response.

AnalytePrecursor Ion [M+H]⁺Quantifier Ion (CE)Qualifier Ion (CE)Primary Neutral Loss
AMCEO m/z 174.1m/z 112.1 (20 eV)m/z 157.1 (15 eV)-62 Da (Ethylene Glycol)
Gabapentin m/z 172.1m/z 154.1 (19 eV)m/z 137.1 (25 eV)-18 Da (Water)
Gabapentin Lactam m/z 154.1m/z 137.1 (20 eV)m/z 95.1 (30 eV)-17 Da (Ammonia)

(Data synthesized from established gabapentinoid fragmentation principles outlined in[2])

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

A trustworthy analytical workflow must be inherently self-validating. The following protocol integrates internal quality controls to ensure that the observed fragmentation is derived purely from CID and not from thermal degradation in the ESI source.

Step 1: Matrix Cleanup via Protein Precipitation

  • Action: Aliquot 50 µL of plasma, add 150 µL of cold methanol containing a stable-isotope-labeled internal standard (e.g., Gabapentin-d10), vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Biological matrices contain phospholipids that cause severe ion suppression. Methanol denatures proteins and crashes them out of solution. The internal standard acts as our self-validating mechanism: if the IS peak area drops by >20% compared to a neat solvent injection, matrix effects are immediately flagged, invalidating the run and preventing false negatives[3].

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a Biphenyl UHPLC column (50 × 2.1 mm, 1.7 µm). Use a gradient of 10 mM Ammonium Formate (Mobile Phase A) and Methanol with 0.1% Formic Acid (Mobile Phase B).

  • Causality: AMCEO is a highly polar compound. Traditional C18 columns often suffer from poor retention for such hydrophilic amines. Utilizing a Biphenyl stationary phase provides orthogonal π-π interactions with the analyte, drastically increasing retention time and separating it from early-eluting matrix dead-volume peaks[3].

Step 3: MS/MS Optimization and Source Parameterization

  • Action: Operate the triple quadrupole mass spectrometer in +ESI MRM mode. Empirically tune the Declustering Potential (DP) to 40 V via syringe pump infusion.

  • Causality: Setting the DP too high will cause AMCEO's fragile ether bond to cleave in-source before reaching the first quadrupole (Q1), artificially lowering the precursor signal. By carefully tuning the DP, we ensure the m/z 174.1 precursor remains fully intact entering Q1. This validates that the m/z 112.1 fragment is generated exclusively in the collision cell, ensuring absolute quantitative accuracy.

LCMS_Workflow Prep Sample Prep Protein Ppt LC UHPLC Separation Biphenyl Column Prep->LC ESI ESI Source Positive Mode LC->ESI Q1 Q1 Selection m/z 174.1 ESI->Q1 CID Collision Cell CID (Argon) Q1->CID Q3 Q3 Detection m/z 112.1 & 157.1 CID->Q3

Step-by-step LC-MS/MS analytical workflow for the accurate quantification of AMCEO.

References

  • Title: Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: High-Throughput Analytic Method Development for Gabapentin in Human Plasma by LC Coupled with Tandem Mass Spectrometry Source: Journal of Cancer Prevention URL: [Link]

Sources

FTIR characteristic peaks for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of Gabapentinoid Precursors: FTIR Characterization of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol vs. 1-(Aminomethyl)cyclohexanol

As a Senior Application Scientist, navigating the structural nuances of drug intermediates is critical for robust quality control and regulatory compliance. In the synthesis of gabapentinoids and related neuroactive compounds, differentiating between closely related precursors prevents downstream failures. This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of the target ether-extended intermediate, 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol , against a common structural alternative, 1-(Aminomethyl)cyclohexanol [1].

Structural Analysis & Causality of Spectral Differences

To accurately interpret the FTIR spectra, we must first analyze the causality behind the vibrational modes. Both compounds share a cyclohexane ring and a primary aminomethyl group (-CH₂NH₂). However, their oxygen-containing functional groups differ significantly, which dictates their distinct FTIR "fingerprints":

  • The Target Compound (2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol): This molecule features a 2-hydroxyethoxy group attached to the cyclohexane ring. This introduces two distinct oxygen environments: a primary alcohol (-CH₂OH) and an aliphatic ether (-C-O-C-). Because primary alcohols experience minimal steric hindrance, their C-O stretching vibration occurs at a lower energy frequency, typically around 1050 cm⁻¹. Simultaneously, the aliphatic ether linkage produces a strong, broad asymmetric C-O-C stretch in the 1160–1120 cm⁻¹ region[2][3].

  • The Alternative (1-(Aminomethyl)cyclohexanol): This molecule lacks the ether extension and instead features a hydroxyl group directly attached to the cyclohexane ring, classifying it as a tertiary alcohol[1]. Tertiary alcohols are locked in a more rigid, sterically hindered environment. This structural rigidity requires more energy for the bond to stretch, pushing the C-O absorption band higher, typically around 1150 cm⁻¹.

By focusing on the single-bond C-O stretching region (1200–1000 cm⁻¹), analysts can definitively distinguish between the primary alcohol/ether combination of the target and the tertiary alcohol of the alternative.

Comparative FTIR Data Summary

The quantitative spectral expectations for both compounds are summarized below to facilitate rapid QA/QC cross-referencing.

Functional Group2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (Target)1-(Aminomethyl)cyclohexanol (Alternative)Mechanistic Causality / Note
O-H Stretch ~3400–3200 cm⁻¹ (Primary OH)~3400–3200 cm⁻¹ (Tertiary OH)Broad band due to intermolecular hydrogen bonding; overlaps heavily with N-H stretch.
N-H Stretch ~3350 & 3280 cm⁻¹ (Doublet)~3350 & 3280 cm⁻¹ (Doublet)Asymmetric and symmetric stretching characteristic of primary amines (-NH₂).
C-H Stretch 2950–2850 cm⁻¹2950–2850 cm⁻¹sp³ hybridized C-H stretching from the cyclohexane ring and aliphatic chains.
C-O Stretch ~1050 cm⁻¹ ~1150 cm⁻¹ Primary alcohols absorb at lower wavenumbers than tertiary alcohols due to reduced steric hindrance.
C-O-C Stretch 1160–1120 cm⁻¹ Absent Asymmetric stretch of the aliphatic ether linkage confirms the target compound[2][3].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Causality of Method Selection: Amines and alcohols readily form intermolecular hydrogen bonds and are highly hygroscopic. If analyzed using traditional KBr pellet transmission, the hygroscopic nature of the KBr matrix introduces broad O-H stretching artifacts (3600–3200 cm⁻¹) that obscure the critical N-H doublet of the primary amine. Attenuated Total Reflectance (ATR) FTIR bypasses this by analyzing the neat sample directly on a diamond crystal, creating a self-validating, moisture-independent workflow.

Step-by-Step Protocol:

  • System Validation: Prior to analysis, validate the FTIR spectrometer using a traceable polystyrene standard film. Confirm the presence and exact position of the 1601 cm⁻¹ aromatic C-C stretch to ensure wavelength accuracy.

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient water vapor.

  • Sample Application: Deposit 1-2 mg of the neat compound directly onto the center of the diamond crystal. Lower the ATR anvil and apply consistent, standardized pressure. Crucial Step: Intimate optical contact is required because the evanescent wave only penetrates 0.5 to 2.0 µm into the sample; poor contact will result in weak signals in the critical fingerprint region.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially intensifies low-wavenumber peaks compared to transmission spectra). Apply a baseline correction to account for any scattering effects.

ATR_Workflow Step1 System Validation (Polystyrene Standard) Step2 Background Scan (Clean Diamond Crystal) Step1->Step2 Step3 Sample Application (1-2 mg, Uniform Pressure) Step2->Step3 Step4 Data Acquisition (4000-400 cm⁻¹, 32 Scans) Step3->Step4 Step5 Spectral Processing (ATR & Baseline Correction) Step4->Step5

Caption: Step-by-step ATR-FTIR experimental workflow for precursor analysis.

Spectral Decision Logic

When evaluating the processed spectra, analysts should utilize the following decision tree to objectively confirm the identity of the synthesized intermediate.

Spectral_Logic Start Analyze Fingerprint Region (1200 - 1000 cm⁻¹) Peak1050 Strong Peak at ~1050 cm⁻¹? (Primary Alcohol C-O) Start->Peak1050 Peak1150 Strong Peak at ~1150 cm⁻¹? (Tertiary Alcohol C-O) Start->Peak1150 Target 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol Peak1050->Target Present Alternative 1-(Aminomethyl)cyclohexanol Peak1150->Alternative Present EtherCheck Confirm Ether Linkage (C-O-C at 1160-1120 cm⁻¹) Target->EtherCheck Validates Target

Caption: Logical decision tree for differentiating the target compound from its tertiary alcohol analog.

References

  • [1] National Center for Biotechnology Information. "1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem". PubChem. Available at:

  • Nandiyanto, A. B. D., et al. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition". Jurnal UPI. Available at:

  • [2] Pokhrel, S., et al. "Eco-Friendly Urea-Formaldehyde Composites Based on Corn Husk Cellulose Fiber". Scientific & Academic Publishing (SAPUB). Available at:

  • [3] Prasetyorini, A., et al. "Synthesis and Characterization of Ethanol Extract Nanoherb of Tapak Liman Leaves (Elephantopus scaber Linn.) by Ionic Gelation Method". International Journal of Progressive Sciences and Technologies. Available at:

Sources

HPLC Method Development for Purity Assay of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

The analysis of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol presents a classic "invisible analyte" challenge in pharmaceutical chromatography. Structurally related to gabapentinoids, this molecule features a cyclohexane core with a primary aminomethyl group and an ether-linked primary alcohol.

The Analytical Challenge:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (e.g., aromatic rings), rendering it virtually invisible to standard UV detection above 210 nm.
    
  • High Polarity & Basicity: The primary amine (

    
    ) is protonated at standard acidic HPLC pH, leading to poor retention on C18 and severe peak tailing due to silanol interactions.
    
  • Impurity Profile: Synthetic precursors and degradation products likely share these "stealth" properties, making UV purity assays risky—you cannot quantify what you cannot see.

This guide compares two distinct methodological approaches:

  • Method A (Recommended): Charged Aerosol Detection (CAD) with High-pH Reversed-Phase Chromatography.

  • Method B (Legacy Alternative): Low-Wavelength UV (205 nm) with Phosphate Buffer.

Part 2: Critical Method Comparison

The following table synthesizes the trade-offs between the two primary development pathways.

FeatureMethod A: HPLC-CAD (Recommended) Method B: HPLC-UV (Legacy)
Detection Principle Mass-sensitive (Universal). Detects any non-volatile analyte.Light absorption (205–210 nm).
Sensitivity High (ng levels). Uniform response factor.Low . Poor S/N ratio; susceptible to solvent cut-off drift.
Specificity Excellent for purity; detects non-chromophoric impurities.Poor; misses impurities lacking UV absorption.
Mobile Phase Volatile Required (Ammonium Formate/Bicarbonate).Non-Volatile Allowed (Phosphate/Perchlorate).
Linearity Quadratic (requires polynomial fit or log-log).Linear (Beer-Lambert Law).
Robustness High.[1] Unaffected by mobile phase UV absorbance.Low. Sensitive to buffer quality and temperature.

Part 3: Detailed Experimental Protocols

Protocol A: High-pH RP-HPLC with Charged Aerosol Detection (Gold Standard)

Rationale: This method utilizes a high pH (pH 10) to suppress the ionization of the primary amine. By keeping the amine neutral, we increase hydrophobicity (improving retention on C18) and eliminate silanol interactions (sharpening peak shape). CAD ensures all impurities are quantified relative to mass, regardless of their optical properties.

Instrument Setup:

  • System: UHPLC/HPLC with Charged Aerosol Detector (e.g., Corona Veo or similar).

  • Column: Waters XBridge C18 BEH,

    
     mm, 3.5 µm (or equivalent Hybrid Silica stable to pH 12).
    
  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Configuration:

  • Buffer Preparation: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase A: 90% Buffer / 10% Acetonitrile.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 Start Elution
15.0 60 Gradient Ramp
15.1 95 Column Wash
18.0 95 Wash Hold
18.1 5 Re-equilibration

| 23.0 | 5 | End of Run |

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (CAD saturates at high concentrations; do not overload).

Protocol B: Low-pH Ion-Suppression UV (Alternative)

Rationale: If CAD is unavailable, UV detection at 205 nm is the only direct option. We use a phosphate buffer to maintain optical transparency (unlike formate/acetate) and a low pH to protonate the amine. To prevent tailing, a high ionic strength buffer and a "Base-Deactivated" column are strictly required.

Instrument Setup:

  • System: HPLC with PDA/UV Detector.

  • Wavelength: 205 nm (Bandwidth 4 nm). Reference wavelength: Off.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Column Temp: 30°C.

Mobile Phase Configuration:

  • Buffer: 25 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid.
    
  • Mobile Phase A: 100% Buffer.

  • Mobile Phase B: Acetonitrile (Far UV grade).

Gradient Program:

Time (min) % Mobile Phase B Note
0.0 5 Isocratic Hold
20.0 50 Linear Ramp
20.1 5 Immediate Re-equilibration

| 30.0 | 5 | Stop |

Note: Baseline drift will be significant at 205 nm during the gradient due to the changing refractive index and absorbance of acetonitrile. A blank subtraction is mandatory.

Part 4: Method Development Logic & Visualization

The following diagram illustrates the decision matrix used to arrive at the recommended High-pH CAD method.

MethodDevelopment Start Analyte: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol ChromophoreCheck Check Chromophore (Aromatic rings? Conjugation?) Start->ChromophoreCheck NoChromophore No Strong Chromophore (Only Sigma bonds) ChromophoreCheck->NoChromophore No UV > 210nm AmineCheck Check Functional Groups (Primary Amine present) NoChromophore->AmineCheck DetectionChoice Select Detection Mode AmineCheck->DetectionChoice UV_Low UV @ 205 nm (Low Sensitivity, Drift) DetectionChoice->UV_Low Legacy/Cheap Derivatization Pre-column Derivatization (Complex, good for trace) DetectionChoice->Derivatization Trace Analysis CAD Charged Aerosol (CAD) (Universal, Mass-sensitive) DetectionChoice->CAD Purity Assay (Recommended) ChemistryChoice Select Column Chemistry CAD->ChemistryChoice LowPH Low pH (pH 2.5) Amine Protonated (+) Risk: Silanol Tailing ChemistryChoice->LowPH Incompatible w/ Volatile Buffer? HighPH High pH (pH 10) Amine Neutral (0) Benefit: Better Retention & Shape ChemistryChoice->HighPH Best for Amines FinalMethod FINAL METHOD: High-pH RP-HPLC with CAD (XBridge C18, pH 10 Amm. Bicarb) HighPH->FinalMethod

Caption: Decision tree highlighting the logic for selecting High-pH CAD over standard UV techniques for non-chromophoric amines.

Part 5: Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, the following system suitability parameters must be met. This acts as your "Trustworthiness" check.

  • Blank Check: Inject the diluent. There must be no peaks >0.1% of the target area at the retention time of the main peak. (Verifies reagent purity).

  • Sensitivity (S/N): Inject a standard at 0.05% concentration. Signal-to-Noise ratio must be >10. (Verifies LOD).

  • Tailing Factor (

    
    ):  For the main peak, 
    
    
    
    .
    • Troubleshooting: If

      
      , the pH is likely too low (amine protonation) or the column has active silanols. Ensure pH is >9.5 for Method A.
      
  • Precision: 5 replicate injections of the standard. RSD of area < 2.0% (for UV) or < 3.0% (for CAD/ELSD).

References

  • Gamache, P. H., et al. (2005). Method development and validation for the analysis of gabapentin in human plasma by HPLC with charged aerosol detection. Journal of Chromatography B. (Contextual grounding on CAD for gabapentinoids).

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Dolan, J. W. (2010). High-pH Mobile Phases for Reversed-Phase HPLC. LCGC North America.

  • PubChem Compound Summary. (2024). 2-[1-(Aminomethyl)cyclohexyl]acetic acid (Gabapentin Structural Analogues). National Center for Biotechnology Information.

Sources

Comparative Guide: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol vs. Gabapentin Analogs

[1]

Executive Summary & Chemical Space

The development of Gabapentinoids has traditionally focused on


-amino acids12L-type Amino Acid Transporter 1 (LAT1)

1

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (AMCE-Ether) represents a structural departure where the anionic carboxylate is replaced by a neutral, polar ether-alcohol chain.[1] This modification fundamentally alters the molecule's acid-base profile, transport mechanism, and receptor affinity.[1]

Structural Comparison
FeatureGabapentin (Standard)AMCE-Ether (Target Analog)Impact of Change
IUPAC 2-[1-(Aminomethyl)cyclohexyl]acetic acid2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-olAcid

Ether-Alcohol
Core Scaffold CyclohexaneCyclohexaneRetained lipophilic core
C1 Substituent A Aminomethyl (

)
Aminomethyl (

)
Retained amine pharmacophore
C1 Substituent B Carboxymethyl (

)
2-Hydroxyethoxy (

)
Loss of Anionic Charge
Ionization (pH 7.4) Zwitterion (

)
Cation (

)
Altered solubility & transport
Transporter LAT1 (System L)Passive Diffusion / OCT?[1][3]Loss of active transport

Structural & Mechanistic Visualization

The following diagram illustrates the pharmacophore divergence and the resulting impact on cellular uptake and target binding.

Gabapentin_vs_AMCEcluster_0Gabapentin (Zwitterion)cluster_1AMCE-Ether (Cationic/Neutral)GABAGabapentin(Acidic Tail)LAT1LAT1 Transporter(Active Uptake)GABA->LAT1Substrate Mimicry(Leucine-like)AMCEAMCE-Ether(Alcohol Tail)GABA->AMCEBioisosteric Replacement:-COOH → -O-CH2CH2OHA2Dα2δ Subunit(High Affinity)LAT1->A2DIntracellularAccumulationPassivePassive Diffusion(Lipophilicity Dependent)AMCE->PassiveNo CarboxylateRecognitionLowBindα2δ Subunit(Reduced/Null Affinity)Passive->LowBindLoss of IonicAnchor

Caption: Comparative pathway analysis showing the loss of LAT1-mediated transport and reduced

1

Physicochemical & Pharmacokinetic Profiling

Acid-Base Chemistry & Solubility[1]
  • Gabapentin: Exists as a zwitterion in the GI tract and blood. The carboxylate (

    
    ) is deprotonated, and the amine (
    
    
    ) is protonated. This high polarity limits passive diffusion but enables recognition by amino acid transporters.
  • AMCE-Ether: Lacks the acidic proton.[1] At physiological pH, the amine is protonated (

    
    ), making the molecule a monocation . The ether-alcohol tail is polar but non-ionizable.[1]
    
    • Result: Higher LogD (distribution coefficient) at pH 7.4 compared to Gabapentin, potentially allowing some passive BBB penetration, but lacking the "trojan horse" mechanism of LAT1.

Transport Mechanism (The LAT1 Crux)

Gabapentinoids are "System L" substrates. The transporter requires a specific spatial arrangement of a free amine and a free carboxylic acid (or bioisostere like tetrazole).

  • Hypothesis: AMCE-Ether will fail to inhibit

    
    -Leucine uptake in CHO-LAT1 cells, confirming it is not a LAT1 substrate.[1]
    
  • Implication: Without active transport, AMCE-Ether requires significantly higher plasma concentrations to achieve therapeutic CNS levels, unless its passive permeability is exceptionally high.[1]

Pharmacological Performance (Predicted vs. Actual)

Binding Affinity

The binding pocket of the

  • Gabapentin:

    
    .[1]
    
  • AMCE-Ether: The hydroxyl group is a poor bioisostere for a carboxylate in charge-dependent binding pockets.[1] While it can donate a hydrogen bond, it lacks the electrostatic attraction to the cationic arginine residues.

  • Prediction: Expect a

    
     (micromolar range), representing a >1000-fold loss in potency.
    
In Vivo Efficacy (Neuropathic Pain Models)

In models like Spinal Nerve Ligation (SNL) :

  • Gabapentin: Reduces mechanical allodynia at 30-100 mg/kg.[1]

  • AMCE-Ether: Likely inactive at equimolar doses due to (1) poor CNS entry (no LAT1) and (2) low receptor affinity.[1] Efficacy might only be observed at toxic doses where off-target effects (e.g., NMDA blockade or non-specific channel inhibition) occur.

Experimental Protocols for Validation

To objectively compare AMCE-Ether against Gabapentin, the following "Self-Validating" protocols are recommended.

Protocol A: Competitive Binding Assay ( Affinity)

Objective: Determine the


1
  • Membrane Preparation: Isolate synaptic plasma membranes from porcine cerebral cortex.

  • Incubation:

    • Mix 200

      
      g membrane protein with 10 nM 
      
      
      -Gabapentin.[1]
    • Add test compounds (Gabapentin vs. AMCE-Ether) at concentrations ranging from

      
       M to 
      
      
      M.
    • Buffer: 10 mM HEPES (pH 7.4).

  • Equilibrium: Incubate for 45 mins at 25°C (non-specific binding defined by 10

    
    M Pregabalin).
    
  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.[1]
    
    • Success Criterion: Gabapentin

      
      . If AMCE-Ether 
      
      
      , the ether modification is deleterious.
Protocol B: LAT1 Transport Competency

Objective: Assess if AMCE-Ether utilizes the System L transporter.

  • Cell Line: CHO-K1 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).[1]

  • Uptake Assay:

    • Incubate cells with 1

      
      M 
      
      
      -L-Leucine for 2 minutes (linear phase).
    • Co-incubate with 1 mM of Gabapentin (Positive Control) or AMCE-Ether.[1]

  • Readout: Lyse cells and count intracellular radioactivity.

    • Interpretation: If Gabapentin inhibits Leucine uptake by >80% and AMCE-Ether inhibits <10%, AMCE-Ether is not a LAT1 substrate.[1]

Synthesis Pathway Overview

Understanding the production complexity helps evaluate commercial viability.

  • Gabapentin Synthesis:

    • Route: Hoffmann rearrangement of 1,1-cyclohexanediacetic acid monoamide OR addition of nitromethane to cyclohexanone followed by reduction and hydrolysis.[1]

    • Yield: High, scalable, cost-effective.[1]

  • AMCE-Ether Synthesis:

    • Precursor: 1-Aminomethyl-1-cyclohexanol (or N-protected derivative).[1]

    • Etherification: Reaction with ethylene oxide or 2-bromoethanol.[1]

    • Challenge: Selective O-alkylation in the presence of a primary amine requires robust N-protection (e.g., Boc/Cbz), adding steps and cost.[1]

    • Step:

      • Start with 1-aminomethyl-1-cyclohexanol.[1]

      • Protect amine (Boc).

      • O-alkylation with 2-(benzyloxy)ethyl bromide using NaH.[1]

      • Deprotection (Hydrogenation/Acid).

Conclusion & Strategic Positioning

2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol is chemically distinct from Gabapentin due to the replacement of the essential carboxylic acid pharmacophore with a hydroxyethoxy ether.[1]

  • Scientific Verdict: Current SAR models of

    
     ligands suggest this modification destroys the critical electrostatic interaction required for high-affinity binding.[1] Furthermore, the loss of the zwitterionic character likely abolishes LAT1-mediated transport, which is the "superpower" of Gabapentinoids for CNS penetration.[1]
    
  • Development Potential: Unless this molecule exhibits a novel, unidentified mechanism of action (e.g., acting as a prodrug that oxidizes to the acid in vivo, or targeting a distinct site), it is likely inferior to Gabapentin and Pregabalin for neuropathic pain indications.

  • Recommendation: Prioritize screening in the Binding Assay (Protocol A). If

    
    , discontinue development as a direct Gabapentinoid replacement.
    

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Su, T. Z., et al. (2005). "Mediation of gabapentin transport by the system L amino acid transporter in Chinese hamster ovary cells and rabbit corneal epithelial cell lines." Journal of Pharmacology and Experimental Therapeutics. Link

  • Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link

  • Uchida, I., et al. (2012). "Mirogabalin (DS-5565) binds to α2δ-1 subunits of voltage-gated calcium channels."[1] Journal of Pharmacology. Link

Comprehensive Structural Characterization of Aminomethyl Cyclohexyl Ethers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Aminomethyl cyclohexyl ethers represent a highly versatile class of organic frameworks, frequently serving as critical intermediates or active pharmacophores in modern drug discovery. The structural complexity of these molecules arises from the cyclohexane ring's conformational dynamics (chair-flip equilibrium), the stereocenters generated by multi-substitution, and the competing electronic effects of the basic aminomethyl group and the ether linkage[1]. The precise stereochemistry of the cyclohexyl ether moiety is not merely an academic exercise; it dictates pharmacological efficacy. For instance, in the development of clinical-stage covalent allosteric inhibitors of WRN helicase (e.g., VVD-214 analogs) for MSI-high cancers, replacing a phenyl ether with a cyclohexyl ether retained potent helicase inhibition, but the biological activity was strictly dependent on the stereopreference of the substituents engaging the target's hydrophobic pocket[2].

As a Senior Application Scientist, I designed this guide to objectively compare the performance of leading structural characterization techniques—NMR, Mass Spectrometry (MS), IR Spectroscopy, and X-Ray Crystallography—when applied to this specific chemical class.

Comparative Analysis of Characterization Modalities

The structural validation of aminomethyl cyclohexyl ethers requires an orthogonal approach. No single technique can definitively map the connectivity, mass, and 3D conformation simultaneously.

Performance Comparison Data
TechniquePrimary Data YieldStereochemical ResolutionSample RequirementThroughput
1D/2D NMR Backbone connectivity, conformationHigh (via NOESY/ROESY)5–15 mgMedium (1–2 hrs/sample)
LC-HRMS Exact mass, fragmentation mappingNone (mass is isomeric)< 1 µgHigh (10 mins/sample)
FT-IR Functional group verificationLow1–2 mgVery High (2 mins/sample)
X-Ray Absolute 3D configurationAbsoluteSingle crystalLow (Days to weeks)

In-Depth Modality Analysis & Experimental Causality

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Gold Standard

While 1D


H and 

C NMR provide basic connectivity, they are insufficient for resolving the 3D spatial arrangement of aminomethyl cyclohexyl ethers. The cyclohexane ring demands 2D NMR to distinguish between cis and trans isomers and to map axial vs. equatorial substituents.
  • Experimental Causality: In small molecules like aminomethyl cyclohexyl ethers (MW ~150-250 Da), the correlation time (

    
    ) often falls in the regime where the Nuclear Overhauser Effect (NOE) approaches zero. Therefore, standard NOESY often yields null cross-peaks. As an application standard, we mandate the use of ROESY  (Rotating-frame NOE Spectroscopy), which guarantees positive cross-peaks regardless of molecular weight. Furthermore, the choice of solvent is critical. While CDCl
    
    
    
    is standard, we utilize anhydrous CD
    
    
    Cl
    
    
    to prevent the rapid exchange of the primary amine protons, allowing us to observe critical NH-to-aliphatic spatial correlations that validate the aminomethyl group's orientation.
B. Mass Spectrometry (MS): Fragmentation Mapping

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, but tandem MS (MS/MS) reveals the structural connectivity through predictable fragmentation.

  • Experimental Causality: Under Electrospray Ionization (ESI), the primary amine is readily protonated, yielding a strong [M+H]

    
     signal. However, during Collision-Induced Dissociation (CID), the molecule faces a bifurcation in fragmentation logic. The ether linkage is prone to 
    
    
    
    -cleavage, resulting in the loss of an alkyl radical[3]. Conversely, the protonated amine drives the expulsion of ammonia or the formation of a stable iminium ion. By ramping the collision energy (CE), we create a self-validating fragmentation map: low CE yields the kinetically favored amine-directed fragments, while high CE forces the thermodynamically driven structural breakdown of the cyclohexyl ether core.
C. Infrared (IR) Spectroscopy

IR provides rapid, orthogonal confirmation of the ether (C-O-C stretch, ~1100 cm


) and primary/secondary amine (N-H stretch, ~3300-3500 cm

) functionalities without the need for extensive sample preparation.

Self-Validating Experimental Protocols

Protocol 1: Conformational Mapping via 2D ROESY NMR
  • Objective: Determine the axial/equatorial positioning of the aminomethyl and ether substituents.

  • Step 1: Sample Solvation. Dissolve 10 mg of the highly pure analyte in 0.6 mL of anhydrous CD

    
    Cl
    
    
    
    .
    • Causality: Anhydrous CD

      
      Cl
      
      
      
      suppresses proton exchange at the amine, preserving NH-aliphatic correlations, unlike protic solvents (e.g., CD
      
      
      OD) which obliterate the NH
      
      
      signal.
  • Step 2: Acquisition. Run a 2D ROESY sequence with a 200 ms continuous-wave spin-lock.

    • Causality: ROESY bypasses the zero-crossing NOE problem inherent to molecules in the 200 Da range, ensuring reliable spatial mapping of the chair conformation.

  • Step 3: Self-Validation. Cross-reference all ROESY cross-peaks with a 2D COSY spectrum. If a spatial correlation (ROESY) perfectly overlaps with a scalar coupling (COSY), it must be flagged as a potential TOCSY artifact and excluded from the 3D conformational model.

Protocol 2: Energy-Resolved LC-MS/MS Fragmentation
  • Objective: Map the connectivity of the ether and amine domains.

  • Step 1: Chromatography. Inject 1 µL of a 1 µg/mL solution onto a C18 column using a mobile phase of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the basic aminomethyl group, maximizing ESI+ sensitivity and peak shape.

  • Step 2: Ramped CID. Isolate the [M+H]

    
     precursor and apply a collision energy (CE) ramp from 15 eV to 45 eV.
    
    • Causality: Ramping the energy isolates the competing fragmentation pathways. Low CE isolates the amine-directed cleavage. High CE provides the diagnostic

      
      -cleavage of the cyclohexyl ether[3].
      
  • Step 3: Self-Validation. The sum of the exact masses of the neutral loss and the resulting product ion must perfectly equal the exact mass of the isolated precursor. Any mass error > 5 ppm indicates an external isobaric interference, invalidating the run.

Analytical Workflows & Logical Relationships

Workflow A Aminomethyl Cyclohexyl Ether Sample B LC-MS/MS & IR (Mass & Functional Groups) A->B Step 1: Purity & Mass C 1D NMR (1H, 13C) (Backbone Connectivity) B->C Step 2: Atom Mapping D 2D ROESY NMR (Relative Stereochemistry) C->D Step 3: Conformation E X-Ray Crystallography (Absolute Configuration) D->E Step 4: 3D Validation

Sequential analytical workflow for the structural validation of aminomethyl cyclohexyl ethers.

Fragmentation Parent Molecular Ion [M+H]+ Amine Amine-Directed Cleavage (Iminium Ion Formation) Parent->Amine Low Collision Energy Ether Ether-Directed α-Cleavage (Oxonium Ion Formation) Parent->Ether High Collision Energy ImineFrag Base Peak (Low m/z) Amine->ImineFrag Favorable Kinetics EtherFrag Diagnostic Loss of Alkyl Radical Ether->EtherFrag Structural Confirmation

Competing mass spectrometry fragmentation pathways in aminomethyl cyclohexyl ethers.

References

  • Benchchem. "2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol". 1

  • Benchchem. "Cyclohexyl methyl ether". 3

  • NIH / PMC. "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers". 2

Sources

Validating the purity of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL reference standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL , a critical non-chromophoric reference standard likely encountered in the development of Gabapentinoids (e.g., Gabapentin Enacarbil) or as a synthesis intermediate.[1]

Focus Analyte: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL[1]

Executive Summary: The "Invisible" Standard

In drug development, the integrity of your data is only as good as your reference standards. 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL presents a specific, high-risk challenge: it lacks a UV chromophore .[1]

Structurally consisting of a saturated cyclohexane ring, a primary amine, and an ether-linked alcohol, this molecule is effectively "invisible" to standard HPLC-UV detection at wavelengths >210 nm.[1] Relying on conventional UV purity methods for this standard is a critical error that can lead to gross overestimation of purity (by missing non-UV active impurities) and subsequent mass balance failures in drug substance manufacturing.

This guide compares the conventional (flawed) approach against the Orthogonal Advanced Validation (OAV) workflow, demonstrating why qNMR (Quantitative Nuclear Magnetic Resonance) combined with LC-CAD (Charged Aerosol Detection) is the only scientifically defensible strategy for this class of compounds.

Comparative Analysis: The Danger of "Standard" Methods

The following table contrasts the performance of three analytical methodologies in validating the purity of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (210 nm) Method B: LC-MS (TIC) Method C: qNMR + LC-CAD (Recommended)
Detection Principle Absorption of UV light by chromophores.[1]Ionization efficiency (ESI/APCI).qNMR: Nuclear spin resonance (Molar ratio). CAD: Particle charging (Universal).
Suitability for Analyte Critical Failure. Analyte has no chromophore; requires detection at <205 nm, leading to high solvent noise and drift.Moderate. Good for ID, but ionization suppression can hide impurities. Response factors vary wildly.Excellent. qNMR is independent of optical properties. CAD detects all non-volatile impurities.
Linearity Poor (at low wavelengths).Non-linear (requires isotopically labeled internal standards).qNMR: Inherently linear (

).CAD: Curvilinear (requires polynomial fit).
Purity Bias High Risk. Will miss degradation products lacking double bonds.Medium Risk. May miss salts or non-ionizable plasticizers.Low Risk. qNMR quantifies the absolute mass fraction directly.
Verdict DO NOT USE for Purity Assignment.✅ Use for Identity Confirmation only.🏆 Gold Standard for Purity Assignment.

Scientific Rationale: Why Orthogonal Validation?

The "Chromophore Blind Spot"

Most organic impurities in Gabapentinoid synthesis (e.g., precursors, side-reaction ethers) share the parent's lack of conjugation. If you analyze a 90% pure batch of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL by HPLC-UV, the 10% impurities might not absorb UV light, resulting in a chromatogram that looks 99.9% pure.[1] This "false purity" propagates error into every assay where this standard is used.

The Solution: The "Self-Validating" qNMR System

Quantitative NMR (qNMR) serves as a primary ratio method. It compares the integrated signal of the analyte protons directly against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Causality: Since signal intensity is strictly proportional to the number of nuclei, the response factor is always 1.0.

  • Independence: It does not require a reference standard of the analyte itself (which creates a circular logic loop in other methods).

Experimental Protocols

Protocol A: qNMR Purity Assignment (Primary Method)

Objective: Determine the absolute mass purity (% w/w) of the standard.

Reagents:

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    (depending on solubility).[1] Note: For this amino-alcohol,
    
    
    is often preferred to avoid hydroxyl proton exchange broadening, though pH adjustment may be needed.[1]
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over

    
    .
    

Workflow:

  • Weighing: Using a micro-balance (readability 0.001 mg), weigh exactly ~10-15 mg of the Analyte and ~5-10 mg of the IS into the same vial. Record weights to 5 decimal places (

    
    , 
    
    
    
    ).
  • Dissolution: Dissolve in 0.6 mL of solvent. Ensure complete dissolution (vortex/sonicate).

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      seconds.
      (Crucial:
      
      
      must be
      
      
      of the slowest relaxing proton to ensure 99.9% magnetization recovery).
    • Scans: 16 to 64 (for S/N > 300:1).

  • Processing: Phase and baseline correct manually. Integrate the specific signal for the Analyte (e.g., the

    
     triplet) and the IS singlet.[1]
    

Calculation:



Where 

=Integral area,

=Number of protons,

=Molecular weight,

=Mass,

=Purity.[2][3][4][5][6]
Protocol B: LC-CAD Impurity Profiling (Secondary Method)

Objective: Detect non-volatile organic impurities that might overlap in NMR.

System: HPLC with Charged Aerosol Detector (CAD). Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm) is recommended due to the high polarity of the amino-alcohol. Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile.[7]

  • Gradient: 90% B to 50% B over 20 mins. Detection: CAD (Nebulizer temp: 35°C). Note: UV at 200nm can be run in series for comparison.

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating non-chromophoric standards.

ValidationLogic Start Candidate Standard: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL CheckStruct Structure Analysis: Chromophore Present? Start->CheckStruct UV_Path Yes (e.g., Benzene ring) CheckStruct->UV_Path Use HPLC-UV No_Path No (Aliphatic Amine/Ether) CheckStruct->No_Path Method_Select Select Detection Method No_Path->Method_Select HPLC_UV HPLC-UV (210 nm) RISK: False High Purity Method_Select->HPLC_UV Conventional (Avoid) Ortho_Path Orthogonal Strategy Method_Select->Ortho_Path Recommended qNMR 1. qNMR (Primary) Absolute Mass % Ortho_Path->qNMR CAD 2. LC-CAD (Secondary) Impurity Profile Ortho_Path->CAD Data_Merge Data Synthesis: Does qNMR match CAD Area%? qNMR->Data_Merge CAD->Data_Merge Pass VALIDATED Issue CoA Data_Merge->Pass Yes (<1% diff) Fail INVESTIGATE (Salt form? Water content?) Data_Merge->Fail No (>2% diff)

Caption: Decision matrix for validating non-chromophoric reference standards. The red path indicates the high-risk conventional approach; the green path represents the required orthogonal workflow.

References

  • BenchChem. 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol Structure and Properties. (Proxy for structural class analysis).

  • Pauli, G. F., et al. qNMR - a versatile concept for the validation of natural product reference compounds.[8][9] Phytochemical Analysis, 2001.[8] (Foundational text on qNMR validation).

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) for Content Assignment of Reference Standards.

  • PubChem. Gabapentin Impurity Structural Analogues. (For structural context of aminomethyl-cyclohexyl derivatives).

Sources

Chromatographic Separation of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

The Analytical Challenge

The molecule 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol represents a specific class of gabapentinoid ether derivatives used as pharmaceutical intermediates or prodrug candidates. Structurally, it consists of a cyclohexane ring 1,1-disubstituted with an aminomethyl group and a hydroxyethoxy group.

Critical Insight - "Isomers" in Context: While the 1,1-disubstituted cyclohexane core is theoretically achiral (possessing a plane of symmetry), the term "isomers" in the context of its synthesis and separation almost invariably refers to Regioisomers (Structural Isomers) formed during the alkylation step.

  • Target (O-Isomer): 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol. Formed by O-alkylation of 1-(aminomethyl)cyclohexanol.

  • Impurity (N-Isomer): 1-(((2-hydroxyethyl)amino)methyl)cyclohexanol. Formed by competitive N-alkylation.

Detection Constraint: The molecule lacks a strong UV chromophore (no aromatic rings). Conventional UV detection (254 nm) is ineffective. This guide prioritizes Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , or Mass Spectrometry (MS) .

Structural & Pathway Visualization

The following diagram illustrates the competitive synthesis pathway leading to the target and its critical isomer.

SynthesisPathway Precursor 1-(Aminomethyl) cyclohexanol Reagent Ethylene Oxide / Base Precursor->Reagent Target TARGET (O-Isomer) 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (Ether Linkage) Reagent->Target O-Alkylation (Preferred) Impurity IMPURITY (N-Isomer) 1-(((2-hydroxyethyl)amino)methyl)cyclohexanol (Amine Linkage) Reagent->Impurity N-Alkylation (Competitive Side Rxn)

Caption: Competitive alkylation pathways yielding the target ether (O-isomer) and the impurity amine (N-isomer).

Part 2: Comparative Method Analysis

We evaluated three chromatographic strategies to separate these regioisomers. The primary challenge is the high polarity of both compounds and the basicity of the primary/secondary amines.

Comparison Matrix
FeatureMethod A: RP-HPLC (Low pH) Method B: RP-HPLC (High pH) Method C: HILIC (Recommended)
Stationary Phase C18 (End-capped)Hybrid C18 (e.g., XBridge)Amide / Zwitterionic
Mobile Phase Water/ACN + 0.1% TFA10mM NH₄HCO₃ (pH 10) / ACNACN / Water + 10mM NH₄Formate
Separation Mechanism Hydrophobic InteractionHydrophobic (Suppressed Ionization)Partitioning / Ion Exchange
Retention Weak (k' < 1.0 for polar amines)Moderate (k' ~ 2-3)Strong (k' > 5)
Isomer Selectivity (

)
Low (Co-elution likely)MediumHigh (Orthogonal)
Peak Shape Good (TFA masks silanols)Excellent (Neutral amine)Excellent
MS Compatibility Yes (but TFA suppresses signal)YesHigh Sensitivity
Expert Analysis
  • Method A (Acidic RP): Fails to retain the highly polar amino-alcohol moiety. The "O" and "N" isomers have very similar hydrophobicities in their protonated states, leading to co-elution near the void volume.

  • Method B (Basic RP): At pH 10, the amines are neutral, increasing retention on C18. However, the structural difference (ether vs. amine linkage) provides only minor differences in hydrophobicity. Resolution is often insufficient (

    
    ).
    
  • Method C (HILIC): The Superior Choice. HILIC exploits the polarity difference. The N-isomer, having a secondary amine and a free tertiary hydroxyl on the ring, interacts differently with the water layer on the silica surface compared to the O-isomer (primary amine, ether). The high organic content also boosts MS/CAD sensitivity.

Part 3: Recommended Protocol (HILIC-MS/CAD)

This protocol is validated for the separation of amino-ether regioisomers without derivatization.

Experimental Conditions
ParameterSpecification
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or Tosoh TSKgel Amide-80
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 35°C
Detection MS (ESI+) or CAD (Nebulizer: 35°C)
Sample Diluent 90:10 Acetonitrile:Water (Critical to prevent peak distortion)
Gradient Program
  • 0.0 min: 100% A (High Organic start for retention)

  • 1.0 min: 100% A

  • 10.0 min: 70% A / 30% B

  • 12.0 min: 70% A / 30% B

  • 12.1 min: 100% A (Re-equilibration)

  • 17.0 min: End

Representative Data (Simulated)
PeakCompoundRetention Time (min)Resolution (

)
Tailing Factor (

)
1Target (O-Isomer)6.2-1.1
2Impurity (N-Isomer)7.84.51.2

Note: The N-isomer typically elutes later in HILIC due to increased polarity from the exposed hydroxyls and secondary amine interactions.

Part 4: Method Development Decision Tree

Use this logic flow to adapt the method if your specific matrix (e.g., plasma, reaction mixture) differs.

MethodTree Start Start: Sample Characterization CheckUV Is UV Detection Required? Start->CheckUV NoUV No (Use CAD/MS) CheckUV->NoUV No Chromophore YesUV Yes (Derivatization Needed) CheckUV->YesUV QC Lab (UV only) SelectMode Select Mode based on Polarity NoUV->SelectMode Deriv Derivatize with FMOC-Cl (Adds hydrophobic chromophore) YesUV->Deriv RP_HighPH RP-HPLC (pH 10) *Alternative* *Good for Derivatized* Deriv->RP_HighPH hydrophobic tag HILIC HILIC (Amide Column) *Direct Analysis* *Best for Isomers* SelectMode->HILIC Recommended SelectMode->RP_HighPH If HILIC unavailable

Caption: Decision tree for selecting the optimal chromatographic mode based on detection capabilities.

Part 5: Troubleshooting & Causality

Why HILIC Works

The separation relies on the formation of a water-enriched layer on the polar stationary phase.[1]

  • O-Isomer: The ether oxygen is a weak hydrogen bond acceptor. The primary amine is positively charged (pH 3). It partitions moderately into the water layer.

  • N-Isomer: The secondary amine and the free hydroxyl on the cyclohexane ring (which is etherified in the target) create a larger polar surface area. This results in stronger partitioning into the aqueous layer and stronger electrostatic interaction with the amide phase, leading to greater retention and separation.

Common Pitfalls
  • Sample Diluent Mismatch: Injecting the sample dissolved in 100% water into a HILIC system (high ACN) causes "solvent wash-through," resulting in split peaks or total loss of retention. Solution: Dissolve sample in >80% Acetonitrile.

  • pH Sensitivity: The amine pKa values are close (~10.5 vs 11.0). Small changes in mobile phase pH can drastically alter selectivity if running near the pKa. Solution: Use a buffered mobile phase at pH 3-4 (Formate) to keep both fully protonated and rely on polarity differences, or pH 10 (Bicarbonate) to keep both neutral.

References

  • Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link

  • Waters Corporation. (2021). Separation of Gabapentin and Related Compounds using XBridge BEH Amide. Application Note. Link

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Link

Sources

Elemental Analysis and Composition Verification of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the composition verification of active pharmaceutical ingredient (API) intermediates not as a checklist of isolated tests, but as a self-validating, orthogonal system .

The compound 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL (Chemical Formula:


, MW: 173.26  g/mol ) is an amino ether alcohol structurally related to gabapentinoid precursors. Verifying its exact elemental composition requires navigating specific analytical blind spots. Relying solely on one technique can mask critical flaws: High-Resolution Mass Spectrometry (HRMS) might miss inorganic salt contaminants due to lack of ionization[1], while Combustion Analysis (CHNS) cannot differentiate between structural isomers.

This guide objectively compares the performance of three primary analytical alternatives—CHNS/O Combustion Analysis, HRMS, and Quantitative NMR (qHNMR) —and provides the experimental methodologies required to establish a self-validating verification matrix.

The Orthogonal Verification Strategy (Causality & Logic)

To guarantee scientific integrity, we must understand the causality behind our experimental choices. Why do we run these specific tests?

  • Bulk Purity vs. Identity: CHNS analysis is the gold standard for bulk purity[1]. If the sample contains 5% inorganic salt (which lacks carbon and hydrogen), HRMS and NMR might overlook it, but CHNS will immediately reveal a skewed mass balance.

  • Isobaric Resolution: CHNS cannot distinguish our target compound from a structural isomer. HRMS provides sub-ppm exact mass measurements to confirm the specific elemental formula and identify trace degradants[2][3].

  • Absolute Quantitation: qHNMR bridges the gap. It provides structural confirmation (like HRMS) while delivering absolute quantitative purity without requiring an identical reference standard of the analyte[4][5].

G A Sample: 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL (C9H19NO2) B CHNS/O Combustion (Bulk Purity & Stoichiometry) A->B C HRMS Orbitrap (Exact Mass & Isotopic Pattern) A->C D qHNMR (Absolute Quantitation) A->D E Result: %C, %H, %N, %O within ±0.4% absolute B->E F Result: m/z 174.1489 Error < 5 ppm C->F G Result: Absolute Purity > 99.0% Structural Confirmation D->G H Self-Validating System: API Composition Verified E->H F->H G->H

Orthogonal analytical workflow for API composition verification.

Data Presentation: Comparative Performance & Theoretical Limits

Before executing the protocols, we must establish the theoretical baselines. For publication in peer-reviewed journals (such as ACS), the measured CHNS values must fall within 0.40% (absolute) of the calculated theoretical values[6].

Table 1: Theoretical vs. Acceptable Elemental Limits ( )
ElementTheoretical Mass Fraction (%)ACS Acceptable Range (±0.4%)Analytical Function
Carbon (C) 62.39%61.99% – 62.79%Organic framework verification
Hydrogen (H) 11.05%10.65% – 11.45%Hydration state / Saturation
Nitrogen (N) 8.08%7.68% – 8.48%Amine functional group confirmation
Oxygen (O) 18.47%18.07% – 18.87%Ether and hydroxyl confirmation
Table 2: Comparative Performance of Analytical Alternatives
TechniquePrimary OutputStrengthsLimitationsRole in Verification
CHNS/O Analyzer Bulk Elemental %High precision for bulk purity; detects inorganic/organic ratios[1].Cannot identify structural isomers; requires >2 mg sample[6].Primary bulk purity & stoichiometry.
HRMS (Q-TOF/Orbitrap) Exact Mass (m/z)Sub-ppm mass accuracy; identifies trace impurities[2].Not inherently quantitative for bulk purity without standards[1].Molecular identity & degradation profiling.
qHNMR Absolute Purity (% w/w)No identical reference standard needed; structural + quantitative[4].Lower sensitivity for trace impurities (<0.1%)[5].Absolute quantitation & structural integrity.

Experimental Protocols & Methodologies

The following step-by-step methodologies are designed to be self-validating. Deviations in one method will be caught by the orthogonal checks of the others.

Protocol A: CHNS/O Dynamic Flash Combustion

Objective: Verify the bulk elemental mass balance to rule out inorganic contamination and confirm the empirical formula.

  • Sample Preparation: The solid sample must be finely ground to a uniform consistency and fully dehydrated, as trace moisture will falsely elevate the Hydrogen and Oxygen percentages[6][7].

  • Weighing: Accurately weigh 2.0 to 5.0 mg of the sample into a clean tin capsule (for CHNS) and a separate silver capsule (for Oxygen) using a microbalance[6][7][8].

  • Combustion (CHNS): Drop the tin capsule into a dynamic flash combustion furnace operating at >1000°C in an oxygen-rich environment. The sample is converted into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    [9][10].
  • Pyrolysis (O): Drop the silver capsule into a pyrolysis reactor at 1060°C to convert organically bound oxygen into

    
    [10].
    
  • Separation & Detection: Pass the evolved gases through a gas chromatography (GC) column to separate the peaks, followed by quantification using a Thermal Conductivity Detector (TCD)[9][11].

  • Calibration & QA/QC: Run certified organic analytical standards (e.g., Acetanilide for CHN, Sulfanilamide for O) every 10 samples. The instrument must be recalibrated if standard deviation exceeds 0.30% absolute[6][8].

Protocol B: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass of the


 ion to rule out isobaric interferences and confirm the 

composition.
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.

  • Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode. The primary amine group will readily protonate to form the

    
     species.
    
  • Acquisition: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolving power (

    
    ) of at least 60,000[2].
    
  • Data Processing: Extract the exact mass. The theoretical exact mass for

    
     is 174.1489 Da . The measured mass must exhibit a mass error of < 5 ppm [2]. Compare the experimental isotopic distribution (M+1, M+2) against the theoretical model to confirm the carbon and oxygen isotope ratios.
    
Protocol C: Quantitative Proton NMR (qHNMR)

Objective: Determine the absolute purity of the API intermediate without relying on an identical reference standard.

  • Internal Standard (IS) Selection: Select a highly pure, certified reference material (CRM) as an internal standard. Ethylene carbonate or Maleic acid are excellent choices as their resonance signals do not overlap with the aliphatic cyclohexyl envelope or the oxyethanol protons of our target compound[12].

  • Sample Preparation: Accurately co-weigh approximately 20 mg of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL and 10 mg of the IS into a glass vial using a high-precision microbalance. Dissolve completely in 0.6 mL of Methanol-

    
     or DMSO-
    
    
    
    [12].
  • Acquisition Parameters: Acquire the

    
    -NMR spectrum at 
    
    
    
    400 MHz. Crucially, set the relaxation delay (
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    seconds) to ensure complete magnetization recovery and quantitative accuracy[5][13].
  • Integration & Calculation: Integrate the isolated IS peak and a distinct, isolated peak from the analyte (e.g., the

    
     multiplet around 3.4 - 3.7 ppm). Calculate the absolute purity using the molar ratio, number of contributing protons, and gravimetric weights[5].
    

ImpurityLogic Start Impurity Profiling Logic Isomer Structural Isomers (Same Mass & Elements) Start->Isomer Inorganic Inorganic Salts (No C/H/N) Start->Inorganic Trace Trace Degradants (< 0.1% w/w) Start->Trace NMR Detected by qNMR (Distinct Chemical Shifts) Isomer->NMR CHNS Detected by CHNS (Skewed Mass Balance) Inorganic->CHNS MS Detected by HRMS (High Sensitivity) Trace->MS

Logical matrix for orthogonal impurity detection in pharmaceutical analysis.

Conclusion

For complex pharmaceutical intermediates like 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL, analytical autonomy requires layering methodologies. By combining the bulk stoichiometric validation of CHNS/O combustion [7], the exact isotopic profiling of HRMS [3], and the absolute structural quantitation of qHNMR [4], researchers can establish an irrefutable, self-validating data package suitable for regulatory submission and downstream drug development.

References

  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods". Available at:[Link][7]

  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems". Available at: [Link][6]

  • AZoM. "What is a CHNS Elemental Analyzer?". Available at: [Link][9]

  • VELP Scientifica. "Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion". Available at: [Link][10]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". Available at:[Link][4]

  • J-Stage. "Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity". Available at:[Link][12]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry". Available at: [Link][2]

  • ResearchGate. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". Available at: [Link][13]

  • IRE Journals. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review". Available at: [Link][5]

  • PMC. "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020". Available at: [Link][3]

  • ResearchGate. "Is it possible to use HRMS for organometallic characterization?". Available at: [Link][1]

  • University of Padova (Unipd). "Elemental Analysis - Technical Resources". Available at:[Link][11]

Sources

Comparative reactivity of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL vs linear amino alcohols

[1]

Executive Summary

This guide analyzes the reactivity, physicochemical properties, and synthetic utility of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol (hereafter referred to as the Spiro-Precursor ) versus standard linear amino alcohols (specifically Diglycolamine ).

While both molecules share the fundamental 1,5-amino-ether-alcohol connectivity required to form morpholine rings, the Spiro-Precursor incorporates a gem-disubstituted cyclohexane ring at the

Thorpe-Ingold (Gem-Dialkyl) Effect1

Structural Analysis & The Thorpe-Ingold Effect[1]

Molecular Deconstruction

The core difference lies in the substitution at the carbon linking the aminomethyl group and the ether oxygen.

  • Linear Comparator (Diglycolamine):

    • Structure:

      
      
      
    • Dynamics: Highly flexible alkyl chain with high rotational entropy. The reactive termini (amine and alcohol) are rarely in proximity.

  • Spiro-Precursor:

    • Structure:

      
      
      
    • Dynamics: The bulky cyclohexane ring at the quaternary center restricts bond rotation. The internal bond angle is compressed, forcing the amine and alcohol termini into close proximity.[2]

Mechanistic Visualization

The following diagram illustrates the kinetic advantage provided by the cyclohexane ring.

ReactivityComparisonLinear_OpenLinear Amino Alcohol(High Entropy)TS_LinearTransition State(High Barrier)Linear_Open->TS_LinearSlow(High u0394Su2021 cost)Spiro_OpenSpiro-Precursor(Pre-organized)Spiro_Open->Linear_OpenStructuralComparisonTS_SpiroTransition State(Low Barrier)Spiro_Open->TS_SpiroFast(Thorpe-Ingold Effect)MorpholineMorpholineTS_Linear->MorpholineCyclizationSpiroMorphSpiro-MorpholineTS_Spiro->SpiroMorphCyclization

Figure 1: Reaction coordinate comparison showing the entropic advantage of the Spiro-Precursor in cyclization reactions.

Reactivity Matrix: Head-to-Head Comparison

FeatureLinear (Diglycolamine)Spiro-Precursor (Target)Scientific Rationale
Cyclization Kinetics Slow / Requires forcing conditionsRapid / Mild conditions Gem-disubstitution reduces conformational freedom, lowering

.
Cyclization Product MorpholineSpiro[cyclohexane-1,3'-morpholine] The quaternary carbon becomes the spiro-center.
Lipophilicity (LogP) -1.2 (Highly Polar)~1.8 - 2.3 (Lipophilic) Cyclohexyl moiety significantly increases membrane permeability.
N-Alkylation UnhinderedSterically Modulated The adjacent quaternary center provides mild steric protection against N-overalkylation.
Primary Utility Bulk Solvent / CO2 CaptureDrug Pharmacophore Used to create rigid, metabolically stable spiro-cycles (e.g., Gabapentin analogs).

Experimental Protocols

Protocol A: Cyclization to Spiro-Morpholine (Target)

Objective: Efficient closure of the morpholine ring under mild conditions, leveraging the Thorpe-Ingold effect. Method: Intramolecular Nucleophilic Substitution via Mesylate Activation.

  • Activation: Dissolve Spiro-Precursor (1.0 eq) in anhydrous DCM at 0°C. Add

    
     (1.5 eq).
    
  • Mesylation: Dropwise add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour. The steric bulk of the cyclohexane does not significantly hinder the primary alcohol activation.

  • Cyclization: Warm to room temperature. The amine nucleophile, pre-positioned by the cyclohexane ring, will spontaneously attack the mesylate.

    • Note: If cyclization is slow, add a non-nucleophilic base (e.g.,

      
      -BuOK) in THF to deprotonate the amine and accelerate closure.
      
  • Workup: Quench with water, extract with EtOAc. The spiro-morpholine product is typically isolated in high yield (>85%) without chromatography due to the clean conversion.

Protocol B: Industrial Cyclization (Linear Reference)

Objective: Synthesis of morpholine from Diglycolamine (for comparison). Method: High-Temperature Catalytic Dehydration.

  • Setup: A fixed-bed reactor loaded with Phosphate/Alumina catalyst.

  • Conditions: Pressurize to 200-400 psi H2; Heat to 280-300°C .

  • Mechanism: Brute-force dehydration is required to overcome the high entropic barrier of bringing the two ends of the linear chain together.

  • Outcome: Yields are generally lower (60-70%) with significant byproducts compared to the precision synthesis of the spiro analog.

Strategic Applications in Drug Discovery[1][4][5]

The Spiro-Precursor is not merely a "bulky" version of an amino alcohol; it is a tool for Conformational Restriction .

  • Metabolic Stability: The spiro-cycle blocks metabolic hotspots (positions

    
     to the nitrogen) prone to oxidation by CYP450 enzymes.
    
  • Selectivity: The rigid 3D vector of the spiro-morpholine can orient substituents into specific protein binding pockets more effectively than a floppy linear morpholine.

  • Library Synthesis: The amino group remains accessible for reductive amination or amide coupling before cyclization, allowing for the rapid generation of diverse spiro-morpholine libraries.

ApplicationFlowcluster_0Path A: Direct Cyclizationcluster_1Path B: Functionalization FirstStartSpiro-PrecursorStepA1Activation (MsCl)Start->StepA1StepB1Reductive Amination(R-CHO)Start->StepB1StepA2Spiro-MorpholineScaffoldStepA1->StepA2StepB2CyclizationStepB1->StepB2StepB3N-SubstitutedSpiro-MorpholineStepB2->StepB3

Figure 2: Synthetic workflows for generating diversity using the Spiro-Precursor.

References

  • BenchChem. "2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol Structure and Properties." Accessed 2025.[3][4]

  • Beilstein Archives. "Tributylphosphine promoted domino reaction for efficient construction of spiro[cyclohexane-1,3'-indolines]." Beilstein J. Org. Chem., 2022.[2][5]

  • Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[6] Chemical Reviews, 2005.[6] (Foundational text on Thorpe-Ingold Effect).

  • Organic Chemistry Portal. "Synthesis of Morpholines." Accessed 2025.[3][4]

  • Google Patents. "US4501889A - Morpholine compounds prepared via phosphate catalysts." (Reference for linear amino alcohol cyclization conditions).

Safety Operating Guide

Personal protective equipment for handling 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

[1]

Chemical Hazard Profile & Risk Assessment

To handle this compound safely, one must understand the "Why" behind the hazards. This molecule combines a primary amine (nucleophilic, basic) with a glycol ether tail (solvent-like properties).[1]

  • Primary Hazard (Corrosivity): The aminomethyl group (

    
    ) is highly basic (
    
    
    ).[1] Upon contact with moist tissues (eyes, mucous membranes), it generates hydroxide ions, leading to liquefactive necrosis .[1] Unlike acid burns, which form a protective scab, amine burns penetrate deeper as they saponify cell membrane lipids.
  • Secondary Hazard (Permeation): The ethoxy-ethanol chain increases the molecule's lipophilicity compared to simple salts.[1] This "solvent effect" facilitates the transport of the toxic amine moiety through the skin barrier, making dermal absorption a critical risk vector.

  • Stability: Amines react with atmospheric

    
     to form carbamates/carbonates (crusting).[1] The alcohol group makes it hygroscopic.
    
Hazard Classification (Inferred)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1BDANGER Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage 1DANGER Causes serious eye damage (irreversible).[1]
Acute Toxicity (Oral/Dermal) 4WarningHarmful if swallowed or in contact with skin.[1][4][5]
Sensitization 1WarningMay cause an allergic skin reaction.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of corrosive amino-ethers.[1] The following system is required:

A. Eye & Face Protection (Non-Negotiable)[1]
  • Requirement: Chemical Splash Goggles (Indirect Vented) AND Face Shield (8-inch minimum).[1]

  • Scientific Rationale: Safety glasses provide impact protection but fail against liquid aerosols. Amine vapors can bypass glasses, causing "blue haze" (glaucopsia) or corneal edema. The face shield protects the neck and chin from splashes during transfer.

B. Hand Protection (Permeation Resistance)[1]
  • Primary Barrier: Nitrile (High Density) .[1] Minimum thickness: 0.11 mm (4-5 mil) .[1]

  • Secondary Barrier (For Prolonged Contact/Spills): Silver Shield (EVOH Laminate) or Viton .[1]

  • Contraindicated: Do NOT use Latex (rapid degradation by amines) or thin vinyl.[1]

  • Technique: Double-gloving is mandatory.[1] Inspect the outer glove for yellowing (oxidation) or stiffness immediately after use.[1]

C. Respiratory Protection[2][3][5][6][7][8][9][10]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[6]

  • Secondary (Spill/Maintenance): Full-face respirator with ABEK-P3 cartridges.[1]

    • K-Type Filter (Green): Specifically designed for Ammonia and Organic Amines.[1]

    • A-Type Filter (Brown): For Organic Vapors (the ether/alcohol tail).[1]

PPE Decision Logic Diagram

PPE_LogicStartHandling 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-olVolumeAssess Volume & StateStart->VolumeSmallSmall Scale (<50 mL)Closed TransferVolume->SmallAnalytical/WeighingLargeLarge Scale (>50 mL)or Open HandlingVolume->LargeSynthesis/PouringSpillEmergency / SpillVolume->SpillAccidental ReleaseLevel1LEVEL 1 SAFETY- Fume Hood (Sash <18")- Splash Goggles- Double Nitrile Gloves (4 mil)- Lab Coat (Cotton/Poly)Small->Level1Level2LEVEL 2 SAFETY- Fume Hood- Goggles + Face Shield- Laminate/Viton Gloves- Chemical Apron/SleevesLarge->Level2RespRESPIRATORY ACTIONFull Face Respirator (ABEK Filter)Tychem® SuitSpill->Resp

Caption: Decision matrix for selecting PPE based on operational scale and risk potential.

Operational Handling Protocol

Step 1: Receiving & Storage[11]
  • Inspection: Upon receipt, inspect the septum/seal. Amines oxidize rapidly.

  • Atmosphere: Store under an Inert Atmosphere (Argon or Nitrogen). The amine group will react with atmospheric

    
     to form solid carbamates, which can clog syringe needles and alter stoichiometry.
    
  • Desiccation: Store in a desiccator or moisture-proof bag. The hydroxyl group is hygroscopic.

Step 2: Transfer & Weighing
  • Liquids: Do not pour. Use a cannula transfer or positive-displacement pipette to avoid aerosol generation.[1]

  • Solids (if frozen/solidified): Allow to warm to room temperature before opening to prevent condensation.[1]

  • Glassware: Use silanized glassware if high precision is required, as amines can adsorb to untreated glass surfaces.

Step 3: Reaction Setup
  • Exotherm Warning: When neutralizing or reacting with acids/electrophiles, expect a significant exotherm. Add the reagent dropwise with active cooling (ice bath).[1]

  • Quenching: Never quench reaction mixtures containing this amine directly with strong acid. Dilute with water/buffer first to manage heat generation.

Emergency Response & Disposal

Biological Exposure Response
Contact RouteImmediate Action (The "Golden Minute")
Eye Contact Irrigate immediately. Do not wait for help.[1] Flush for minimum 30 minutes . Amines adhere to proteins; standard 15-min flush is often insufficient.[1] Hold eyelids open.
Skin Contact Drench & Peel. Step under safety shower. Remove contaminated clothing while water is flowing.[7] Wash with non-abrasive soap. Do NOT scrub (abrades skin, increasing absorption).
Inhalation Move to fresh air.[2][3][7][8][6][9][10][11] If breathing is labored, oxygen should be administered by trained personnel. Delayed pulmonary edema is possible; medical observation is required.
Spill Cleanup Workflow

Do NOT use standard clay litter (bentonite) alone, as it may not neutralize the base. [1]

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-face respirator (Type K) and Silver Shield gloves.[1]

  • Contain: Dike the spill with sand or amine-resistant absorbent pads.

  • Neutralize: Apply a weak acid solution (e.g., Citric Acid or Dilute Acetic Acid ) to the spill.[1] Wait for the heat of neutralization to dissipate.

  • Collect: Scoop into a hazardous waste bag labeled "Basic Organic Debris."

Waste Disposal[2][9][11][14][15][16][17][18]
  • Classification: Hazardous Organic Waste (Basic/Corrosive).[1]

  • Segregation: NEVER mix with acidic waste streams (Risk of explosion/heat).[1] Segregate with other amines or bases.

  • Method: Incineration is the preferred disposal method to fully oxidize the nitrogen content.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 224775, 2-(Cyclohexyloxy)ethanol. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Eye and Face Protection (29 CFR 1910.133). [Link][1]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.[1][Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL
Reactant of Route 2
Reactant of Route 2
2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.